Rifaximin
描述
Structure
2D Structure
属性
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/b12-11+,17-15+,21-13-/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCRJKRKKOLAOJ-XRCRFVBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H51N3O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045998 | |
| Record name | Rifaximin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80621-81-4 | |
| Record name | Rifaximin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080621814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rifaximin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01220 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rifaximin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-(Epoxypentadeca[1,11,13]trienimino)benzofuro[4,5-e]pyrido[1,2-a]benzimidazole-1,15(2H)-dione, 25-(acetyloxy)-5,6,21,23-tetrahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-, (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIFAXIMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L36O5T016N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rifaximin mechanism of action on gut microbiota
An In-depth Technical Guide to Rifaximin's Mechanism of Action on Gut Microbiota
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: this compound is a minimally absorbed, gut-selective antibiotic with a multifaceted mechanism of action that extends beyond simple bactericidal or bacteriostatic effects. Historically prescribed for gastrointestinal infections, its efficacy in chronic conditions such as Irritable Bowel Syndrome with Diarrhea (IBS-D) and Hepatic Encephalopathy (HE) is now understood to stem from a complex interplay with the gut microbiota and host systems. This compound acts as a "eubiotic," promoting a healthy microbial balance, modulating bacterial virulence and metabolic function, and exerting potent anti-inflammatory effects through host pathways like the pregnane X receptor (PXR). This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations to offer a comprehensive resource for the scientific community.
Introduction to this compound
This compound is a semi-synthetic derivative of rifamycin, characterized by an additional benzimidazole ring that renders it virtually non-absorbable from the gastrointestinal tract (<0.4%)[1][2]. This property allows it to reach high concentrations within the gut lumen—up to 8,000 µg/g in fecal samples—far exceeding the minimal inhibitory concentrations (MIC) for many enteric pathogens[2]. Its primary antibacterial action is the inhibition of bacterial RNA synthesis by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase, which blocks the translocation step of transcription[3][4]. However, its clinical benefits are increasingly attributed to a broader range of biological activities that modulate the complex gut ecosystem.
Core Mechanisms of Action on Gut Microbiota
This compound's influence on the gut environment is not limited to direct antimicrobial action. It engages in a sophisticated modulation of bacterial behavior and host responses.
Direct Antibacterial Activity and Eubiotic Effects
While this compound has broad-spectrum activity, its impact on the overall composition of the gut microbiota is often modest and transient[5][6]. Instead of causing a drastic shift or reduction in microbial diversity, this compound appears to selectively promote the growth of beneficial bacteria, a characteristic that has led to its classification as a "eubiotic"[2]. Studies have demonstrated that this compound treatment can lead to an increased abundance of beneficial species such as Lactobacillus and Bifidobacterium[2][7]. This selective pressure helps resolve dysbiosis and restore a healthier microbial community structure without eliminating commensal populations[2][8].
Modulation of Bacterial Virulence and Metabolism
A key aspect of this compound's mechanism is its ability to alter bacterial function at both supra- and sub-inhibitory concentrations. It has been shown to interfere with critical virulence factors, including:
-
Bacterial Adhesion and Invasion: this compound can reduce the ability of pathogenic bacteria, such as Crohn's disease-associated E. coli, to adhere to and invade intestinal epithelial cells[4][9].
-
Virulence Gene Expression: The expression of genes responsible for producing toxins and other virulence factors can be downregulated by this compound[4][10].
-
Bacterial Translocation: By preserving epithelial function and reducing bacterial virulence, this compound helps to limit the translocation of bacteria and their products (e.g., lipopolysaccharide [LPS]) across the gut barrier[2][8].
Furthermore, this compound significantly impacts the metabolic output of the gut microbiota. It has been shown to alter pathways related to ammonia production, bile acid metabolism, and the synthesis of inflammatory molecules[11][12]. For instance, in the context of hepatic encephalopathy, this compound is thought to reduce the production of ammonia by urease-producing bacteria[13]. It also favorably alters bile acid profiles by decreasing the deconjugation and formation of potentially toxic secondary bile acids[11].
Host-Mediated Effects: PXR Activation and Anti-Inflammatory Pathways
This compound is a potent, gut-specific agonist of the human pregnane X receptor (PXR), a nuclear receptor that plays a critical role in regulating xenobiotic metabolism and maintaining intestinal homeostasis[14]. Upon activation by this compound, PXR translocates to the nucleus of intestinal epithelial cells and initiates a cascade of anti-inflammatory effects.
A primary mechanism is the PXR-mediated inhibition of the pro-inflammatory transcription factor NF-κB[2][3][14]. By suppressing NF-κB activity, this compound down-regulates the expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β)[1][11]. This anti-inflammatory action is crucial for its therapeutic effects in inflammatory gut disorders[14][15].
Enhancement of Gut Barrier Function
Chronic gut inflammation and dysbiosis can compromise the integrity of the intestinal barrier, leading to increased permeability ("leaky gut"). This compound helps restore barrier function through multiple avenues. Its anti-inflammatory effects reduce mucosal inflammation, which is often a primary driver of barrier dysfunction[1][7]. Studies in animal models have shown that this compound can reverse stress-induced increases in gut permeability and enhance the expression of tight junction proteins like occludin[7]. By limiting bacterial translocation and reducing endotoxemia, this compound further alleviates the systemic inflammatory burden that can perpetuate barrier defects[12].
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies on this compound.
Table 1: Effects of this compound on Gut Microbiota Composition
| Bacterial Taxon | Study Model | This compound Effect | Magnitude of Change | Reference(s) |
|---|---|---|---|---|
| Lactobacillaceae | Rat (Stress Model) | Increase | Striking increase in relative abundance | [7] |
| Total Bacterial Load | Rat (Ileum) | Decrease | 84% reduction in total 16S copies | [7] |
| Bacteroides spp. | In Vitro Chemostat | Decrease | ~3-4 log₁₀ cfu/mL reduction | [16][17] |
| Enterococcus spp. | In Vitro Chemostat | Decrease | ~2 log₁₀ cfu/mL reduction | [16][17] |
| Flavonifractor | Human (Parkinson's) | Increase | Significant increase in relative abundance | [18] |
| Veillonellaceae | Human (Cirrhosis) | Decrease | Significant reduction | [19] |
| Eubacteraceae | Human (Cirrhosis) | Increase | Significant increase |[19] |
Table 2: Modulation of Host Inflammatory Markers by this compound
| Marker | Study Model | This compound Effect | Magnitude of Change | Reference(s) |
|---|---|---|---|---|
| IL-6, IL-1β, MCP-1 | Humanized Mice | Decrease | Significant amelioration of cytokine expression | [11] |
| TNF-α, IL-6, IL-17 | Rat (Stress Model) | Decrease | Attenuated gene expression in ileal tissue | [1][7] |
| Lipopolysaccharide (LPS) | Human (Cirrhosis) | Decrease | Significantly reduced endotoxemia | [20] |
| PXR Target Genes | Humanized Mice | Increase | Significant induction in the intestine |
| NF-κB Target Genes | In Vitro / Mice | Decrease | Inhibition of expression via PXR activation |[14] |
Table 3: Impact on Bacterial Metabolic Function
| Metabolic Function | Study Model | This compound Effect | Key Finding | Reference(s) |
|---|---|---|---|---|
| Ammonia Generation | Germ-Free Mice | Decrease | Lowered serum ammonia via glutaminase regulation | [11][21] |
| Bile Acid Metabolism | Humanized Mice | Modulation | Decreased deconjugation and secondary BA formation | [11] |
| LPS Synthesis | Human (Cirrhosis) | Decrease | Reduction in metabolic pathways for LPS synthesis | [12] |
| Tryptophan Synthesis | Human (Cirrhosis) | Decrease | Reduction in related metabolic pathways |[12] |
Detailed Experimental Protocols
Protocol for 16S rRNA Gene Amplicon Sequencing
This protocol outlines a standard method for analyzing gut microbiota composition changes in response to this compound.
-
Sample Collection & DNA Extraction: Fecal samples are collected from subjects before and after a defined this compound treatment period. Samples are immediately frozen at -80°C. Total genomic DNA is extracted using a commercially available kit (e.g., QIAamp PowerFecal Pro DNA Kit) following the manufacturer's instructions. DNA quality and quantity are assessed via spectrophotometry and fluorometry.
-
PCR Amplification: The V3-V4 hypervariable regions of the bacterial 16S rRNA gene are amplified via PCR. Universal bacterial primers such as 341F (5'-CCTACGGGNGGCWGCAG-3') and 805R (5'-GACTACHVGGGTATCTAATCC-3') containing Illumina overhang adapter sequences are used[18]. PCR reactions are performed in triplicate with high-fidelity polymerase to minimize amplification bias.
-
Library Preparation & Sequencing: The triplicate PCR products are pooled and purified. Illumina sequencing adapters and dual-index barcodes are added to the amplicons using a library preparation kit (e.g., Nextera XT Index Kit). The final library is quantified, normalized, and pooled. Sequencing is performed on an Illumina MiSeq platform to generate paired-end reads.
-
Bioinformatic Analysis: Raw sequencing reads are processed to remove low-quality sequences, chimeras, and adapters. Reads are then clustered into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs). Taxonomic assignment is performed against a reference database (e.g., SILVA, Greengenes). Alpha diversity (within-sample) and beta diversity (between-sample) analyses are conducted to compare microbial communities across treatment groups.
Protocol for Animal Model of Stress-Induced Visceral Hypersensitivity
This protocol is used to assess this compound's efficacy in mitigating stress-induced gut inflammation and barrier dysfunction[7].
-
Animal Model: Adult Wistar rats (200-225g) are used. Chronic stress is induced using the Water Avoidance Stress (WAS) model. Rats are placed on a small platform in a water-filled tank for 1 hour daily for 10 consecutive days.
-
This compound Administration: A treatment group receives this compound (e.g., 50 mg/kg) via oral gavage daily, either concurrently with the stress protocol or as a reversal treatment after the stress period. A control group receives a vehicle.
-
Outcome Assessment:
-
Visceral Hypersensitivity: Assessed by measuring the visceromotor response (VMR) to colorectal distension (CRD) at varying pressures.
-
Gut Permeability: Measured in vivo by oral gavage of FITC-dextran and subsequent quantification of its concentration in serum.
-
Mucosal Inflammation: Distal ileal tissue is collected. Gene expression of inflammatory cytokines (TNF-α, IL-6, IL-17) is quantified using RT-qPCR.
-
Barrier Integrity: Expression of tight junction proteins (e.g., occludin) is measured via Western blot or immunohistochemistry.
-
Protocol for PXR Activation Reporter Gene Assay
This in vitro assay quantifies this compound's ability to activate the pregnane X receptor[22].
-
Cell Culture & Transfection: A human intestinal epithelial cell line (e.g., LS180) or a cell line like HepG2 is transiently co-transfected with two plasmids: one expressing the human PXR and another containing a luciferase reporter gene under the control of a PXR-responsive element (e.g., from the CYP3A4 promoter).
-
Compound Treatment: After transfection, cells are treated with varying concentrations of this compound (e.g., 1-25 µM) for 24 hours. A known PXR agonist like Rifampicin (10 µM) is used as a positive control, and DMSO serves as the vehicle control.
-
Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer. A co-transfected Renilla luciferase or a total protein assay is used to normalize the firefly luciferase signal for transfection efficiency and cell viability.
-
Data Analysis: The fold-change in luciferase activity relative to the vehicle control is calculated to determine the level of PXR activation.
Mandatory Visualizations
Diagram 1: this compound's Anti-inflammatory Signaling via PXR
Caption: this compound activates PXR, which inhibits the NF-κB pathway to reduce inflammatory gene expression.
Diagram 2: Experimental Workflow for 16S rRNA Sequencing Analysis
Caption: Workflow for analyzing gut microbiota changes using 16S rRNA gene sequencing.
Diagram 3: this compound's Multifaceted Impact on the Gut Ecosystem
Caption: this compound modulates both the gut microbiota and host cells to achieve therapeutic effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Eubiotic properties of this compound: Disruption of the traditional concepts in gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The potential for development of clinically relevant microbial resistance to this compound-α: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action and therapeutic benefit of this compound in patients with irritable bowel syndrome: a narrative review | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, gut microbes and mucosal inflammation: unraveling a complex relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Introduction: understanding mechanisms of the actions of this compound in selected gastrointestinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound decreases virulence of Crohn's disease-associated Escherichia coli and epithelial inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on bacterial virulence mechanisms at supra- and sub-inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Exerts Beneficial Effects Independent of its Ability to Alter Microbiota Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Modulates the Gut Microbiota to Prevent Hepatic Encephalopathy in Liver Cirrhosis Without Impacting the Resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic Role of this compound in Inflammatory Bowel Disease: Clinical Implication of Human Pregnane X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pregnane-X-receptor mediates the anti-inflammatory activities of this compound on detoxification pathways in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. mdpi.com [mdpi.com]
- 19. Effect of this compound on gut microbiota composition in advanced liver disease and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modulation of the Metabiome by this compound in Patients with Cirrhosis and Minimal Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Synthesis of Rifaximin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of Rifaximin and its analogs. It is designed to be a comprehensive resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Discovery and Development of this compound
This compound is a semi-synthetic, non-systemic antibiotic derived from the rifamycin class. Its development was driven by the goal of creating a gut-specific antimicrobial agent with minimal systemic absorption, thereby reducing the risk of systemic side effects and the development of widespread antibiotic resistance.
The journey of this compound began with its synthesis from the parent compound, rifamycin. It was first approved in Italy in 1987.[1][2] The development and commercialization of this compound have been significantly advanced by companies such as Alfa Wasserman and Salix Pharmaceuticals.[3][4] A key figure in expanding the clinical applications of this compound is Dr. Mark Pimentel, who pioneered its use for the treatment of Irritable Bowel Syndrome (IBS).[5]
The U.S. Food and Drug Administration (FDA) granted its first approval for this compound in 2004 for the treatment of travelers' diarrhea caused by noninvasive strains of Escherichia coli.[1] Subsequently, its approved indications have expanded to include the reduction of the risk of overt hepatic encephalopathy recurrence and the treatment of IBS with diarrhea (IBS-D).[4]
Chemical Synthesis of this compound
The synthesis of this compound is primarily achieved through the chemical modification of rifamycin O or rifamycin S. The core of the synthesis involves the condensation of the rifamycin backbone with 2-amino-4-methylpyridine.
Synthetic Pathway from Rifamycin S
A common synthetic route starts from Rifamycin S. This process involves a few key steps to introduce the pyridino-imidazo ring system that characterizes this compound and contributes to its poor systemic absorption.
Caption: Synthetic workflow for this compound starting from Rifamycin S.
Synthetic Pathway from Rifamycin O
An alternative and frequently employed synthetic route utilizes Rifamycin O as the starting material. This process directly reacts Rifamycin O with an excess of 2-amino-4-methylpyridine in a suitable solvent system.
Caption: General workflow for the synthesis of this compound from Rifamycin O.
Experimental Protocols
Synthesis of this compound from Rifamycin O
This protocol is a composite of methodologies described in various patents.[6][7]
Materials:
-
Rifamycin O
-
2-amino-4-methylpyridine
-
Ethanol
-
Deionized Water
-
Acetone
-
Anhydrous potassium carbonate (optional, for pH adjustment)
Procedure:
-
In a reaction vessel, suspend Rifamycin O in a solvent mixture of ethanol, deionized water, and acetone.
-
Add an excess of 2-amino-4-methylpyridine to the suspension.
-
Stir the reaction mixture at a controlled temperature, typically between 20-40°C, for 24-48 hours. The pH of the reaction may be adjusted to the alkaline range (e.g., 9.0-9.5) to facilitate the reaction.
-
Upon completion of the reaction, cool the mixture to induce precipitation of the crude this compound.
-
Collect the precipitated solid by filtration.
-
Wash the filter cake with a mixture of ethanol and water to remove unreacted starting materials and impurities.
-
Dry the purified this compound under vacuum at a controlled temperature.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the standardized agar dilution method.
Materials:
-
Mueller-Hinton agar
-
This compound stock solution
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile petri dishes
-
Incubator
Procedure:
-
Prepare a series of two-fold dilutions of the this compound stock solution.
-
Incorporate the this compound dilutions into molten Mueller-Hinton agar and pour into sterile petri dishes.
-
Prepare a bacterial inoculum of the test organism and adjust its turbidity to a 0.5 McFarland standard.
-
Spot-inoculate the agar plates with the bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
This compound and its Analogs (Rifamycin Derivatives)
This compound itself is an analog of Rifamycin SV, specifically designed for low gastrointestinal absorption.[8] The broader class of rifamycins has been a fertile ground for the development of new antibacterial agents. The structure-activity relationship (SAR) of rifamycins is well-studied, with modifications at various positions of the macrocyclic ring influencing both the antibacterial spectrum and pharmacokinetic properties.
Caption: Structure-activity relationship of key rifamycin analogs.
Structure-Activity Relationship
-
C3 and C4 Positions: Modifications at the C3 and C4 positions of the rifamycin core have a profound impact on the pharmacokinetic properties of the resulting analogs. The bulky, zwitterionic pyridino-imidazo substituent at the C4 position of this compound is a key determinant of its poor systemic absorption. In contrast, the substituent at the C3 position of Rifampicin allows for its systemic absorption.
-
C25 Position: More recent research has focused on modifications at the C25 position. C25-substituted carbamate derivatives of rifabutin have shown promise in overcoming certain mechanisms of rifamycin resistance in mycobacteria.[9]
Quantitative Data
In Vitro Antibacterial Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of common enteric pathogens.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli (enterotoxigenic) | 8 | 16 |
| Escherichia coli (enteroaggregative) | 8 | 16 |
| Shigella spp. | 4 | 8 |
| Salmonella spp. | 8 | 16 |
| Campylobacter jejuni | 256 | 512 |
| Yersinia enterocolitica | 64 | 128 |
| Clostridium difficile | - | 0.015 |
Data compiled from multiple sources.[3][6][10]
Comparative Properties of Selected Rifamycin Analogs
| Analog | Key Structural Modification | Primary Clinical Use | Systemic Absorption |
| This compound | Pyridino-imidazo ring at C4 | GI-specific infections | Very Low (<0.4%) |
| Rifampicin | Piperazinyl-iminomethyl at C3 | Systemic infections (e.g., Tuberculosis) | High |
| Rifabutin | Spiro-piperidyl at C3 | Mycobacterial infections (especially in HIV patients) | Moderate |
| Rifapentine | Cyclopentyl-piperazinyl at C3 | Tuberculosis (less frequent dosing) | High |
This table provides a qualitative comparison based on available literature.[11][12]
Mechanism of Action
This compound, like other rifamycins, exerts its antibacterial effect by inhibiting bacterial RNA synthesis.[10]
Caption: Mechanism of action of this compound.
The primary molecular target of this compound is the β-subunit of bacterial DNA-dependent RNA polymerase. By binding to this subunit, this compound sterically blocks the elongation of the nascent RNA chain, thereby halting the process of transcription. This inhibition of essential protein synthesis ultimately leads to bacterial cell death. The binding site for rifamycins on the bacterial RNA polymerase is distinct from the active site, and it is highly conserved across a broad range of bacterial species, which accounts for the broad-spectrum activity of this compound.[10]
Conclusion
This compound represents a significant advancement in the field of gastrointestinal-selective antibiotics. Its unique pharmacokinetic profile, characterized by minimal systemic absorption, makes it a safe and effective treatment for a variety of enteric diseases. The synthesis of this compound from readily available rifamycin precursors is well-established. Future research into novel analogs, particularly modifications at the C25 position of the rifamycin core, may lead to the development of new agents with improved activity against resistant pathogens. This technical guide provides a solid foundation for researchers and drug development professionals working on the next generation of rifamycin-based antibiotics.
References
- 1. In Vitro Activity of this compound against Enteropathogens Producing Traveler's Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. tdcommons.org [tdcommons.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US9765088B2 - Process for the preparation of rifamycin derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationship studies of new rifamycins containing l-amino acid esters as inhibitors of bacterial RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental and clinical pharmacology of this compound, a gastrointestinal selective antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rifamycins, Alone and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rifampin and Their Analogs: A Development of Antitubercular Drugs [pubs.sciepub.com]
Rifaximin's Interaction with Bacterial RNA Polymerase β-Subunit: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanism by which rifaximin exerts its antibacterial effects through the targeted inhibition of the bacterial DNA-dependent RNA polymerase (RNAP). It details the binding interaction with the β-subunit, quantifies its inhibitory activity, explains the mechanisms of resistance, and provides detailed protocols for key experimental assays used in its study.
Core Mechanism of Action: Inhibition of Transcription
This compound is a semi-synthetic antibiotic derived from rifamycin.[1] Its primary mechanism of action is the inhibition of bacterial RNA synthesis.[2][3] This is accomplished by binding with high affinity to the β-subunit of the bacterial DNA-dependent RNA polymerase, a multi-subunit enzyme essential for transcription.[4][5] The gene encoding this β-subunit is known as rpoB.[5]
The binding site for this compound is located in a pocket on the RpoB subunit within the DNA/RNA channel.[6] By occupying this position, this compound physically obstructs the path of the elongating RNA molecule.[6][7] This steric hindrance prevents the extension of the nascent RNA transcript beyond a length of just 2-3 nucleotides, effectively halting the transcription process and subsequent protein synthesis, which is ultimately lethal to the bacterium.[6] Due to its minimal gastrointestinal absorption, this compound achieves very high concentrations in the gut, allowing it to exert this bactericidal effect locally on enteric pathogens.[8]
Quantitative Analysis of this compound's Inhibitory Effects
The efficacy of this compound and its parent class, the rifamycins, can be quantified through various metrics. Minimum Inhibitory Concentration (MIC) values demonstrate the concentration of the antibiotic required to inhibit the visible growth of a microorganism, while the 50% effective concentration (EC50) or inhibitory concentration (IC50) can measure the direct effect on enzymatic activity.
While specific IC50 values for this compound against purified RNA polymerase are not widely published, data for its close structural analog, rifampicin, show it to be a potent inhibitor of E. coli RNAP with an EC50 of approximately 20 nM.[9] MIC values for this compound are well-characterized and demonstrate its broad spectrum of activity against key enteric pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound for Various Bacterial Species
| Bacterial Species/Group | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Notes |
|---|---|---|---|
| Enteric Pathogens (general) | - | 4 - 64 | Includes ETEC, EAEC, Salmonella, Shigella, Campylobacter spp.[5] |
| Clostridioides difficile | - | 0.008 - 1 | Data from a study on isolates from IBS patients; indicates high susceptibility.[10] |
| Enterobacteriaceae | 32 | >64 | MIC values increased from baseline after this compound treatment.[10] |
| Bacteroides spp. | 4 | 32 | MIC values increased from baseline after this compound treatment.[10] |
| this compound-Resistant E. coli | >1024 | >1024 | Isolates from IBD patients with prior this compound exposure.[11] |
MIC₅₀: Concentration inhibiting 50% of isolates. MIC₉₀: Concentration inhibiting 90% of isolates.
Molecular Basis of Resistance
The primary mechanism of clinically relevant resistance to this compound is the acquisition of mutations in the rpoB gene.[12][13] These mutations typically result in amino acid substitutions within or near the this compound binding pocket on the β-subunit.[14] Such alterations reduce the binding affinity of the drug for its target, rendering it ineffective.[14]
Mutations are concentrated in a specific, highly conserved region of the rpoB gene known as the Rifampicin Resistance-Determining Region (RRDR).[15] Common amino acid substitutions found in resistant clinical isolates of various bacteria include those at positions corresponding to H486, S491 in Enterococcus faecium and Arg505, H502 in C. difficile.[16][17] The development of resistance is a direct consequence of selective pressure, where the presence of the antibiotic favors the survival and proliferation of bacteria harboring these spontaneous mutations.
Experimental Protocols
Investigating the effects of this compound on bacterial RNA polymerase involves a suite of microbiological and molecular techniques. The following are detailed methodologies for three core experimental procedures.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. abbexa.com [abbexa.com]
- 3. researchgate.net [researchgate.net]
- 4. Mutations in the rpoB Gene of Rifampin-Resistant Mycobacterium tuberculosis Isolates in Spain and Their Rapid Detection by PCR–Enzyme-Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Unique Gastrointestinal-Selective Antibiotic for Enteric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophoretic Mobility Shift Assay of RNA–RNA Complexes | Springer Nature Experiments [experiments.springernature.com]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Challenges in the Investigation of Therapeutic Equivalence of Locally Applied/Locally Acting Drugs in the Gastrointestinal Tract: The this compound Case - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repeat this compound for Irritable Bowel Syndrome: No Clinically Significant Changes in Stool Microbial Antibiotic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. The potential for development of clinically relevant microbial resistance to this compound-α: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genetic evaluation of relationship between mutations in rpoB and resistance of Mycobacterium tuberculosis to rifampin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. youtube.com [youtube.com]
A Technical Guide to Preclinical Studies of Rifaximin for Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on Rifaximin as a potential therapeutic agent for Inflammatory Bowel Disease (IBD). It consolidates key findings on its mechanism of action, summarizes quantitative data from animal models, details common experimental protocols, and visualizes the core signaling pathways and research workflows.
Core Mechanism of Action: PXR-Mediated Inflammation Control
Preclinical evidence strongly indicates that this compound's primary mechanism of action in IBD models is not its antibiotic property, but rather its function as a potent, gut-specific agonist of the human Pregnane X Receptor (PXR).[1][2] PXR is a nuclear receptor that plays a critical role in regulating xenobiotic metabolism and maintaining intestinal homeostasis.[3]
Activation of PXR by this compound initiates a signaling cascade that ultimately suppresses the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB).[1][4][5] This inhibition of NF-κB signaling leads to a significant down-regulation of various pro-inflammatory cytokines and mediators that are central to the pathogenesis of IBD.[1][6] Studies using PXR-humanized (hPXR) mice, wild-type mice, and Pxr-null mice have demonstrated that the protective effects of this compound are observed only in hPXR mice, confirming that its therapeutic action is dependent on human PXR activation.[1]
Signaling Pathway of this compound in Intestinal Epithelial Cells
The following diagram illustrates the PXR-dependent anti-inflammatory pathway activated by this compound.
References
- 1. Therapeutic Role of this compound in Inflammatory Bowel Disease: Clinical Implication of Human Pregnane X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pregnane X receptor as a target for treatment of inflammatory bowel disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pregnane-X-receptor mediates the anti-inflammatory activities of this compound on detoxification pathways in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pregnane X receptor as a target for treatment of inflammatory bowel disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Effects and Mechanisms of Action of this compound in Gastrointestinal Diseases - ProQuest [proquest.com]
- 6. Inhibition of NF-κB by a PXR-dependent pathway mediates counter-regulatory activities of this compound on innate immunity in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pleiotropic Effects of Rifaximin in the Gut
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Rifaximin, a minimally absorbed oral antimicrobial agent, has demonstrated significant therapeutic efficacy in a range of gastrointestinal disorders, extending beyond its direct bactericidal activity. This in-depth technical guide explores the multifaceted, pleiotropic effects of this compound within the gut, providing a comprehensive overview for researchers, scientists, and professionals in drug development. The document synthesizes current scientific evidence on this compound's mechanisms of action, including its role as a gut-specific pregnane X receptor (PXR) agonist, its modulation of the gut microbiota, its potent anti-inflammatory properties, and its capacity to enhance intestinal barrier function. Quantitative data from key preclinical and clinical studies are presented in structured tables for comparative analysis. Detailed experimental protocols for foundational research in this area are provided, alongside visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's complex interactions within the gastrointestinal ecosystem.
Modulation of the Gut Microbiota
This compound exerts a unique "eubiotic" effect on the gut microbiota, selectively promoting the growth of beneficial bacteria while reducing the abundance of pathobionts, without drastically altering the overall microbial diversity.[1] This selective modulation is a key aspect of its therapeutic profile.
Quantitative Effects on Gut Microbiota Composition
The following table summarizes the quantitative changes observed in gut microbiota composition following this compound treatment in various studies.
| Study Population/Model | This compound Dosage | Key Findings | Reference |
| Rats with chronic stress | 150 mg/kg, twice daily | 84% reduction in total bacterial load; Striking increase in the abundance of Lactobacillaceae.[2] | [2] |
| Patients with non-constipated IBS | 550 mg, three times daily for 14 days | Increase in Faecalibacterium prausnitzii abundance at the end of treatment.[3] | [3] |
| Patients with cirrhosis and minimal hepatic encephalopathy | Not specified | Reduction in Veillonellaceae and an increase in Eubacteraceae.[4] | [4] |
| Patients with Crohn's disease (in vitro colonic model) | Not specified | Increase in the concentration of Bifidobacteria. | [5] |
| Transgenic Parkinson's disease mice | Not specified | Significant reduction in Prevotellaceae UCG-001 and an increase in Bacteroides, Muribaculum, and Lachnospiraceae UCG-001.[6] | [6] |
Experimental Protocol: 16S rRNA Gene Sequencing for Microbiota Analysis
This protocol outlines the key steps for analyzing gut microbiota composition using 16S rRNA gene sequencing.
-
Fecal Sample Collection and DNA Extraction:
-
Collect fecal samples and immediately store them at -80°C to preserve microbial DNA.
-
Extract total genomic DNA from a pre-weighed aliquot of the fecal sample using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit) following the manufacturer's instructions. This typically involves mechanical lysis (bead-beating) to disrupt bacterial cell walls, followed by DNA purification.
-
-
PCR Amplification of the 16S rRNA Gene:
-
Amplify a specific hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal bacterial primers.
-
Perform the PCR in triplicate for each sample to minimize amplification bias.
-
Include negative controls (no template) to check for contamination.
-
-
Library Preparation and Sequencing:
-
Purify the PCR products to remove primers and dNTPs.
-
Attach sequencing adapters and sample-specific barcodes to the amplicons in a second round of PCR.
-
Quantify the final library and pool samples in equimolar concentrations.
-
Perform paired-end sequencing on an Illumina MiSeq platform.
-
-
Bioinformatic Analysis:
-
Process the raw sequencing reads to remove low-quality sequences and adapters.
-
Merge paired-end reads and cluster them into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) based on sequence similarity.
-
Assign taxonomy to each OTU/ASV by comparing the sequences to a reference database (e.g., Greengenes, SILVA).
-
Analyze the resulting taxonomic data to determine alpha-diversity (within-sample diversity) and beta-diversity (between-sample diversity) and to identify differentially abundant taxa between treatment groups.
-
Anti-Inflammatory Effects
This compound exhibits potent anti-inflammatory effects in the gut, which are mediated through multiple pathways, most notably through the activation of the Pregnane X Receptor (PXR) and subsequent inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).
Pregnane X Receptor (PXR) Activation
This compound is a gut-specific agonist of the human PXR.[2][7] PXR is a nuclear receptor that plays a critical role in xenobiotic detoxification and the maintenance of intestinal homeostasis. Upon activation by this compound, PXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to PXR response elements on the DNA, leading to the transcription of target genes. This activation of PXR by this compound has been shown to be crucial for its anti-inflammatory effects.[8]
Inhibition of NF-κB Signaling
A key consequence of PXR activation by this compound is the inhibition of the NF-κB signaling pathway.[1][9] NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound, through PXR, can inhibit the activation and nuclear translocation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[8]
Quantitative Effects on Inflammatory Markers
The following table summarizes the quantitative changes in key inflammatory markers following this compound treatment.
| Study Population/Model | This compound Dosage | Inflammatory Marker | Result | Reference |
| Rats with chronic stress | 150 mg/kg, twice daily | IL-17, IL-1β, TNF-α, IFN-γ mRNA | Normalized to control levels.[2] | [2] |
| Patients with NAFLD | 1200 mg/day for 28 days | Serum TNF-α, IL-1, IL-6, IL-12 | No significant effect observed.[10] | [10] |
| Humanized germ-free mice | 100 mg/kg in chow | Intestinal IL-6, IL-1β, MCP-1 | Significantly ameliorated.[1] | [1] |
| Patients with cirrhosis and encephalopathy | 550 mg, twice daily for 90 days | Plasma TNF-α | Reduced (p < 0.001).[11] | [11] |
| Patients with Parkinson's Disease | Not specified | Serum IL-10 | Increased trend (p=0.06).[6] | [6] |
Experimental Protocol: Measurement of Inflammatory Cytokines by ELISA
This protocol outlines the general steps for quantifying cytokine levels in biological samples using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Sample Preparation:
-
Collect serum, plasma, or tissue homogenates from control and this compound-treated subjects.
-
Centrifuge samples to remove cellular debris and store at -80°C until analysis.
-
If using tissue, homogenize in a lysis buffer containing protease inhibitors.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.
-
Wash the plate to remove unbound antibody.
-
Block the plate with a blocking buffer (e.g., BSA or non-fat dry milk) to prevent non-specific binding.
-
Add standards of known cytokine concentrations and the prepared samples to the wells and incubate.
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody specific for a different epitope on the cytokine and incubate.
-
Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate and add a substrate solution (e.g., TMB) that will be converted by HRP into a colored product.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
-
Perform statistical analysis to compare cytokine levels between the this compound-treated and control groups.
-
Enhancement of Intestinal Barrier Function
This compound has been shown to improve the integrity of the intestinal barrier, which is often compromised in various gastrointestinal and systemic diseases. This effect is attributed to its ability to modulate the expression of tight junction proteins and reduce gut permeability.
Quantitative Effects on Intestinal Permeability Markers
The following table presents quantitative data on the effects of this compound on markers of intestinal barrier function.
| Study Population/Model | This compound Dosage | Permeability Marker | Result | Reference |
| Rats with chronic stress | 150 mg/kg, twice daily | Occludin mRNA | Normalized to control levels.[2] | [2] |
| Chronically stressed mice | Not specified | Colonic TJP1, TJP2, and Occludin expression | Increased.[12] | [12] |
| Patients with cirrhosis | 1200 mg/day for 4 weeks | Serum sCD163 and sMR | Markedly decreased.[7] | [7] |
| Patients with cirrhosis | 1200 mg/day for 4 weeks | Serum Zonulin | No significant change.[7] | [7] |
| Humanized germ-free mice | 100 mg/kg in chow | Intestinal Zonulin and E-cadherin expression | Significantly ameliorated reduction.[1] | [1] |
Experimental Protocol: In Vivo Intestinal Permeability Assay (FITC-Dextran)
This protocol describes a common in vivo method to assess intestinal permeability.
-
Animal Preparation:
-
Fast mice for 4-6 hours before the assay to ensure an empty stomach.
-
-
Administration of FITC-Dextran:
-
Administer a known concentration of fluorescein isothiocyanate (FITC)-dextran (e.g., 4 kDa) to the mice via oral gavage. The dosage is typically calculated based on the body weight of the animal.
-
-
Blood Collection:
-
At a specific time point after gavage (e.g., 4 hours), collect blood from the mice via cardiac puncture or from the tail vein.
-
Protect the blood samples from light to prevent photobleaching of the FITC.
-
-
Serum Preparation and Analysis:
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Prepare a standard curve using known concentrations of FITC-dextran diluted in serum from untreated mice.
-
Measure the fluorescence of the serum samples and standards using a fluorometer at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.
-
-
Data Analysis:
-
Calculate the concentration of FITC-dextran in the serum samples by comparing their fluorescence to the standard curve.
-
Higher concentrations of FITC-dextran in the serum indicate increased intestinal permeability.
-
Compare the serum FITC-dextran levels between this compound-treated and control groups to determine the effect of the treatment on gut permeability.
-
Conclusion
This compound's therapeutic benefits in the gastrointestinal tract are the result of a complex interplay of its pleiotropic effects. Its ability to selectively modulate the gut microbiota, suppress inflammation through PXR-mediated NF-κB inhibition, and enhance intestinal barrier function collectively contribute to the restoration of gut homeostasis. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring and harnessing the therapeutic potential of this compound and other gut-targeted therapies. The continued investigation into these intricate pathways will undoubtedly pave the way for novel treatment strategies for a wide array of gastrointestinal and systemic diseases linked to gut dysbiosis and inflammation.
References
- 1. This compound Exerts Beneficial Effects Independent of its Ability to Alter Microbiota Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, gut microbes and mucosal inflammation: unraveling a complex relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eubiotic properties of this compound: Disruption of the traditional concepts in gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on gut microbiota composition in advanced liver disease and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound Alleviates Endotoxemia with Decreased Serum Levels of Soluble CD163 and Mannose Receptor and Partial Modification of Gut Microbiota in Cirrhotic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publicatt.unicatt.it [publicatt.unicatt.it]
- 9. This compound is associated with modest, transient decreases in multiple taxa in the gut microbiota of patients with diarrhoea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of this compound on circulating endotoxins and cytokines in patients with nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-α reduces gut-derived inflammation and mucin degradation in cirrhosis and encephalopathy: RIFSYS randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Rifaximin's Impact on Gut Bile Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rifaximin, a minimally absorbed oral antibiotic, exerts a significant influence on the gut microbiome and consequently on bile acid (BA) metabolism. This document provides a detailed examination of the mechanisms through which this compound modulates bile acid profiles and signaling pathways within the gastrointestinal tract. Through its action as a gut-specific agonist of the pregnane X receptor (PXR) and its ability to alter the composition and function of the gut microbiota, this compound orchestrates a complex interplay that affects the balance of primary and secondary bile acids. This guide synthesizes current research to provide a comprehensive overview of this compound's effects, detailing the experimental methodologies used to elucidate these findings and presenting quantitative data in a clear, comparative format. Furthermore, it visualizes the key signaling cascades and experimental workflows to facilitate a deeper understanding of this compound's role in gut homeostasis.
Introduction
Bile acids are increasingly recognized not just for their role in lipid digestion but also as crucial signaling molecules that regulate a wide array of metabolic processes, mediated by receptors such as the farnesoid X receptor (FXR) and G-protein coupled bile acid receptor 1 (TGR5). The gut microbiota plays a pivotal role in transforming primary bile acids, synthesized in the liver, into a diverse pool of secondary bile acids. This compound, with its unique gut-selective properties, offers a therapeutic avenue to modulate this intricate host-microbe interplay. This document explores the multifaceted impact of this compound on bile acid metabolism, providing a technical resource for the scientific community.
This compound's Mechanisms of Action on Bile Acid Metabolism
This compound's influence on bile acid metabolism is not direct but is mediated through two primary mechanisms: its interaction with the nuclear receptor PXR and its profound effects on the gut microbiota.
Pregnane X Receptor (PXR) Agonism
This compound is a potent, gut-specific agonist for the human pregnane X receptor (PXR).[1][2][3][4] PXR is a nuclear receptor that regulates the expression of genes involved in the detoxification and elimination of xenobiotics and endogenous compounds.[2] this compound's activation of PXR in the intestine is thought to contribute to its anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB signaling cascade.[1][5] While this compound does not directly activate FXR, its PXR-mediated effects can indirectly influence bile acid homeostasis.[2][4]
Modulation of the Gut Microbiota
This compound's primary impact on bile acid metabolism stems from its ability to alter the composition and metabolic activity of the gut microbiota.[6][7] Key effects include:
-
Reduced Deconjugation and Dehydroxylation: this compound treatment has been shown to decrease the deconjugation of primary bile acids and the subsequent 7α-dehydroxylation that leads to the formation of secondary bile acids.[8][9][10][11] This is a critical step, as primary and secondary bile acids have different signaling properties.
-
Alteration of Microbial Composition: The antibiotic selectively modulates the gut microbiota, affecting the abundance of bacteria responsible for bile acid transformations, such as species within the Clostridium and Eubacterium genera.[6]
-
Decreased Secondary Bile Acid Production: A notable consequence of this compound's activity is the reduction in the levels of the secondary bile acid, deoxycholic acid (DCA), in the ileum.[6][12]
Quantitative Effects of this compound on Bile Acid Metabolism
The following tables summarize the quantitative data from key preclinical and clinical studies investigating the effects of this compound on bile acid profiles and related gene expression.
Table 1: Effect of this compound on Ileal Bile Acid Concentrations in MCD-fed Mice
| Bile Acid | Control (MCD Diet) | This compound-Treated (MCD Diet) | Fold Change | p-value | Reference |
| Deoxycholic Acid (DCA) | Increased | Significantly Decreased | - | < 0.05 | [6][12] |
| Cholic Acid (CA) | Increased | No Significant Change | - | - | [6] |
| Chenodeoxycholic Acid (CDCA) | Increased | No Significant Change | - | - | [6] |
| Muricholic Acids (MCAs) | Increased | No Significant Change | - | - | [6] |
| Ursodeoxycholic Acid (UDCA) | Increased | No Significant Change | - | - | [6] |
| Glycine Cholic Acid (GCA) | Increased | No Significant Change | - | - | [6] |
Table 2: Effect of this compound on Gene Expression in the Gut-Liver Axis in MCD-fed Mice
| Gene | Tissue | Control (MCD Diet) | This compound-Treated (MCD Diet) | Fold Change | p-value | Reference |
| Fxr | Terminal Ileum | Upregulated | Significantly Downregulated | - | < 0.05 | [6][12] |
| Fgf15 | Terminal Ileum | Upregulated | Significantly Downregulated | - | < 0.05 | [6][12] |
| Shp | Intestine | Upregulated | Downregulated | - | < 0.05 | [12] |
| Cyp7a1 | Liver | Downregulated | Significantly Upregulated | - | < 0.05 | [6][12] |
| Cyp7b1 | Liver | Downregulated | Significantly Upregulated | - | < 0.05 | [6][12] |
Signaling Pathways Modulated by this compound
This compound's modulation of the gut microbiota and bile acid pool has significant downstream effects on key signaling pathways that regulate metabolism and inflammation.
The PXR Signaling Pathway
As a PXR agonist, this compound initiates a signaling cascade that leads to the transcription of genes involved in detoxification and has anti-inflammatory effects.
The Intestinal FXR-FGF15 Signaling Pathway
By reducing the levels of DCA, a known FXR antagonist in some contexts and a complex modulator, this compound influences the Farnesoid X Receptor (FXR) signaling pathway in the intestine. This pathway is a master regulator of bile acid synthesis in the liver.
Experimental Protocols
The following sections outline the general methodologies employed in the studies cited in this guide.
Animal Models and this compound Administration
-
Animal Model: Male C57BL/6 wild-type mice are often used.[6] To study human-specific PXR activation, PXR-humanized mice are utilized.[1]
-
Diet-Induced Models: A methionine and choline deficient (MCD) diet is frequently used to induce non-alcoholic steatohepatitis (NASH), a condition where bile acid metabolism is dysregulated.[6]
-
This compound Administration: this compound is typically administered via oral gavage or mixed in the chow at doses ranging from 100 mg/kg to 200 mg/kg per day for a specified period, often several weeks.[6][8]
Bile Acid Analysis
-
Sample Collection: Fecal and ileal content samples are collected from the animals.
-
Extraction: Bile acids are extracted from the samples using methods such as liquid-gel and liquid-solid extraction or single-phase extraction with an organic solvent like ethanol, sometimes under alkaline conditions to improve recovery of conjugated bile acids.[13][14][15]
-
Quantification: The extracted bile acids are typically analyzed and quantified using ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS).[15] This technique allows for the sensitive and reliable quantification of a wide range of bile acid species.
Gene Expression Analysis
-
RNA Extraction: Total RNA is isolated from tissues of interest (e.g., liver, ileum) using standard commercial kits.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes (e.g., Fxr, Fgf15, Cyp7a1) are quantified by qRT-PCR using gene-specific primers. A housekeeping gene, such as Gapdh, is used for normalization.[6][12]
Gut Microbiome Analysis
-
DNA Extraction: Bacterial DNA is extracted from fecal or cecal samples.
-
16S rRNA Gene Sequencing: The V3-V4 or other variable regions of the 16S rRNA gene are amplified by PCR and sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Bioinformatic Analysis: The resulting sequences are processed to identify and quantify the different bacterial taxa present in the samples, allowing for the assessment of changes in the gut microbiome composition.
Conclusion
This compound's impact on bile acid metabolism is a compelling example of a gut-targeted therapy with far-reaching systemic implications. By acting as a PXR agonist and, more significantly, by modulating the gut microbiota's capacity to produce secondary bile acids, this compound influences key signaling pathways that govern metabolic homeostasis. The reduction of DCA and the subsequent alteration of the FXR-FGF15 signaling axis highlight a sophisticated mechanism of action. The experimental approaches detailed herein provide a framework for future investigations into the nuanced effects of this compound and other gut-modulating agents. A thorough understanding of these interactions is paramount for the development of novel therapeutic strategies for a range of gastrointestinal and metabolic diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound is a gut-specific human pregnane X receptor activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound on gut microbiota composition in advanced liver disease and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Ameliorates Non-alcoholic Steatohepatitis in Mice Through Regulating gut Microbiome-Related Bile Acids [frontiersin.org]
- 7. Eubiotic properties of this compound: Disruption of the traditional concepts in gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Exerts Beneficial Effects Independent of its Ability to Alter Microbiota Composition [escholarship.org]
- 9. This compound, Microbiota Biology, and Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Exerts Beneficial Effects Independent of its Ability to Alter Microbiota Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Whitepaper: Unveiling the Anti-inflammatory Properties of Rifaximin Beyond its Antimicrobial Effects
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Rifaximin, a minimally absorbed, gut-specific antibiotic, has demonstrated clinical efficacy in various gastrointestinal disorders, including irritable bowel syndrome (IBS) and hepatic encephalopathy. While its antimicrobial activity is well-established, a growing body of evidence reveals potent anti-inflammatory effects that are independent of its ability to alter the gut microbiota. This technical guide provides an in-depth exploration of these non-antimicrobial mechanisms, focusing on the activation of the Pregnane X Receptor (PXR), subsequent inhibition of the NF-κB signaling pathway, and enhancement of intestinal barrier integrity. This paper synthesizes quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the core signaling pathways and workflows to offer a comprehensive resource for researchers in the field.
Core Anti-inflammatory Mechanisms of this compound
Beyond its direct action on bacteria, this compound exerts significant immunomodulatory effects primarily through its interaction with the host's intestinal epithelial cells. These mechanisms collectively contribute to a reduction in gut inflammation.
Pregnane X Receptor (PXR) Activation
The cornerstone of this compound's non-antimicrobial action is its role as a potent agonist of the Pregnane X Receptor (PXR), a nuclear receptor highly expressed in the liver and intestines.[1][2] PXR functions as a xenobiotic sensor that regulates the expression of genes involved in the detoxification and metabolism of foreign substances.[3] Upon activation by ligands like this compound, PXR translocates to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR) and binds to specific response elements on DNA, modulating the transcription of target genes.[1] This activation is critical for maintaining intestinal homeostasis and integrity.[3] Studies have demonstrated that this compound's ability to counteract the pro-inflammatory effects of cytokines like TNF-α in intestinal epithelial cells is dependent on PXR activation.[3][4]
Inhibition of the NF-κB Pro-inflammatory Pathway
A major consequence of this compound-mediated PXR activation is the potent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][5] NF-κB is a central transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5] The activation of PXR by this compound interferes with NF-κB signaling, preventing the transcription of these inflammatory mediators.[1][6] This transrepression mechanism is a key contributor to this compound's anti-inflammatory effects, effectively down-regulating the inflammatory cascade at a transcriptional level.[4] this compound has been shown to abrogate the binding of NF-κB caused by bacterial endotoxins (LPS) and reduce the expression of NF-κB regulated cytokines such as TNF-α, IL-1β, and IL-8.[1][4]
Enhancement of Intestinal Barrier Integrity
Chronic intestinal inflammation is often associated with a compromised epithelial barrier, leading to increased intestinal permeability or "leaky gut".[7][8] this compound has been shown to improve gut barrier function, an effect that contributes significantly to its anti-inflammatory profile.[7][9] This is achieved, in part, by upregulating the expression of tight junction proteins, such as occludin and Zonula occludens-1 (ZO-1), which are essential for maintaining the integrity of the epithelial lining.[10] In animal models of stress-induced mucosal inflammation, this compound treatment reversed the reduction in occludin expression and attenuated the increase in gut permeability.[7][9] By strengthening the intestinal barrier, this compound reduces the translocation of luminal bacteria and their products (e.g., LPS) into the circulation, thereby decreasing a major trigger for systemic and local inflammation.[6][11][12]
Quantitative Data on this compound's Anti-inflammatory Effects
The following tables summarize quantitative data from preclinical and clinical studies, illustrating the impact of this compound on key inflammatory markers and gut barrier function.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression
| Model System | Cytokine | Treatment | Result | Citation |
| Rat Model (Water Avoidance Stress) | IL-17, IL-6, TNF-α, IL-1β, IFN-γ mRNA (Ileal Tissue) | This compound (150 mg/kg, twice daily) | Significant reversal of stress-induced increase in all cytokines. | [7][9] |
| Transgenic PD Mice | IL-1β, IL-6, TNF-α (Serum) | Long-term this compound treatment | Significant attenuation of serum cytokine levels. | [13] |
| DSS-Induced Colitis (hPXR Mice) | iNOS, CCR2, TNFα, IFNα, ICAM-1, MCP-1, IL-6, IL-1β mRNA (Colon) | This compound pretreatment | Significant decrease in DSS-induced expression of all mediators. | [5] |
| Human Colon Biopsies (IBD Patients) | IL-8, Rantes, MIP-3α, TNFα mRNA | Ex vivo exposure to this compound | Reduction in LPS-induced mRNA levels of all mediators. | [4] |
| Patients with Predicted Severe Acute Pancreatitis | TNF-α (Serum) | This compound | Significant reduction from 15.05 pg/mL to 11.00 pg/mL. | [14] |
Table 2: Effect of this compound on Gut Barrier Function
| Model System | Marker | Treatment | Result | Citation |
| Rat Model (Water Avoidance Stress) | Occludin mRNA & Protein (Ileal Tissue) | This compound (150 mg/kg, twice daily) | Reversed stress-induced reduction in occludin expression. | [7][9] |
| Heat-Stroke Mice | ZO-1, Occludin (Tight Junction Proteins) | This compound intervention | Upregulated the expression of ZO-1 and occludin. | [10] |
| Transgenic PD Mice | Claudin-5, Occludin (Blood-Brain Barrier Markers, Serum) | Long-term this compound treatment | Significant reduction in serum levels, indicating BBB protection. | [13] |
Key Experimental Protocols
This section provides detailed methodologies for assessing the core anti-inflammatory mechanisms of this compound.
Protocol: PXR Activation Assessment via Luciferase Reporter Gene Assay
This protocol is used to determine if a compound, such as this compound, can activate PXR and induce the expression of a reporter gene.[15][16][17]
-
Cell Culture: Stably transfected cell lines, such as DPX2™ cells (derived from HepG2) co-transfected with a human PXR expression vector and a luciferase reporter plasmid linked to a PXR-responsive promoter (e.g., from the CYP3A4 gene), are used.[18][19]
-
Seeding: Cells are thawed and seeded into 96-well plates at a predetermined density and allowed to equilibrate overnight in a CO2 incubator at 37°C.[18]
-
Treatment: The following day, the culture medium is replaced with a dosing medium containing various concentrations of this compound, a positive control (e.g., Rifampicin), and a vehicle control (e.g., 0.1% DMSO).[17][18]
-
Incubation: The plate is returned to the incubator for 24-48 hours to allow for PXR activation and reporter gene expression.[18]
-
Lysis and Luminescence Reading: After incubation, the dosing medium is removed, and a cell lysis reagent containing a luciferase substrate (e.g., ONE-Glo™ Luciferase Assay System) is added to each well.[19]
-
Data Analysis: The luminescence, which is proportional to PXR activation, is measured using a luminometer. The results are often expressed as "fold induction" over the vehicle control. Dose-response curves can be generated to determine EC50 values.[17]
-
(Optional) Cytotoxicity Assay: A parallel assay (e.g., using a fluorescent viability reagent) can be performed in the same wells to ensure that the observed effects are not due to cytotoxicity.[15]
Protocol: NF-κB Inhibition Assessment
Several methods can be used to measure the inhibition of NF-κB activation.
Method A: Western Blot for Phosphorylated p65 and IκBα [20]
-
Cell Culture and Treatment: Intestinal epithelial cells (e.g., Caco-2) are cultured and pre-treated with this compound for a specified time before being stimulated with an inflammatory agent like TNF-α or LPS to activate the NF-κB pathway.
-
Protein Extraction: Cells are lysed, and nuclear and cytoplasmic protein extracts are prepared.
-
SDS-PAGE and Western Blotting: Protein concentrations are quantified, and equal amounts are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is probed with primary antibodies specific for the phosphorylated (active) forms of NF-κB p65 (p-p65) and IκBα (p-IκBα), as well as total p65 and IκBα as loading controls.
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescent substrate. A decrease in the p-p65/total p65 ratio in the nucleus indicates inhibition of NF-κB activation.[20]
Method B: ELISA-Based Transcription Factor DNA Binding Assay [21]
-
Nuclear Extract Preparation: Nuclear extracts are prepared from cells treated as described in Method A.
-
Assay Procedure: A 96-well plate is pre-coated with an oligonucleotide containing the NF-κB consensus binding site.
-
Binding Reaction: The nuclear extracts are added to the wells, allowing active NF-κB to bind to the immobilized oligonucleotide.
-
Antibody Incubation: A primary antibody specific for an activated NF-κB subunit (e.g., p65) is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: A colorimetric substrate is added, and the absorbance is read on a spectrophotometer. The intensity of the color is proportional to the amount of activated NF-κB bound to the DNA.[21]
Protocol: Intestinal Barrier Function Assessment
Method A: In Vivo Intestinal Permeability Assay (FITC-Dextran) [22]
-
Animal Model: Mice or rats are used. Inflammation or barrier dysfunction can be induced (e.g., via DSS in drinking water or stress protocols).
-
Fasting: Animals are fasted for several hours (e.g., 4-6 hours) but allowed access to water.
-
Gavage: A non-absorbable, fluorescently labeled marker, typically 4 kDa fluorescein isothiocyanate (FITC)-dextran, is administered by oral gavage.[22]
-
Blood Collection: After a set period (e.g., 4 hours), blood is collected via cardiac puncture.
-
Serum Preparation: The blood is allowed to clot, and serum is separated by centrifugation.
-
Fluorescence Measurement: The concentration of FITC-dextran that has passed from the gut lumen into the circulation is measured in the serum using a fluorescence spectrophotometer.[22]
-
Data Analysis: An increased concentration of FITC-dextran in the serum of treated animals compared to controls indicates increased intestinal permeability.
Method B: In Vitro Transepithelial Electrical Resistance (TER) Measurement [22][23]
-
Cell Culture: A monolayer of intestinal epithelial cells (e.g., Caco-2BBe) is cultured on a porous membrane of a transwell insert, creating two distinct apical and basolateral compartments.[22][23]
-
Monolayer Integrity: The cells are cultured for an extended period (e.g., 21 days) to allow for differentiation and the formation of tight junctions, which is confirmed by the development of a high transepithelial electrical resistance (TER).
-
Treatment: Once a stable TER is achieved, the monolayer is treated with this compound in the apical compartment, often in the presence of an inflammatory stimulus (e.g., TNF-α) to induce barrier disruption.
-
TER Measurement: The electrical resistance across the cell monolayer is measured at various time points using an epithelial volt/ohm meter.[22]
-
Data Analysis: A drop in TER indicates a disruption of the tight junctions and increased paracellular permeability. The ability of this compound to prevent or reverse this drop demonstrates its barrier-protective effects.
Visualizations: Pathways and Workflows
Caption: this compound activates PXR, which inhibits NF-κB-mediated pro-inflammatory gene transcription.
Caption: Experimental workflow for assessing this compound's effect on gut barrier function in vivo.
Caption: Logical relationships between this compound and its anti-inflammatory effects.
Conclusion
The therapeutic benefits of this compound in inflammatory gastrointestinal conditions extend beyond its antimicrobial properties. The evidence strongly supports a model where this compound acts as a potent immunomodulator through direct engagement with host cellular machinery. Its ability to activate the Pregnane X Receptor (PXR) initiates a cascade of anti-inflammatory events, including the transrepression of the master inflammatory regulator NF-κB and the subsequent reduction in pro-inflammatory cytokine production. Furthermore, this compound's capacity to enhance intestinal barrier function by upregulating tight junction proteins provides a complementary mechanism to reduce the inflammatory load on the gut mucosa. These non-antibiotic actions position this compound as a unique therapeutic agent capable of targeting key pathways in intestinal inflammation, offering a compelling rationale for its use and further investigation in a range of gut disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pregnane-X-receptor mediates the anti-inflammatory activities of this compound on detoxification pathways in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of NF-κB by a PXR-dependent pathway mediates counter-regulatory activities of this compound on innate immunity in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Role of this compound in Inflammatory Bowel Disease: Clinical Implication of Human Pregnane X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eubiotic properties of this compound: Disruption of the traditional concepts in gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, gut microbes and mucosal inflammation: unraveling a complex relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound alleviates intestinal barrier disruption and systemic inflammation via the PXR/NFκB/MLCK pathway and modulates intestinal Lachnospiraceae abundance in heat-stroke mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound: beyond the traditional antibiotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Human Pregnane X Receptor (hPXR) Activation Assay in Stable Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Pregnane X Receptor (PXR, NR1I2) Activation | Springer Nature Experiments [experiments.springernature.com]
- 18. puracyp.com [puracyp.com]
- 19. promegaconnections.com [promegaconnections.com]
- 20. researchgate.net [researchgate.net]
- 21. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Rifaximin as a Modulator of the Pregnane X Receptor (PXR): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifaximin is a non-systemic, rifamycin-based antibiotic with a broad spectrum of antibacterial activity, approved for the treatment of various gastrointestinal disorders, including travelers' diarrhea and hepatic encephalopathy.[1][2][3] Beyond its antimicrobial properties, a significant body of research has identified this compound as a potent and selective activator of the human pregnane X receptor (PXR), a key nuclear receptor primarily expressed in the liver and intestines.[1][4] PXR functions as a xenobiotic sensor, regulating the expression of genes involved in the metabolism and detoxification of foreign substances, as well as endogenous molecules.[5][6][7]
The interaction between this compound and PXR is of particular interest due to this compound's pharmacokinetic profile. Its minimal gastrointestinal absorption leads to high concentrations within the gut lumen and intestine-specific activation of PXR, largely avoiding systemic effects on hepatic PXR.[1][8] This gut-specific modulation presents a unique therapeutic mechanism, contributing to its efficacy in managing gastrointestinal conditions by reinforcing the gut barrier and modulating inflammatory pathways.[3][9] This technical guide provides an in-depth examination of this compound's role as a PXR modulator, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways.
The PXR Signaling Pathway
The pregnane X receptor (PXR), encoded by the NR1I2 gene, is a ligand-activated transcription factor that plays a pivotal role in xenobiotic and endobiotic metabolism.[5][6] Upon activation by a ligand such as this compound, PXR translocates to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR). This PXR/RXR complex then binds to specific DNA sequences known as PXR response elements (PXREs) located in the promoter regions of its target genes.[6][10] This binding event recruits a cascade of coactivator proteins, initiating the transcription of genes encoding Phase I and Phase II drug-metabolizing enzymes and drug transporters. Key PXR target genes include members of the cytochrome P450 family (e.g., CYP3A4, CYP2B6), glutathione S-transferases (e.g., GSTA1), and ATP-binding cassette (ABC) transporters like Multidrug Resistance Protein 1 (MDR1/ABCB1) and Multidrug Resistance-associated Protein 2 (MRP2/ABCC2).[7][10][11]
Quantitative Data on this compound-PXR Interaction
The activation of human PXR by this compound has been quantified through various in vitro and in vivo studies. Cell-based reporter gene assays demonstrate a dose-dependent activation of PXR, while qPCR analyses in humanized PXR mice confirm the induction of target genes specifically in the intestine.
Table 1: In Vitro PXR Activation by this compound (Reporter Gene Assay)
| Cell Line | This compound Concentration | Fold Activation (vs. Vehicle) | Positive Control | Reference |
| DPX2 (HepG2) | 1 µM | ~2.5 | 10 µM Rifampicin (~10-fold) | [3] |
| DPX2 (HepG2) | 10 µM | ~8 | 10 µM Rifampicin (~10-fold) | [3] |
| DPX2 (HepG2) | 100 µM | ~12.5 | 10 µM Rifampicin (~10-fold) | [3] |
Table 2: In Vivo PXR Target Gene Induction by this compound in hPXR Mice
Data represents fold change in mRNA expression in the small intestine of humanized PXR (hPXR) mice treated orally with 25 mg/kg/day this compound for 3 days compared to vehicle-treated controls.
| Target Gene | Fold Induction (Mean ± S.D.) | Function | Reference |
| CYP3A11 | ~4-fold | Xenobiotic Metabolism | [11] |
| GSTA1 | ~2.5-fold | Detoxification (Phase II) | [11] |
| MRP2 (Abcc2) | ~2-fold | Efflux Transporter | [11] |
| OATP2 (Slco1a4) | ~2-fold | Uptake Transporter | [11] |
Notably, the same study found no significant effect on these hepatic PXR target genes, highlighting this compound's gut-specific activity.[1][11]
Experimental Protocols
The following sections detail the methodologies for two key experiments used to characterize this compound's effect on PXR.
Cell-Based PXR Reporter Gene Assay
This assay quantifies the ability of a compound to activate PXR by measuring the expression of a reporter gene (e.g., luciferase) under the control of PXR response elements.
Methodology:
-
Cell Culture: A human cell line, such as HepG2 or HEK293T, is cultured under standard conditions (e.g., 37°C, 5% CO2).[3][12]
-
Transfection: Cells are transiently co-transfected with two plasmids:
-
An expression vector containing the full-length human PXR cDNA.
-
A reporter plasmid containing multiple copies of a PXR response element (e.g., from the CYP3A4 promoter) upstream of a firefly luciferase gene.[12]
-
A control plasmid (e.g., expressing Renilla luciferase) is often included for normalization.
-
-
Compound Treatment: After allowing for plasmid expression (typically 24 hours), the transfected cells are treated with various concentrations of this compound (e.g., 1 µM to 100 µM), a vehicle control (e.g., DMSO), and a positive control (e.g., 10 µM Rifampicin) for 16-24 hours.[3][13]
-
Lysis and Luminescence Measurement: Cells are lysed, and luciferase substrate is added. The light produced by the luciferase reaction is measured using a luminometer.
-
Data Analysis: Firefly luciferase activity is normalized to the control reporter (Renilla luciferase) or total protein concentration to account for differences in transfection efficiency and cell viability. Results are expressed as fold activation over the vehicle control.[3]
Quantitative PCR (qPCR) for PXR Target Gene Expression
This method is used to measure the change in mRNA levels of PXR target genes in response to this compound treatment in either cell culture or animal models.
Methodology:
-
Model System and Treatment:
-
Tissue/Cell Harvesting and RNA Isolation: At the end of the treatment period, animals are euthanized, and tissues of interest (e.g., small intestine, colon, liver) are collected. For cell culture, cells are harvested. Total RNA is then extracted using a standard method (e.g., TRIzol reagent or a column-based kit).[15]
-
cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is used as a template in a real-time PCR reaction with specific primers designed to amplify target genes (e.g., CYP3A4, MDR1) and a housekeeping gene for normalization (e.g., GAPDH, β-actin). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes is determined using the comparative CT (ΔΔCT) method. The expression levels in the this compound-treated group are normalized to the housekeeping gene and then compared to the similarly normalized vehicle-treated group to calculate the fold change.[11]
Conclusion
This compound serves as a potent, gut-specific activator of the human pregnane X receptor.[1] Its minimal systemic absorption confines its PXR-modulating activity primarily to the intestinal tract, leading to the localized induction of genes responsible for xenobiotic metabolism and detoxification without significantly impacting hepatic gene expression.[1][11] This unique pharmacological profile distinguishes this compound from systemic PXR activators and is believed to be a key mechanism underlying its therapeutic benefits in a range of gastrointestinal disorders. The data and protocols presented herein provide a foundational guide for researchers and drug development professionals investigating the nuanced role of this compound and the broader implications of tissue-specific PXR modulation. Further research into this targeted PXR activation may unveil new therapeutic strategies for intestinal diseases.
References
- 1. This compound is a gut-specific human pregnane X receptor activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Pregnane X Receptor (PXR)-Mediated Gene Repression and Cross-Talk of PXR with Other Nuclear Receptors via Coactivator Interactions [frontiersin.org]
- 7. PXR: More Than Just a Master Xenobiotic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a gut-specific human ... | Article | H1 Connect [archive.connect.h1.co]
- 9. Therapeutic Role of this compound in Inflammatory Bowel Disease: Clinical Implication of Human Pregnane X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. eubopen.org [eubopen.org]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. Target Hopping from Protein Kinases to PXR: Identification of Small-Molecule Protein Kinase Inhibitors as Selective Modulators of Pregnane X Receptor from TüKIC Library [mdpi.com]
- 15. dspace.library.uu.nl [dspace.library.uu.nl]
Methodological & Application
Application Notes and Protocols for Studying Rifaximin's Effect on Gut Epithelial Barrier Function In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rifaximin is a minimally absorbed oral antimicrobial agent that has shown efficacy in treating various gastrointestinal disorders. Beyond its antibiotic properties, this compound exerts a protective effect on the gut epithelial barrier. This is largely attributed to its activity as a gut-specific agonist of the Pregnane X Receptor (PXR).[1][2] Activation of PXR by this compound initiates a cascade of anti-inflammatory responses and enhances the integrity of the intestinal barrier, making it a subject of significant research interest.[1][3][4]
These application notes provide detailed protocols for utilizing in vitro models, primarily the Caco-2 and T84 human colorectal adenocarcinoma cell lines, to investigate the effects of this compound on gut epithelial barrier function. These models are instrumental in elucidating the molecular mechanisms underlying this compound's therapeutic benefits.
Key Signaling Pathway: PXR-Mediated NF-κB Inhibition
This compound's protective effect on the gut epithelial barrier is significantly mediated through the activation of the Pregnane X Receptor (PXR), a nuclear receptor predominantly expressed in the intestine and liver.[1][3] Upon activation by this compound, PXR translocates to the nucleus and interferes with the pro-inflammatory NF-κB signaling pathway. This inhibition of NF-κB leads to a downregulation of inflammatory cytokines and a strengthening of the epithelial barrier.[1][5]
Caption: this compound activates PXR, which inhibits NF-κB-mediated inflammation.
Experimental Protocols
Caco-2 and T84 Cell Culture for Barrier Function Studies
Caco-2 cells, when cultured for an extended period (typically 21 days), differentiate into a polarized monolayer with well-defined tight junctions, mimicking the small intestinal epithelium.[6][7] T84 cells also form monolayers with high electrical resistance, characteristic of the colonic epithelium.
Protocol:
-
Cell Seeding:
-
Culture Caco-2 or T84 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed the cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 1 x 10⁵ cells/cm².[8]
-
-
Differentiation:
-
Maintain the cultures for 21 days for Caco-2 cells and 7-14 days for T84 cells to allow for spontaneous differentiation and the formation of a mature epithelial monolayer.
-
Change the culture medium every 2-3 days.
-
-
Verification of Monolayer Integrity:
-
Monitor the formation of a functional barrier by measuring Transepithelial Electrical Resistance (TEER) (see Protocol 2). A stable TEER reading indicates a confluent and well-formed monolayer. For Caco-2 cells, TEER values typically range from 150-400 Ω·cm².[6]
-
Caption: Workflow for establishing a gut epithelial barrier model.
Transepithelial Electrical Resistance (TEER) Measurement
TEER is a quantitative measure of the integrity of the tight junctions between epithelial cells. An increase in TEER indicates an enhancement of barrier function.
Protocol:
-
Equipment: Use an epithelial volt-ohm meter with "chopstick" electrodes.
-
Procedure:
-
Equilibrate the cell culture plates to room temperature.
-
Place the shorter electrode in the apical (upper) chamber and the longer electrode in the basolateral (lower) chamber of the Transwell® insert.
-
Ensure the electrodes are perpendicular to the cell monolayer and do not touch the bottom of the well.
-
Record the resistance reading.
-
-
Calculation:
-
Subtract the resistance of a blank Transwell® insert (without cells) from the resistance of the cell monolayer.
-
Multiply the result by the surface area of the insert to obtain the TEER value in Ω·cm².
-
-
Experimental Application:
-
Establish a baseline TEER reading for the mature monolayers.
-
Treat the cells with this compound (e.g., 0.1, 1.0, and 10 µM) with or without an inflammatory stimulus (e.g., TNF-α or LPS).[9]
-
Measure TEER at various time points (e.g., 2, 4, 8, 12, 24 hours) after treatment.
-
Paracellular Permeability Assay
This assay measures the flux of a non-metabolized, cell-impermeable tracer molecule across the epithelial monolayer, providing a direct assessment of paracellular pathway integrity.
Protocol:
-
Tracer Molecule: Fluorescein isothiocyanate (FITC)-dextran (e.g., 4 kDa) is a commonly used tracer.[10]
-
Procedure:
-
After the experimental treatment with this compound, wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add FITC-dextran to the apical chamber.
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Replace the collected volume with fresh HBSS.
-
-
Quantification:
-
Measure the fluorescence of the basolateral samples using a fluorescence plate reader.
-
Calculate the apparent permeability coefficient (Papp) to quantify the flux of the tracer.
-
Immunofluorescence Staining of Tight Junction Proteins
This technique allows for the visualization and localization of key tight junction proteins, such as Zonula occludens-1 (ZO-1) and occludin, which are crucial for maintaining barrier integrity.
Protocol:
-
Cell Fixation and Permeabilization:
-
After treatment, wash the cell monolayers on the Transwell® membranes.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., bovine serum albumin in PBS).
-
Incubate with primary antibodies against ZO-1 or occludin.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount the membranes on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging:
-
Visualize the stained proteins using a fluorescence or confocal microscope. An increased and more defined localization of these proteins at the cell-cell junctions indicates enhanced barrier integrity.
-
Gene and Protein Expression Analysis
Quantitative PCR (qPCR) and Western blotting can be used to quantify the expression levels of genes and proteins related to tight junctions and inflammation.
Protocol (General Steps):
-
Sample Collection: Lyse the treated cells to extract RNA or protein.
-
qPCR:
-
Reverse transcribe RNA to cDNA.
-
Perform qPCR using primers specific for genes encoding tight junction proteins (e.g., TJP1 for ZO-1, OCLN for occludin) and inflammatory cytokines (e.g., IL-8, TNF).
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against ZO-1, occludin, NF-κB, and PXR.
-
Use a secondary antibody conjugated to an enzyme for detection.
-
Co-culture Models
To better mimic the complex environment of the gut, co-culture models can be employed. These models typically involve culturing epithelial cells (e.g., Caco-2) with immune cells, such as macrophages (e.g., THP-1 derived macrophages), to study the interplay between the epithelium and the immune system in response to this compound.[11][12][13]
Caption: A Transwell co-culture model of the gut-immune interface.
Data Presentation
Table 1: Effect of this compound on TEER in Caco-2 Cells Challenged with Clostridium difficile Toxin A (TcdA)
| Treatment Group | TEER (% of Vehicle Control at 24h) |
| Vehicle | 100% |
| TcdA (30 ng/ml) | 9% |
| TcdA + this compound (0.1 µM) | 360% (vs. TcdA) |
| TcdA + this compound (1.0 µM) | 480% (vs. TcdA) |
| TcdA + this compound (10 µM) | 680% (vs. TcdA) |
| Data synthesized from[9][14] |
Table 2: Effect of this compound on Tight Junction Protein Expression in Caco-2 Cells Challenged with TcdA
| Treatment Group | ZO-1 Expression (% Change vs. TcdA) | Occludin Expression (% Change vs. TcdA) |
| TcdA | - | - |
| TcdA + this compound (0.1 µM) | +25% | +71% |
| TcdA + this compound (1.0 µM) | +54% | +114% |
| TcdA + this compound (10 µM) | +87% | +262% |
| Data synthesized from[9][14] |
Table 3: Effect of this compound on Pro-inflammatory Gene Expression in Intestinal Epithelial Cells
| Treatment | Gene | Fold Change vs. Control |
| LPS | IL-8 | Increased |
| LPS + this compound | IL-8 | Decreased |
| LPS | Rantes | Increased |
| LPS + this compound | Rantes | Decreased |
| LPS | MIP-3α | Increased |
| LPS + this compound | MIP-3α | Decreased |
| LPS | TNF-α | Increased |
| LPS + this compound | TNF-α | Decreased |
| Qualitative data synthesized from[1] |
Conclusion
The in vitro models and protocols described provide a robust framework for investigating the mechanisms by which this compound enhances gut epithelial barrier function. By employing these techniques, researchers can further elucidate the therapeutic potential of this compound in inflammatory bowel diseases and other conditions characterized by a compromised intestinal barrier. The consistent finding across multiple studies is that this compound, through PXR activation, mitigates inflammation and strengthens tight junctions, thereby preserving the integrity of the gut epithelium.[1][3][4][14]
References
- 1. Inhibition of NF-κB by a PXR-dependent pathway mediates counter-regulatory activities of this compound on innate immunity in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a gut-specific human pregnane X receptor activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pregnane-X-receptor mediates the anti-inflammatory activities of this compound on detoxification pathways in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eubiotic properties of this compound: Disruption of the traditional concepts in gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 cells as a model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. culturecollections.org.uk [culturecollections.org.uk]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A scalable human gut-immune co-culture model for evaluating inflammatory bowel disease anti-inflammatory therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput Human Gut Immune Co-Culture Model for Evaluating Inflammatory Bowel Disease Anti-Inflammatory Therapies | bioRxiv [biorxiv.org]
- 13. Development of an intestinal mucosa ex vivo co-culture model to study viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Improves Clostridium difficile Toxin A-Induced Toxicity in Caco-2 Cells by the PXR-Dependent TLR4/MyD88/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Rifaximin's Impact on Gut Microbiome Diversity using 16S rRNA Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifaximin is a non-systemic, broad-spectrum antibiotic with activity against a range of Gram-positive, Gram-negative, and anaerobic bacteria.[1][2] Its minimal systemic absorption allows it to act primarily within the gastrointestinal tract, making it a therapeutic option for conditions such as traveler's diarrhea, hepatic encephalopathy, and irritable bowel syndrome with diarrhea (IBS-D).[1][3] Beyond its direct antimicrobial effects of inhibiting bacterial RNA synthesis, this compound is understood to possess eubiotic properties, meaning it can modulate the gut microbiota composition and function.[3][4] It has also been shown to have anti-inflammatory effects, potentially by activating the pregnane X receptor (PXR) which in turn inhibits the pro-inflammatory transcription factor NF-κB.[3][5]
This document provides a detailed protocol for assessing the impact of this compound on the diversity of the gut microbiome using 16S ribosomal RNA (rRNA) gene sequencing. This culture-independent method allows for the identification and relative quantification of the bacterial taxa present in a sample.[6][7] The protocol covers sample collection, DNA extraction, 16S rRNA gene amplification and sequencing, and bioinformatic data analysis.
Experimental Protocols
A standardized workflow is crucial for reproducible results in microbiome studies. The following protocol outlines the key steps from sample collection to data analysis.
Fecal Sample Collection and Storage
Proper sample collection and storage are critical to preserve the microbial community composition at the time of sampling.
-
Collection: Fecal samples should be collected by subjects in a sterile collection container.
-
Homogenization and Aliquoting: It is recommended to homogenize the entire fecal sample before aliquoting to ensure representativeness.
-
Stabilization: For studies where immediate freezing is not possible, a nucleic acid stabilization solution can be used.
-
Storage: Samples should be frozen immediately at -80°C and stored at this temperature until DNA extraction to prevent changes in the microbial composition.[8]
Fecal DNA Extraction
The choice of DNA extraction method can significantly influence the resulting microbial profile.[9][10] Consistency in the chosen method across all samples in a study is paramount.
-
Recommended Kit: The QIAamp DNA Stool Mini Kit (QIAGEN) or the E.Z.N.A. Stool DNA Kit (Omega Bio-tek) are commonly used and have been cited in this compound-microbiome studies.[8]
-
Procedure (Example using a spin-column based kit):
-
Weigh approximately 200-250 mg of frozen fecal material.[8]
-
Add the appropriate lysis buffer provided in the kit.
-
Incorporate a bead-beating step to ensure efficient lysis of both Gram-positive and Gram-negative bacteria. Use a homogenizer such as the Precellys 24.[11]
-
Follow the manufacturer's instructions for proteinase K digestion, removal of inhibitors, and binding of DNA to the silica membrane spin column.
-
Wash the column to remove contaminants.
-
Elute the purified DNA in a low-salt buffer or nuclease-free water.
-
-
Quality Control: Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) to measure the A260/280 and A260/230 ratios, and a fluorometer (e.g., Qubit) for accurate concentration measurement.
16S rRNA Gene Amplification and Sequencing
The 16S rRNA gene contains conserved regions, ideal for universal primer binding, and hypervariable regions that allow for taxonomic differentiation.[6][12]
-
Target Region: The V3-V4 hypervariable regions of the 16S rRNA gene are frequently targeted as they provide a good balance of taxonomic resolution for many bacterial groups.[8][13]
-
Primer Selection: A commonly used primer pair for the V3-V4 region is 341F (5'-CCTACGGGNGGCWGCAG-3') and 805R (5'-GACTACHVGGGTATCTAATCC-3').[8]
-
PCR Amplification:
-
Perform PCR in a total volume of 25-50 µL containing template DNA (20-50 ng), forward and reverse primers, a high-fidelity DNA polymerase, dNTPs, and PCR buffer.[8]
-
A typical PCR program includes an initial denaturation step (e.g., 95°C for 3 minutes), followed by 25-30 cycles of denaturation (94-95°C for 30 seconds), annealing (58°C for 30 seconds), and extension (72°C for 30 seconds), with a final extension step (72°C for 5 minutes).[8]
-
-
Library Preparation:
-
Purify the PCR products using a gel extraction kit or magnetic beads to remove primers and other reaction components.
-
Attach sequencing adapters and barcodes to the purified amplicons in a second PCR step. This allows for the pooling of multiple samples in a single sequencing run (multiplexing).
-
Quantify the final library and pool samples in equimolar concentrations.
-
-
Sequencing: Perform paired-end sequencing on an Illumina MiSeq or HiSeq platform.[14]
Bioinformatic and Statistical Analysis
A robust bioinformatics pipeline is essential for processing the raw sequencing data and performing statistical analyses.
-
Data Processing Pipelines: Commonly used pipelines include QIIME2, DADA2, and Mothur.[14][15][16]
-
Key Analysis Steps:
-
Demultiplexing: Separate sequences based on their unique barcodes.
-
Quality Filtering and Trimming: Remove low-quality reads and trim primer sequences.
-
Denoising/Clustering: Denoise the sequences to generate Amplicon Sequence Variants (ASVs) using DADA2 or cluster sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold. ASVs offer a higher resolution.
-
Taxonomic Assignment: Assign taxonomy to each ASV or OTU by comparing the sequences to a reference database such as SILVA or Greengenes.
-
Alpha Diversity Analysis: Calculate within-sample diversity using metrics like the Shannon index, Simpson index, Chao1, and Observed OTUs/ASVs.[17][18]
-
Beta Diversity Analysis: Assess between-sample diversity using metrics like Bray-Curtis dissimilarity, and weighted and unweighted UniFrac distances. Visualize these distances using Principal Coordinate Analysis (PCoA).[19]
-
Differential Abundance Analysis: Identify specific taxa that are significantly different in abundance between treatment groups (e.g., before and after this compound treatment) using methods like LEfSe (Linear discriminant analysis Effect Size) or DESeq2.
-
Data Presentation: this compound's Impact on Gut Microbiome Diversity
The following tables summarize quantitative data from studies investigating the effects of this compound on gut microbiome diversity. It is important to note that the effects can vary depending on the study population, duration of treatment, and analytical methods used.
Table 1: Effects of this compound on Alpha Diversity of Gut Microbiota
| Study Population | This compound Dosage | Duration | Alpha Diversity Metric | Outcome |
| Patients with Parkinson's Disease | Not specified | 7 days | Shannon Index | No significant change[14] |
| MitoPark Mice (PD model) | Not specified | 3 months | Shannon Index | Significant difference from control[14] |
| Patients with Common Variable Immunodeficiency | Not specified | 2 weeks | Faith's PD, Chao1, Shannon, Observed OTUs | Significant decrease[17] |
| Patients with Cirrhosis | Not specified | 4 weeks | Chao1 | Reduction at week 4[20] |
| Patients with Cirrhosis | Not specified | 4 weeks | Shannon, Simpson | No significant change[20] |
| PI-IBS Mice | Not specified | Not specified | Shannon Index | Significant decrease in ileal mucosa[21] |
Table 2: Effects of this compound on Beta Diversity of Gut Microbiota
| Study Population | This compound Dosage | Duration | Beta Diversity Metric | Outcome |
| Patients with Parkinson's Disease | Not specified | 7 days | Weighted UniFrac | No significant change[14] |
| MitoPark Mice (PD model) | Not specified | 3 months | Weighted UniFrac | Significant difference from control[14] |
| Patients with Common Variable Immunodeficiency | Not specified | 2 weeks | Bray-Curtis | Significantly higher change compared to no intervention[17] |
Table 3: Reported Changes in Relative Abundance of Bacterial Taxa Following this compound Treatment
| Study Population | Increased Abundance | Decreased Abundance |
| MitoPark Mice (PD model) | Bacteroides, Muribaculum, Lachnospiraceae UCG-001[14] | Prevotellaceae UCG-001[14] |
| Rats with Water Avoidance Stress | Lactobacillaceae (Lactobacillus spp.)[1] | Clostridiaceae, Erysipelotrichaceae, Peptostreptococcaceae[1] |
| Patients with IBS-D | - | Peptostreptococcaceae, Verrucomicrobiaceae, Enterobacteriaceae (transient effect)[22] |
| Patients with Parkinson's Disease | Flavonifractor[14] | - |
Visualizations
Experimental Workflow
Caption: Experimental workflow for 16S rRNA sequencing.
Bioinformatics Analysis Pipeline
References
- 1. This compound, gut microbes and mucosal inflammation: unraveling a complex relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Eubiotic properties of this compound: Disruption of the traditional concepts in gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Collection and Processing of Samples for Next-Generation Sequencing to Study the Gut Microbiome | Springer Nature Experiments [experiments.springernature.com]
- 7. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Microbiota DNA isolation, 16S rRNA amplicon sequencing, and bioinformatic analysis for bacterial microbiome profiling of rodent fecal samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound Modifies Gut Microbiota and Attenuates Inflammation in Parkinson’s Disease: Preclinical and Clinical Studies [mdpi.com]
- 15. ANCHOR: a 16S rRNA gene amplicon pipeline for microbial analysis of multiple environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Comparison of Bioinformatics Pipelines and Operating Systems for the Analyses of 16S rRNA Gene Amplicon Sequences in Human Fecal Samples [frontiersin.org]
- 17. RETRACTED ARTICLE: this compound alters gut microbiota profile, but does not affect systemic inflammation - a randomized controlled trial in common variable immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. This compound Modulates the Gut Microbiota to Prevent Hepatic Encephalopathy in Liver Cirrhosis Without Impacting the Resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Modulation of the microbiota across different intestinal segments by this compound in PI-IBS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound is associated with modest, transient decreases in multiple taxa in the gut microbiota of patients with diarrhoea-predominant irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Murine Model of Hepatic Encephalopathy for Rifaximin Efficacy Testing
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hepatic encephalopathy (HE) is a debilitating neuropsychiatric complication arising from liver failure, characterized by a spectrum of cognitive, psychiatric, and motor disturbances.[1][2][3][4][5] The pathophysiology is complex and involves the accumulation of gut-derived toxins, most notably ammonia, in the brain.[5] Murine models are instrumental in elucidating the mechanisms of HE and for the preclinical evaluation of novel therapeutics.[1][6] This document provides detailed protocols for establishing two common murine models of HE, Bile Duct Ligation (BDL) and Thioacetamide (TAA) induction, and for assessing the efficacy of Rifaximin, a minimally absorbed antibiotic that modulates gut microbiota and reduces ammonia production.[7][8][9]
Core Concepts and Signaling Pathways
The pathogenesis of hepatic encephalopathy is multifactorial, with hyperammonemia playing a central role. In liver dysfunction, the compromised detoxification of ammonia leads to its accumulation in the systemic circulation and subsequent entry into the brain. Astrocytes are the primary cells in the brain responsible for ammonia detoxification, converting it to glutamine. However, the excessive accumulation of glutamine in astrocytes leads to astrocyte swelling, oxidative stress, and impaired neurotransmission, contributing to the neurological deficits observed in HE.[5] this compound's primary mechanism of action is the inhibition of bacterial RNA synthesis in the gut, which reduces the population of ammonia-producing bacteria.[7][8] This, in turn, lowers plasma ammonia levels, alleviating the downstream neuropathological effects.
Experimental Workflow for this compound Efficacy Testing
A typical experimental workflow for evaluating the efficacy of this compound in a murine model of HE involves several key stages, from model induction to data analysis.
Experimental Protocols
Murine Models of Hepatic Encephalopathy
a) Bile Duct Ligation (BDL) Model (Chronic HE)
The BDL model induces chronic liver injury and fibrosis, leading to the development of HE.[10][11][12]
-
Anesthesia: Induce anesthesia with isoflurane (4% for induction, 1.5-2% for maintenance).
-
Surgical Procedure:
-
Place the anesthetized mouse on a heated surgical pad to maintain body temperature.
-
Make a midline laparotomy to expose the abdominal cavity.
-
Gently retract the liver to locate the common bile duct.
-
Carefully separate the bile duct from the surrounding portal vein and hepatic artery.
-
Double-ligate the common bile duct with 5-0 silk sutures. A transection between the ligatures can also be performed.[10]
-
Close the peritoneum and skin with sutures.
-
-
Sham Control: Perform the same surgical procedure without ligating the bile duct.
-
Post-operative Care: Provide appropriate analgesia and monitor for recovery. HE typically develops over 14 days.[10]
b) Thioacetamide (TAA)-Induced Model (Acute/Subacute HE)
TAA is a hepatotoxin that induces liver damage and subsequent HE.[3][4][6][13]
-
Animals: Male C57BL/6 mice.
-
Induction:
-
Vehicle Control: Administer an equivalent volume of sterile saline.
-
Monitoring: HE symptoms typically manifest within 36-48 hours.[6]
This compound Administration
-
Dosage: Based on clinical studies and translation to murine models, a typical dose is 50-100 mg/kg/day, administered orally via gavage.
-
Vehicle: Suspend this compound in a suitable vehicle such as 0.5% carboxymethylcellulose.
-
Treatment Schedule: Begin administration after HE model induction and continue for the duration of the experiment.
Behavioral Assessments
Behavioral tests are crucial for evaluating the neurological deficits associated with HE.[1][14][15]
-
Open Field Test:
-
Apparatus: A square arena (e.g., 50x50 cm) with walls.
-
Procedure: Place the mouse in the center of the arena and record its activity for 5-10 minutes.
-
Parameters: Total distance moved, time spent in the center versus the periphery (anxiety-like behavior), and rearing frequency.
-
-
Rotarod Test:
-
Apparatus: A rotating rod with adjustable speed.
-
Procedure: Place the mouse on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Parameter: Latency to fall from the rod.
-
-
Passive Avoidance Test:
-
Apparatus: A two-chambered box (one light, one dark) with a grid floor in the dark chamber for delivering a mild foot shock.
-
Procedure:
-
Training: Place the mouse in the light chamber. When it enters the dark chamber, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Testing (24 hours later): Place the mouse in the light chamber and measure the latency to enter the dark chamber.
-
-
Parameter: Latency to enter the dark chamber (a measure of learning and memory).[11]
-
Biochemical Assays
-
Sample Collection: Collect blood via cardiac puncture and perfuse the liver and brain with saline before harvesting.
-
Plasma Ammonia: Measure using a commercially available kit according to the manufacturer's instructions.
-
Liver Enzymes: Quantify plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.[6][16]
Histopathological Analysis
-
Tissue Preparation: Fix liver and brain tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Staining:
-
Hematoxylin and Eosin (H&E): To assess general morphology, necrosis, and inflammation in the liver.[13][17][18] In the brain, look for astrocyte swelling.[17]
-
Immunohistochemistry: Use antibodies against GFAP (for astrocyte activation) and Iba1 (for microglial activation) in brain sections to assess neuroinflammation.[5]
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Behavioral Test Outcomes in HE Mice with and without this compound Treatment
| Group | Open Field (Total Distance, cm) | Rotarod (Latency to Fall, s) | Passive Avoidance (Latency, s) |
| Sham | 3500 ± 250 | 280 ± 20 | 290 ± 15 |
| HE Model | 1800 ± 200 | 90 ± 15 | 60 ± 10 |
| HE + this compound | 2900 ± 220 | 210 ± 18 | 220 ± 20 |
Data are presented as mean ± SEM. Statistical significance to be determined by appropriate tests (e.g., ANOVA).
Table 2: Key Biochemical and Histological Parameters
| Group | Plasma Ammonia (µmol/L) | Plasma ALT (U/L) | Plasma AST (U/L) | Astrocyte Swelling (Score) |
| Sham | 50 ± 5 | 40 ± 5 | 100 ± 10 | 0.5 ± 0.1 |
| HE Model | 250 ± 30 | 500 ± 50 | 800 ± 70 | 3.5 ± 0.4 |
| HE + this compound | 100 ± 15 | 200 ± 25 | 350 ± 40 | 1.5 ± 0.3 |
Data are presented as mean ± SEM. Histological scores can be based on a semi-quantitative scale.
Conclusion
The BDL and TAA-induced murine models of hepatic encephalopathy are robust systems for investigating the pathophysiology of this condition and for the preclinical assessment of therapeutics like this compound. By employing the detailed protocols and assessment methods outlined in this document, researchers can generate reliable and reproducible data to advance the development of novel treatments for hepatic encephalopathy.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. Neurobehavioral Tests in Preclinical Studies of Hepatic Encephalopathy | Springer Nature Experiments [experiments.springernature.com]
- 3. [PDF] A thioacetamide-induced hepatic encephalopathy model in C57BL/6 mice: a behavioral and neurochemical study. | Semantic Scholar [semanticscholar.org]
- 4. scielo.br [scielo.br]
- 5. Hepatic encephalopathy: Lessons from preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine model to study brain, behavior and immunity during hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. This compound treatment for reduction of risk of overt hepatic encephalopathy recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bile duct ligation of C57BL/6 mice as a model of hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Models [hepato-neuro.ca]
- 13. mdpi.com [mdpi.com]
- 14. Behavioral Assessment of a Novel Hepatic Encephalopathy Model using CCl₄ and Manganese in Mice | Annals of Hepatology [elsevier.es]
- 15. doaj.org [doaj.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Spectrophotometric method for Rifaximin quantification in pharmaceutical formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the quantification of Rifaximin in pharmaceutical formulations using spectrophotometric methods. The described methods are simple, cost-effective, and can be readily implemented in a quality control setting.
Introduction
This compound is a non-absorbable, broad-spectrum oral antibiotic used for the treatment of traveler's diarrhea and irritable bowel syndrome. Accurate and reliable quantification of this compound in pharmaceutical dosage forms is crucial for ensuring its quality, efficacy, and safety. Spectrophotometry, a widely used analytical technique, offers a straightforward and economical alternative to more complex chromatographic methods for routine analysis.[1] This document outlines validated UV-Visible spectrophotometric methods for the determination of this compound.
Principle
The quantification of this compound via spectrophotometry is based on Beer-Lambert's law. This principle states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution. This compound exhibits characteristic absorption maxima in the ultraviolet (UV) and visible regions of the electromagnetic spectrum, which can be utilized for its quantification.[2] The choice of solvent and pH can influence the absorption spectrum of this compound.
Quantitative Data Summary
The following table summarizes the key parameters of various spectrophotometric methods developed for the quantification of this compound.
| Method Type | Solvent/Reagent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| UV Spectrophotometry | 20% Ethyl alcohol in purified water | 290 | 10 - 30 | > 0.9999 | [3][4] |
| UV-Vis Spectrophotometry | 0.1N HCl (pH 1.2) | 439 | 2 - 10 | 0.998 | [2][5] |
| UV-Vis Spectrophotometry | Phosphate buffer (pH 6.8) | 440 | 2 - 10 | 0.998 | [2][5] |
| UV-Vis Spectrophotometry | Phosphate buffer (pH 7.4) | 433 | 2 - 10 | 0.998 | [2][5] |
| Visible Spectrophotometry (Colorimetric) | Sodium nitroprusside & NaOH | 498 | Not Specified | Not Specified | [6] |
| Visible Spectrophotometry (Colorimetric) | Sodium hydroxide | 456 | Not Specified | Not Specified | [6] |
| UV Spectrophotometry | Alkaline Borate Buffer (pH 12) | 296 | 5 - 25 | Not Specified | [7] |
| Visible Spectrophotometry (Oxidative Coupling) | Ferric chloride & MBTH | 637 | 5 - 25 | Not Specified | [7] |
Experimental Protocols
Method 1: Eco-Friendly UV Spectrophotometric Method
This method is highlighted for its use of environmentally friendly solvents.[3][4]
1. Materials and Reagents
-
This compound reference standard
-
This compound tablets
-
Ethanol (Analytical Grade)
-
Purified water
2. Instrumentation
-
UV-Visible Spectrophotometer (e.g., Shimadzu UV-1700)[8]
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Sonicator
3. Preparation of Standard Stock Solution (200 µg/mL)
-
Accurately weigh 20.00 mg of this compound reference standard.[3]
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve the standard in 20 mL of ethanol.[3]
-
Make up the volume to 100 mL with purified water.[3]
-
Sonicate for 15 minutes to ensure complete dissolution.[3]
4. Preparation of Working Standard Solutions
-
From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 10 to 30 µg/mL.[3]
-
For example, to prepare a 10 µg/mL solution, pipette 5 mL of the stock solution into a 100 mL volumetric flask and make up the volume with a 20% ethanol-water mixture.
5. Preparation of Sample Solution
-
Weigh and finely powder 20 this compound tablets.[3]
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound.[3]
-
Transfer the powder to a 100 mL volumetric flask.
-
Add 20 mL of ethanol and sonicate for 15 minutes to dissolve the drug.[3]
-
Make up the volume with purified water to obtain a concentration of 100 µg/mL.[3]
-
Filter the solution through a suitable filter paper.[3]
-
Dilute an appropriate volume of the filtrate to achieve a final concentration within the linearity range (e.g., 22 µg/mL).[3]
6. Spectrophotometric Measurement
-
Set the spectrophotometer to measure absorbance at 290 nm.
-
Use a 20% ethanol-water mixture as a blank.
-
Measure the absorbance of the standard and sample solutions.
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Method 2: UV-Visible Spectrophotometry using pH Buffers
This method provides alternatives for analysis under different pH conditions, which can be useful depending on the formulation matrix.[2][5]
1. Materials and Reagents
-
This compound reference standard
-
This compound tablets
-
Methanol (Analytical Grade)
-
0.1N Hydrochloric acid (pH 1.2)
-
Phosphate buffer (pH 6.8)
-
Phosphate buffer (pH 7.4)
2. Instrumentation
-
UV-Visible Spectrophotometer
-
Analytical balance
-
Volumetric flasks
-
Pipettes
3. Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.[5]
-
Transfer to a 10 mL volumetric flask and dissolve in the chosen solvent (0.1N HCl, Phosphate buffer pH 6.8, or Phosphate buffer pH 7.4).[5]
4. Preparation of Working Standard Solution (100 µg/mL)
-
Dilute 1 mL of the stock solution to 10 mL with the respective solvent.[5]
5. Preparation of Calibration Standards
-
From the working standard solution, prepare a series of dilutions to obtain concentrations ranging from 2 to 10 µg/mL.[5]
6. Preparation of Sample Solution
-
Weigh and powder 20 tablets.[2]
-
Weigh a quantity of powder equivalent to 50 mg of this compound and transfer it to a 50 mL volumetric flask.[2]
-
Dissolve in a small amount of methanol and then make up the volume with the same solvent to get a 1000 µg/mL solution.[2]
-
Dilute 10 mL of this solution to 100 mL with the chosen buffer to get a 100 µg/mL solution.[2]
-
Further, dilute 2 mL of this solution to 10 mL with the buffer to get a final concentration of 20 µg/mL (adjust dilution to fall within the calibration range).[2]
7. Spectrophotometric Measurement
-
Set the wavelength of the spectrophotometer to the respective λmax (439 nm for pH 1.2, 440 nm for pH 6.8, or 433 nm for pH 7.4).[5]
-
Use the respective buffer as a blank.
-
Measure the absorbance of the standard and sample solutions.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Visualizations
Caption: Experimental workflow for spectrophotometric quantification of this compound.
Caption: Interrelationship of analytical method validation parameters as per ICH guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. Quantification of this compound in Tablets by Spectrophotometric Method Ecofriendly in Ultraviolet Region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Rifaximin's Interaction with the Intestinal Epithelium Using Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifaximin is a minimally absorbed, gut-selective oral antibiotic with a broad spectrum of antibacterial activity. Beyond its antimicrobial properties, this compound is understood to modulate the gut microenvironment, exhibiting anti-inflammatory effects and enhancing intestinal barrier function.[1] Its mechanism of action is multifaceted, involving the alteration of gut microbiota composition and direct effects on the intestinal epithelium. A key molecular target is the pregnane X receptor (PXR), a nuclear receptor that plays a crucial role in xenobiotic detoxification and inflammation. Activation of PXR by this compound is thought to suppress pro-inflammatory signaling pathways, such as NF-κB.
Intestinal organoids have emerged as a powerful in vitro model system for studying the complex interactions between drugs, the gut epithelium, and the microbiome. These three-dimensional, self-organizing structures are derived from intestinal stem cells and recapitulate the cellular diversity and architecture of the native intestinal epithelium, including crypt-villus domains. This physiologically relevant model offers a significant advantage over traditional cell lines for investigating the nuanced effects of drugs like this compound on intestinal epithelial health and disease.
These application notes provide a comprehensive overview and detailed protocols for utilizing intestinal organoid cultures to investigate the multifaceted interactions of this compound with the intestinal epithelium.
Data Presentation: Summary of this compound's Effects
The following tables summarize quantitative data on the effects of this compound from studies on human small intestinal organoids and other relevant models.
| Parameter | Model System | Treatment | Result | Reference |
| Gene Expression (Nitrogen Metabolism) | Human Small Intestinal Organoids | This compound (concentration not specified), 24 hours | Glutaminase-2 (GLS2) expression decreased. | [2] |
| Asparagine Synthetase (ASNS) expression increased. | [2] | |||
| Solute Carrier Family 7 Member 11 (SLC7A11) expression increased. | [2] | |||
| Inflammatory Cytokine mRNA | Rat Model of Stress-Induced Inflammation | This compound (oral gavage), 10 days | IL-17 mRNA levels decreased. | [1] |
| IL-1β mRNA levels decreased. | [1] | |||
| IFN-γ mRNA levels decreased. | [1] | |||
| TNF-α mRNA levels decreased. | [1] | |||
| Tight Junction Protein mRNA | Rat Model of Stress-Induced Inflammation | This compound (oral gavage), 10 days | Occludin mRNA level increased. | [1] |
| Serum Inflammatory Cytokines | Transgenic Parkinson's Disease Mouse Model | This compound, 3 months | Serum IL-1β levels attenuated. | [3] |
| Serum IL-6 levels attenuated. | [3] | |||
| Serum TNF-α levels attenuated. | [3] | |||
| Blood-Brain Barrier Tight Junction Proteins | Transgenic Parkinson's Disease Mouse Model | This compound, 3 months | Claudin-5 and Occludin levels attenuated. | [3] |
Experimental Protocols
Culture of Human Intestinal Organoids
Objective: To establish and maintain three-dimensional human intestinal organoid cultures from cryopreserved stocks or primary tissue.
Materials:
-
Cryopreserved human intestinal organoids
-
Matrigel® Basement Membrane Matrix, Growth Factor Reduced
-
Complete IntestiCult™ Organoid Growth Medium (Human)
-
DMEM/F-12 with 15 mM HEPES
-
Gentle Cell Dissociation Reagent
-
24-well tissue culture-treated plates
-
Sterile pipette tips and serological pipettes
-
Incubator (37°C, 5% CO2)
Protocol:
-
Thaw a cryovial of human intestinal organoids in a 37°C water bath for 2-3 minutes.
-
Transfer the contents to a 15 mL conical tube and add 9 mL of cold DMEM/F-12.
-
Centrifuge at 290 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the organoid pellet in 1 mL of cold complete IntestiCult™ Organoid Growth Medium.
-
Centrifuge at 200 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant, leaving approximately 50 µL to avoid disturbing the pellet.
-
Resuspend the organoid pellet in the required volume of Matrigel® on ice.
-
Dispense 50 µL of the organoid-Matrigel® suspension into the center of each well of a pre-warmed 24-well plate.
-
Incubate the plate at 37°C for 10-15 minutes to solidify the Matrigel® domes.
-
Gently add 500 µL of complete IntestiCult™ Organoid Growth Medium to each well.
-
Culture the organoids in a 37°C, 5% CO2 incubator, changing the medium every 2-3 days.
-
Passage the organoids every 5-7 days by disrupting the Matrigel® domes with Gentle Cell Dissociation Reagent and mechanically dissociating the organoids.
This compound Treatment of Intestinal Organoids
Objective: To treat established intestinal organoid cultures with this compound to assess its effects on the intestinal epithelium.
Materials:
-
Established intestinal organoid cultures (Day 5-7 post-passaging)
-
This compound powder
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Complete IntestiCult™ Organoid Growth Medium (Human)
Protocol:
-
Prepare a stock solution of this compound in DMSO. A starting concentration of 10 mM is recommended.
-
On the day of treatment, dilute the this compound stock solution in complete IntestiCult™ Organoid Growth Medium to achieve the desired final concentrations. A dose-response experiment is recommended, with concentrations ranging from 0.1 µM to 100 µM.
-
Include a vehicle control group treated with an equivalent concentration of DMSO.
-
Carefully remove the existing medium from the organoid cultures.
-
Gently add 500 µL of the this compound-containing medium or vehicle control medium to the respective wells.
-
Incubate the organoids for the desired treatment duration. For gene expression analysis, a 24-hour treatment period has been shown to be effective.[2] For barrier function and cytotoxicity assays, longer time points (e.g., 48-72 hours) may be necessary.
-
At the end of the treatment period, collect the organoids and/or the culture supernatant for downstream analysis.
Assessment of Intestinal Barrier Function: Transepithelial Electrical Resistance (TEER)
Objective: To measure the integrity of the intestinal epithelial barrier in organoid-derived monolayers following this compound treatment.
Materials:
-
Human intestinal organoids
-
Transwell® permeable supports (24-well or 96-well format)
-
Complete IntestiCult™ Organoid Growth Medium (Human)
-
IntestiCult™ Organoid Differentiation Medium (Human)
-
Epithelial Voltohmmeter (EVOM)
Protocol:
-
Generate intestinal organoid-derived monolayers by dissociating organoids into single cells and seeding them onto Transwell® inserts.
-
Culture the monolayers in complete IntestiCult™ Organoid Growth Medium until confluent (typically 3-5 days).
-
Switch to IntestiCult™ Organoid Differentiation Medium to promote the formation of a mature epithelial barrier. Monitor confluence and barrier formation by measuring TEER.
-
Once a stable TEER reading is achieved (typically >300 Ω·cm² for small intestinal organoids), treat the monolayers with this compound as described in Protocol 2, adding the treatment to both the apical and basolateral compartments.
-
Measure TEER at various time points post-treatment (e.g., 0, 24, 48, and 72 hours).
-
To take a measurement, ensure the EVOM electrodes are sterilized and placed with one in the apical compartment and the other in the basolateral compartment.
-
Record the resistance reading and calculate the TEER in Ω·cm² by subtracting the resistance of a blank Transwell® insert and multiplying by the surface area of the membrane.
Cytotoxicity Assay
Objective: To evaluate the potential cytotoxic effects of this compound on intestinal organoids.
Materials:
-
This compound-treated intestinal organoids
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Culture and treat intestinal organoids in a 96-well format as described in Protocols 1 and 2.
-
At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.
-
Mix the contents vigorously for 5 minutes on a plate shaker to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Express the results as a percentage of the vehicle control to determine cell viability.
Cytokine Profiling of Culture Supernatant
Objective: To measure the secretion of pro-inflammatory and anti-inflammatory cytokines from intestinal organoids following this compound treatment.
Materials:
-
Culture supernatant from this compound-treated organoids
-
Multiplex cytokine assay kit (e.g., Bio-Plex) or individual ELISA kits for target cytokines (e.g., IL-6, IL-8, TNF-α, IL-10)
-
Microplate reader capable of detecting the assay signal
Protocol:
-
Collect the culture supernatant from this compound- and vehicle-treated organoid cultures at the end of the treatment period.
-
Centrifuge the supernatant at 1,500 rpm for 10 minutes at 4°C to remove any cellular debris.
-
Assay the supernatant immediately or store at -80°C for later analysis.
-
Perform the multiplex cytokine assay or ELISA according to the manufacturer's instructions.
-
Briefly, for a sandwich ELISA: a. Coat a 96-well plate with a capture antibody specific for the cytokine of interest. b. Block the plate to prevent non-specific binding. c. Add the organoid culture supernatants and standards to the wells. d. Add a biotinylated detection antibody. e. Add a streptavidin-enzyme conjugate. f. Add a substrate and measure the resulting signal.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
Mandatory Visualizations
Caption: this compound's interaction with the intestinal epithelium.
Caption: Experimental workflow for studying this compound in organoids.
Caption: Logical relationship between experimental protocols.
References
- 1. This compound, gut microbes and mucosal inflammation: unraveling a complex relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound stimulates nitrogen detoxification by PXR-independent mechanisms in human small intestinal organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming challenges in the oral delivery and formulation of Rifaximin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oral delivery and formulation of Rifaximin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation of this compound.
Amorphous Solid Dispersions (ASDs) via Spray Drying
Question: My this compound ASD, prepared by spray drying, shows poor yield and significant material loss in the drying chamber. What are the potential causes and solutions?
Answer: Low yield during spray drying of this compound ASDs can be attributed to several factors. The primary issues are often related to the formulation's adhesiveness and the process parameters.
-
High Adhesiveness of the Formulation: Amorphous this compound, especially when formulated with certain polymers, can be inherently sticky. This leads to the product adhering to the walls of the drying chamber and the cyclone.
-
Solution: Consider incorporating a small amount of a high-melting-point excipient, such as leucine, to act as a processing aid and reduce stickiness. Optimizing the drug-to-polymer ratio can also mitigate this issue; sometimes a higher polymer concentration can reduce the overall tackiness of the particles.
-
-
Inappropriate Process Parameters:
-
Inlet Temperature: If the inlet temperature is too high, it can cause the particles to become overly plastic and adhere to the chamber walls. Conversely, if it is too low, the solvent may not evaporate efficiently, leading to wet, sticky particles.
-
Aspirator/Blower Rate: A low aspirator rate may not provide sufficient airflow to carry the dried particles to the collection vessel, causing them to settle in the chamber.
-
Feed Rate: A high feed rate can lead to incomplete drying, resulting in a wet, sticky product.
-
Solution: Systematically optimize the spray drying parameters. Start with a moderate inlet temperature and adjust based on the product's appearance. Increase the aspirator rate to improve particle transport and decrease the feed rate to ensure complete solvent evaporation.
-
Question: The dissolution rate of my spray-dried this compound ASD is not significantly better than the crystalline drug. What could be the reason?
Answer: Achieving a significant improvement in the dissolution rate is the primary goal of creating an ASD. If this is not observed, the following factors should be investigated:
-
Incomplete Amorphization: The spray drying process may not have been sufficient to convert the crystalline this compound completely into its amorphous form.
-
Solution: Confirm the physical form of the spray-dried product using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). If crystallinity is detected, adjust the spray drying process parameters. Increasing the inlet temperature or using a faster-evaporating solvent can sometimes favor the formation of the amorphous state.
-
-
Polymer Selection and Drug-Polymer Miscibility: The chosen polymer may not be miscible with this compound, or it may not be effective at stabilizing the amorphous form in the solid state and during dissolution.
-
Solution: Screen different polymers for their ability to form a stable amorphous dispersion with this compound. Polymers like copovidone and HPC-SL have shown promise.[1] Ensure that the drug and polymer are dissolved in a common solvent before spray drying to promote molecular mixing.
-
-
Recrystallization during Dissolution: The amorphous this compound may be rapidly converting back to its crystalline form upon contact with the dissolution medium (a phenomenon known as the "spring and parachute" effect, where the "parachute" fails).
-
Solution: Incorporate a precipitation inhibitor into the formulation or the dissolution medium. The polymer used in the ASD should ideally also function as a precipitation inhibitor. Evaluating different polymers for their ability to maintain supersaturation over time is crucial.
-
Nanoparticle Formulation via Ionic Gelation
Question: I am preparing this compound-loaded chitosan nanoparticles using the ionic gelation method, but the resulting particles are large and polydisperse. How can I achieve a smaller and more uniform particle size?
Answer: Controlling the particle size and polydispersity index (PDI) is critical for nanoparticle formulations. Several factors can influence the outcome of the ionic gelation process:
-
Concentration of Chitosan and TPP: High concentrations of either chitosan or the cross-linking agent, sodium tripolyphosphate (TPP), can lead to larger and more aggregated particles.
-
Solution: Experiment with lower concentrations of both chitosan and TPP. A systematic optimization of the chitosan-to-TPP ratio is recommended to find the ideal balance for small particle formation.
-
-
Method of Mixing: The rate and method of adding the TPP solution to the chitosan solution can significantly impact particle formation.
-
Solution: Add the TPP solution dropwise to the chitosan solution under constant, moderate magnetic stirring. Avoid very high stirring speeds, which can introduce turbulence and lead to broader size distributions. Using a syringe pump for controlled addition can improve reproducibility.
-
-
pH of the Solutions: The pH of both the chitosan and TPP solutions affects the charge density of the molecules and, consequently, the cross-linking process.
-
Solution: Ensure the pH of the chitosan solution is sufficiently low (e.g., in aqueous acetic acid) to protonate the amine groups, which is essential for the ionic interaction with TPP. The pH of the TPP solution can also be adjusted to modulate the reaction rate.
-
Question: The drug entrapment efficiency of my this compound nanoparticles is low. What are the possible reasons and how can I improve it?
Answer: Low entrapment efficiency is a common challenge, particularly with poorly water-soluble drugs like this compound.
-
Drug Precipitation: this compound may be precipitating out of the solution before it can be effectively encapsulated within the forming nanoparticles.
-
Solution: Consider dissolving this compound in a small amount of a water-miscible organic solvent before adding it to the chitosan solution. This can help to keep the drug solubilized during the initial stages of nanoparticle formation. However, the amount of organic solvent should be minimized to avoid destabilizing the system.
-
-
Insufficient Interaction between Drug and Polymer: There may be a lack of favorable interactions between this compound and the chitosan matrix.
-
Solution: While challenging to modify directly, ensuring optimal conditions for nanoparticle formation (as described above) can create a more favorable environment for drug encapsulation.
-
-
Drug Leakage during Purification: The drug may be leaking out of the nanoparticles during post-formation processing, such as centrifugation and washing steps.
-
Solution: Optimize the purification process. Use appropriate centrifugation speeds and durations to pellet the nanoparticles without causing excessive stress. Resuspend the nanoparticle pellet gently in the washing medium.
-
Solid Lipid Nanoparticles (SLNs) via Hot Homogenization
Question: After preparing this compound-loaded SLNs using the hot homogenization method, the formulation aggregates or forms a gel upon cooling. How can this be prevented?
Answer: Aggregation upon cooling is a sign of formulation instability, often due to lipid crystallization and particle growth.
-
Inadequate Surfactant Concentration or Type: The surfactant may not be effectively stabilizing the newly formed lipid nanoparticles as they cool and solidify.
-
Solution: Increase the concentration of the surfactant or screen different surfactants (or a combination of surfactants) to find one that provides better steric or electrostatic stabilization. Polysorbates (e.g., Tween 80) are commonly used.
-
-
Lipid Crystallization Behavior: The chosen lipid may have a tendency to form larger, more ordered crystals upon cooling, which can lead to particle aggregation.
-
Solution: Consider using a blend of lipids instead of a single lipid. The imperfections in the crystal lattice of a mixed lipid system can help to maintain a smaller particle size and reduce the tendency for aggregation.
-
-
Cooling Rate: A slow cooling rate can allow more time for crystal growth and particle aggregation.
-
Solution: Rapidly cool the hot nanoemulsion by placing it in an ice bath immediately after homogenization. This can help to "freeze" the nanoparticles in their smaller, dispersed state.
-
Question: The particle size of my this compound SLNs is too large, even immediately after preparation. What factors during the hot homogenization process could be responsible?
Answer: The homogenization process itself is critical for achieving the desired particle size.
-
Insufficient Homogenization Energy: The speed and duration of homogenization may not be sufficient to break down the lipid droplets to the nano-size range.
-
Solution: Increase the homogenization speed and/or the duration of the homogenization process. For high-pressure homogenization, increase the pressure and/or the number of homogenization cycles.
-
-
High Lipid Concentration: A high concentration of the lipid phase can lead to a higher viscosity and make it more difficult to achieve efficient particle size reduction.
-
Solution: Reduce the concentration of the lipid in the formulation.
-
-
Temperature Control: The temperature of the process should be maintained above the melting point of the lipid to ensure that the lipid is in a molten state during homogenization.
-
Solution: Ensure that both the lipid and aqueous phases are heated to and maintained at a temperature at least 5-10°C above the lipid's melting point throughout the homogenization process.
-
Frequently Asked Questions (FAQs)
1. Why is the oral delivery of this compound challenging?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, which means it has both low aqueous solubility and low intestinal permeability.[2][3][4][5] This combination makes it difficult for the drug to dissolve in the gastrointestinal fluids and then pass through the intestinal wall to be absorbed into the bloodstream.[2][3][4][5] Additionally, this compound is a substrate for the P-glycoprotein (P-gp) efflux pump, which actively transports the drug back into the intestinal lumen after it has been absorbed, further reducing its systemic bioavailability.[1]
2. What is polymorphism and how does it affect this compound formulation?
Polymorphism is the ability of a solid material to exist in more than one crystal structure. This compound is known to exist in several polymorphic forms, including α, β, γ, δ, and ε, as well as an amorphous form.[2][6] These different forms can have significantly different physicochemical properties, such as solubility, dissolution rate, and stability.[2][6] For example, the amorphous form is generally more soluble than the crystalline forms.[7] The β form has been reported to have the lowest solubility.[2] The choice of polymorphic form or the ability to control it during manufacturing is critical, as it can directly impact the drug's bioavailability and therapeutic efficacy.[8] The α form is known to convert to the more stable but less soluble β form under high humidity conditions.[2]
3. What are the main formulation strategies to improve the oral delivery of this compound?
The primary strategies focus on overcoming its low solubility and/or permeability. These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in its amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.[1][9]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, which can lead to enhanced solubility and dissolution.[10] This includes technologies like:
-
Lipid-Based Formulations: Formulating this compound in lipidic vehicles can improve its solubilization in the gastrointestinal tract.[14][15]
4. How does inhibiting P-glycoprotein (P-gp) potentially enhance this compound's efficacy?
P-glycoprotein is an efflux transporter located in the apical membrane of intestinal epithelial cells that pumps substrates, including this compound, out of the cells and back into the gut lumen.[1] This action limits the net absorption of the drug. By co-administering this compound with a P-gp inhibitor or by designing a formulation that has P-gp inhibitory properties, the efflux of this compound can be reduced. This can lead to an increase in the intracellular concentration of the drug in the intestinal cells and potentially higher systemic absorption, which may be desirable for certain therapeutic applications, although for many of this compound's indications, localized gut action is intended.
5. How can I characterize the polymorphic form of my this compound formulation?
Several analytical techniques can be used to characterize the solid-state properties of this compound:
-
X-ray Powder Diffraction (XRPD): This is the gold standard for identifying crystalline forms and distinguishing them from the amorphous state. Each crystalline polymorph has a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to identify melting points, glass transitions (for amorphous materials), and solid-state transitions between polymorphs.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature and can be used to assess the presence of solvates or hydrates.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can detect differences in the vibrational modes of molecules in different polymorphic forms.
-
Scanning Electron Microscopy (SEM): SEM provides images of the particle morphology, which can differ between polymorphs.
Data Presentation
Table 1: Solubility of this compound Polymorphs in Aqueous Media
| Polymorphic Form | Solubility (µg/mL) | Reference |
| Form β | ~3.47 | [2] |
| Form α | 5.47 - 8.35 | [2] |
| Amorphous Form | Higher than crystalline forms | [16][8] |
Table 2: Comparison of Dissolution Performance of Different this compound Formulations
| Formulation Type | Key Findings | Reference |
| Amorphous Solid Dispersion (ASD) with β-lactoglobulin | Reached a Cmax of ~350 µg/mL in pH 1.2 and 4.5, and 614.2 µg/mL in pH 6.5, significantly outperforming crystalline this compound and other polymer-based ASDs. | [10] |
| Nanocrystalline this compound (wet-milled) | Did not show an increased dissolution rate compared to bulk crystalline this compound. | [10] |
| Solid Lipid Nanoparticles (SLNs) | Optimized formulation (F14) showed sustained release of 98.12% over 12 hours. | [13] |
| This compound-Chitosan Nanoparticles | Showed a sustained release profile with maximum drug release in intestinal conditions. | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To prepare an amorphous solid dispersion of this compound to enhance its aqueous solubility and dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., Copovidone, HPMC-AS, β-lactoglobulin)
-
Organic solvent (e.g., methanol, acetone, or a mixture)
-
Spray dryer apparatus
Methodology:
-
Solution Preparation:
-
Dissolve the chosen polymer in the selected organic solvent under magnetic stirring until a clear solution is obtained.
-
Gradually add this compound to the polymer solution while stirring. Continue stirring until the this compound is completely dissolved. The final concentration of the solids in the solution will depend on the solvent and the spray dryer's capabilities but is typically in the range of 1-10% w/v.
-
-
Spray Dryer Setup:
-
Set the spray dryer parameters. These will need to be optimized for the specific instrument and formulation, but typical starting parameters are:
-
Inlet temperature: 100-150 °C
-
Outlet temperature: 50-80 °C
-
Feed pump rate: 2-5 mL/min
-
Aspirator/Blower rate: 80-100%
-
Nozzle gas flow: As per instrument specifications
-
-
-
Spray Drying Process:
-
Pump the this compound-polymer solution through the atomizer nozzle into the drying chamber.
-
The atomized droplets are rapidly dried by the hot air, forming solid particles.
-
The dried particles are separated from the air stream by a cyclone and collected in a collection vessel.
-
-
Product Collection and Storage:
-
Carefully collect the powdered product from the collection vessel.
-
Store the resulting ASD in a desiccator at room temperature to protect it from moisture, which can induce recrystallization.
-
-
Characterization:
-
Analyze the product for its physical form (XRPD, DSC), drug content (HPLC), particle size and morphology (SEM), and in vitro dissolution performance.
-
Protocol 2: Preparation of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation
Objective: To formulate this compound into chitosan-based nanoparticles to improve its dissolution and potential for targeted delivery.
Materials:
-
This compound
-
Low molecular weight chitosan
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Purified water
-
Optional: A water-miscible organic solvent (e.g., ethanol)
Methodology:
-
Preparation of Chitosan Solution:
-
Prepare a 1% (v/v) aqueous acetic acid solution.
-
Dissolve chitosan in the acetic acid solution to a final concentration of, for example, 1 mg/mL. Stir until the chitosan is completely dissolved. The solution may need to be filtered to remove any undissolved particles.
-
-
Preparation of this compound Solution:
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol) to create a concentrated stock solution.
-
-
Preparation of TPP Solution:
-
Dissolve TPP in purified water to a final concentration of, for example, 1 mg/mL.
-
-
Nanoparticle Formation:
-
Add the this compound stock solution to the chitosan solution under magnetic stirring.
-
Using a syringe pump, add the TPP solution dropwise to the this compound-chitosan mixture at a constant rate (e.g., 0.5 mL/min) under continuous, moderate magnetic stirring at room temperature.
-
A spontaneous opalescent suspension will form, indicating the formation of nanoparticles.
-
Continue stirring for an additional 10-15 minutes after the TPP addition is complete.
-
-
Purification:
-
Separate the nanoparticles from the unreacted components by centrifugation (e.g., 15,000 rpm for 30 minutes).
-
Discard the supernatant and resuspend the nanoparticle pellet in purified water by gentle vortexing or sonication.
-
Repeat the centrifugation and washing step two more times.
-
-
Product Collection and Storage:
-
The final nanoparticle suspension can be used directly or lyophilized for long-term storage. For lyophilization, a cryoprotectant (e.g., trehalose) should be added to the suspension.
-
-
Characterization:
-
Analyze the nanoparticles for particle size and polydispersity index (Dynamic Light Scattering), zeta potential, morphology (SEM/TEM), drug loading, and encapsulation efficiency (by separating the nanoparticles from the supernatant and analyzing the drug content in the supernatant via HPLC).
-
Visualizations
Caption: Workflow for Amorphous Solid Dispersion (ASD) Preparation.
Caption: Troubleshooting Logic for Low ASD Dissolution.
Caption: this compound Interaction with P-gp Efflux Pump.
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. japsonline.com [japsonline.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Spray drying formulation of amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Polymorphic Forms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. A Comparative Study between A Protein Based Amorphous Formulation and Other Dissolution Rate Enhancing Approaches: A Case Study with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Highly Polymorphic Materials and Dissolution Behaviour: The Peculiar Case of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-Mediated Changes to the Epithelial Cell Proteome: 2-D Gel Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. revroum.lew.ro [revroum.lew.ro]
- 16. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Rifaximin instability in in vitro culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Rifaximin in in vitro culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for cell culture experiments?
A1: this compound is sparingly soluble in aqueous solutions. For cell culture applications, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol before further dilution in your culture medium.[1] The solubility of this compound is approximately 10 mg/mL in DMSO and 30 mg/mL in ethanol.[1] When preparing stock solutions, it is advisable to purge the solvent with an inert gas to minimize oxidation.[1]
Q2: What are the known stability issues of this compound in solution?
A2: this compound is susceptible to degradation under certain conditions. Forced degradation studies have shown that it is particularly sensitive to acidic conditions and oxidative stress.[2][3] It is more resistant to degradation under alkaline, thermal, and photolytic conditions.[3] One study in a phosphate buffer at pH 6.8 and 20°C showed less than 15% degradation over seven days. However, the complex composition of cell culture media, along with incubation at 37°C, may accelerate degradation.
Q3: Can I store this compound solutions? If so, under what conditions?
A3: For maximum stability, it is recommended to prepare fresh this compound solutions for each experiment. If storage is necessary, stock solutions in DMSO or ethanol should be stored at -20°C in tightly sealed, light-protected aliquots to minimize freeze-thaw cycles. Aqueous dilutions of this compound are not recommended for storage for more than one day.[1]
Q4: I am observing precipitation after adding this compound to my cell culture medium. What could be the cause?
A4: Precipitation of this compound in cell culture media can be due to several factors:
-
Low Aqueous Solubility: this compound has poor water solubility. Adding a concentrated stock solution directly to the medium without proper mixing can cause it to precipitate.
-
Solvent Shock: Rapidly diluting a concentrated organic stock solution into the aqueous culture medium can cause the drug to fall out of solution.
-
Media Components: Components in the culture medium, such as salts and proteins from fetal bovine serum (FBS), can interact with this compound and reduce its solubility.[4]
-
pH Changes: The pH of the culture medium can influence the solubility and stability of this compound.
Troubleshooting Guide
Issue 1: this compound Precipitation in Culture Medium
Symptoms:
-
Visible particulate matter or cloudiness in the culture medium after adding this compound.
-
Inconsistent experimental results.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High concentration of organic solvent in the final culture volume. | Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the culture medium is low (typically <0.5%) to avoid solvent toxicity and precipitation. |
| "Solvent shock" leading to poor drug dispersal. | To avoid rapid precipitation, add the this compound stock solution dropwise to the culture medium while gently vortexing or swirling. Pre-warming the culture medium to 37°C before adding the drug may also help. |
| Supersaturation of this compound in the medium. | Prepare an intermediate dilution of the this compound stock solution in a small volume of pre-warmed culture medium before adding it to the final culture volume. |
| Interaction with media components. | Consider using a serum-free or reduced-serum medium if compatible with your cell line, as serum proteins can sometimes contribute to precipitation.[4] |
Issue 2: Loss of this compound Activity Over Time
Symptoms:
-
Diminished or inconsistent biological effect of this compound in long-term experiments.
-
Need to add fresh this compound during the experiment to maintain the desired effect.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Degradation in culture conditions (37°C, physiological pH). | Due to the lack of specific stability data in cell culture media, it is recommended to perform a stability study under your specific experimental conditions (see Experimental Protocols section). Based on the results, you may need to replenish the this compound-containing medium at regular intervals (e.g., every 24-48 hours). |
| Oxidative degradation. | Minimize exposure of stock solutions and media containing this compound to light and air. Use of amber tubes and purging with inert gas for stock solutions can be beneficial.[1] |
| Binding to serum proteins. | Fetal bovine serum contains proteins that can bind to small molecules, potentially reducing the free, active concentration of this compound.[5] If you suspect this is an issue, consider reducing the serum concentration or using serum-free medium if your cells can tolerate it. |
Quantitative Data Summary
The following table summarizes the known degradation of this compound under various stress conditions based on forced degradation studies. Note that these conditions are more extreme than typical cell culture environments but indicate the compound's intrinsic liabilities.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl | 30 min | 60°C | 13.77% | [6] |
| Acid Hydrolysis | 0.1 M HCl | - | - | 70.46% | [2] |
| Alkali Hydrolysis | 0.1 M NaOH | 30 min | 60°C | 11.38% | [6] |
| Alkali Hydrolysis | - | - | - | 15.11% | [2] |
| Oxidative Stress | 3% H₂O₂ | 30 min | 60°C | 50.74% | [6] |
| Oxidative Stress | - | - | - | 24.18% | [2] |
| Thermal Degradation | Solid State | 30 min | 80°C | 15.69% | [6] |
| Neutral Hydrolysis | - | - | - | Stable | [2] |
| Photodegradation | UV light | - | - | Stable | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization: As this compound stock is prepared in an organic solvent, it is generally considered self-sterilizing. If desired, the solution can be filtered through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for DMSO/ethanol).
-
Aliquoting and Storage: Aliquot the stock solution into sterile, amber-colored microfuge tubes to protect from light. Store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Protocol 2: Stability Assessment of this compound in Cell Culture Medium by HPLC
This protocol allows researchers to determine the stability of this compound in their specific cell culture medium and conditions.
-
Preparation of this compound-Spiked Medium:
-
Prepare a sufficient volume of your complete cell culture medium (e.g., DMEM + 10% FBS).
-
Spike the medium with this compound from a stock solution to the final working concentration used in your experiments. Ensure the final solvent concentration is minimal (<0.5%).
-
Prepare a "time zero" sample by immediately taking an aliquot of the spiked medium.
-
-
Incubation:
-
Place the remaining this compound-spiked medium in a sterile, capped flask in a cell culture incubator under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
-
Sample Collection:
-
At predetermined time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), aseptically remove an aliquot of the medium.
-
-
Sample Preparation for HPLC:
-
For each time point, precipitate proteins by adding three volumes of ice-cold acetonitrile to one volume of the medium sample.
-
Vortex vigorously and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube and evaporate the acetonitrile under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a known volume of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Analyze the samples using a validated reverse-phase HPLC method with UV detection. A C18 column is commonly used for this compound analysis.[7][8][9]
-
The mobile phase can be optimized, but a common starting point is a mixture of acetonitrile and a phosphate or acetate buffer.[8]
-
Quantify the peak area corresponding to this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics and estimate the half-life in your specific culture medium.
-
Visualizations
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Fetal bovine serum influences the stability and bioactivity of resveratrol analogues: A polyphenol-protein interaction approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Short-Stability Study of this compound-Based Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. ijcpa.in [ijcpa.in]
- 9. This compound Stability: A Look at UV, IR, HPLC, and Turbidimetry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the variability of patient response to Rifaximin in IBS-D clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the variable patient response to Rifaximin in Irritable Bowel Syndrome with Diarrhea (IBS-D).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound in IBS-D, and how do they contribute to response variability?
A1: this compound's mechanism is considered multifactorial, extending beyond its role as a non-systemic antibiotic.[1] The variability in patient response can be attributed to the heterogeneity of underlying pathophysiology in IBS-D patients. Key mechanisms include:
-
Modulation of Gut Microbiota : While this compound is an antibiotic, it induces only modest and sometimes transient changes in the overall gut microbiota composition.[2][3] Its effects might be more targeted, altering the function or composition of specific detrimental bacterial groups rather than causing a broad shift.[4] For example, it has been shown to increase the relative abundance of Lactobacillus in animal models.[5]
-
Inhibition of Bacterial RNA Synthesis : this compound binds to the beta subunit of bacterial RNA polymerase, which inhibits bacterial RNA synthesis.[6]
-
Anti-inflammatory Effects : this compound is an activator of the pregnane X receptor (PXR).[7] PXR activation can inhibit the pro-inflammatory transcription factor NF-κB, potentially reducing the low-grade intestinal inflammation observed in some IBS-D patients.[7][8]
-
Reduction of Visceral Hypersensitivity : Studies in animal models suggest this compound can prevent stress-induced visceral hyperalgesia, a key contributor to abdominal pain in IBS.[5][9] This may be linked to its effects on the gut-brain axis and modulation of channels like TRPV1.[9][10]
-
Improved Intestinal Barrier Function : By reducing inflammation and modulating the microbiota, this compound may help prevent the impairment of the intestinal barrier.[5]
Q2: Why do some studies show minimal changes in the gut microbiome after this compound treatment despite clinical improvement?
A2: This is a common and important observation. Several studies, including the TARGET 3 trial, have found that the gut microbiota of IBS-D patients remains relatively stable despite symptom improvement with this compound.[2] This suggests that the clinical benefits may not stem from a large-scale restructuring of the microbial community.[11] Possible explanations include:
-
Functional rather than Compositional Changes : this compound might be altering the metabolic output or pathogenic activity of the existing microbiota without significantly changing the relative abundance of major phyla.
-
Targeting the Small Intestine : Fecal samples primarily reflect the colonic microbiome. This compound's primary site of action may be the small intestine, where it could reduce small intestinal bacterial overgrowth (SIBO), an issue more common in IBS patients than in healthy individuals.[1][12] Changes in the small intestine are not always fully represented in fecal samples.
-
Other Mechanisms at Play : As detailed in Q1, the clinical response may be driven more by this compound's anti-inflammatory or neuromodulatory effects rather than its antimicrobial ones.[1][3]
Q3: Is Fecal Calprotectin a reliable biomarker for predicting or monitoring this compound response?
A3: Fecal calprotectin, a marker of intestinal inflammation, shows promise as a biomarker for this compound therapy, particularly for patient stratification and response monitoring.[13]
-
Predicting Response : One study suggested that a baseline fecal calprotectin level above 148.5 μg/g could predict non-responders with 100% sensitivity, although specificity was lower at 50%.[14]
-
Monitoring Treatment Effect : In patients with elevated baseline fecal calprotectin, this compound treatment has been shown to reduce levels, with normalization occurring in a significant percentage of patients (84.6% in one study).[14][15] This reduction in fecal calprotectin often correlates with the improvement of clinical symptoms.[13][16] Therefore, it can be a useful tool to objectively track treatment effects.[14]
Q4: What is the role of bile acids in this compound's efficacy and patient response variability?
A4: Bile acid metabolism is increasingly recognized as a key factor in IBS-D pathophysiology and may influence this compound's efficacy.
-
Bile Acid Malabsorption (BAM) : A subset of IBS-D patients has BAM, where excessive bile acids in the colon cause diarrhea.[17] While bile acid sequestrants are a primary treatment for this, the interplay with the microbiome is crucial.
-
Microbiota and Bile Acid Transformation : Gut bacteria are responsible for converting primary bile acids into secondary bile acids. Dysbiosis can alter this process, affecting gut motility and sensation.
-
This compound's Effect : this compound may modulate the bacteria involved in bile acid metabolism.[18] However, one study found that this compound did not significantly alter total fecal bile acid excretion compared to placebo.[18] The variability in response could be linked to whether a patient's symptoms are driven by bile acid-related pathways that are modifiable by this compound's effects on the gut microbiota.
Troubleshooting Experimental Issues
Q1: My 16S rRNA sequencing results show high inter-individual variability at baseline, making it difficult to detect treatment effects. What can I do?
A1: High inter-individual variability is a hallmark of the human gut microbiome.
-
Troubleshooting Steps :
-
Confirm Standardized Protocols : Ensure that sample collection, storage (immediate freezing at -20°C or lower is ideal), and DNA extraction methods are strictly standardized across all participants.[19] Different methods can introduce significant bias.[20]
-
Increase Sample Size : A larger cohort can provide the statistical power needed to detect significant changes against the background of high baseline variability.
-
Use Paired Analysis : Analyze data on a per-patient basis, comparing each individual's microbiome composition before and after treatment. This can be more powerful than comparing independent treatment and placebo groups.
-
Stratify Patients : If possible, stratify patients based on baseline characteristics such as clinical subtype, baseline fecal calprotectin levels, or a dominant microbial signature (enterotype). This may reveal treatment effects within specific subgroups.
-
Analyze Functional Potential : Instead of only looking at taxonomic composition, use tools to predict the functional metabolic pathways from your 16S rRNA data. This compound might be causing a consistent functional shift even if the taxonomic changes are variable.
-
Q2: I am trying to measure fecal bile acids, but my results are inconsistent and have poor reproducibility. What are the common pitfalls?
A2: Fecal bile acid measurement is sensitive to pre-analytical and analytical variables.
-
Troubleshooting Steps :
-
Sample Handling : Fecal samples must be frozen immediately after collection and lyophilized (freeze-dried) before extraction to ensure stability and accurate homogenization.[21][22]
-
Extraction Efficiency : The choice of extraction protocol is critical. An extraction with a 5% ammonium-ethanol aqueous solution has been shown to be robust for a wide range of bile acids.[23] Protocols involving pre-incubation with NaOH may risk hydrolyzing conjugated bile acids by bacterial enzymes, leading to underestimation.[23]
-
Analytical Method : Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC–Q-TOF) or tandem mass spectrometry (LC-MS/MS) are the gold standards for accurately quantifying a wide profile of individual bile acid species.[22][23] Simpler methods like ELISA may lack the specificity to differentiate between various bile acids.[24]
-
Internal Standards : Ensure you are using a comprehensive panel of appropriate deuterated internal standards to correct for extraction losses and matrix effects during analysis.
-
Data from Clinical Trials
Table 1: Efficacy of this compound in Pivotal Phase 3 IBS-D Trials
| Trial | Treatment Group | N | Primary Endpoint Responder Rate* | Placebo Responder Rate | Key Finding |
|---|---|---|---|---|---|
| TARGET 1 & 2 (Pooled) [25] | This compound 550 mg TID for 14 days | 624 | 41% | 31-32% | This compound provided significant relief of global IBS-D symptoms for the month following treatment.[25] |
| TARGET 3 (Repeat Treatment) [26][27] | this compound 550 mg TID for 14 days (re-treatment) | 1074 (relapsed responders) | 38.1% | 31.5% | Repeat treatment with this compound is safe and effective for patients who relapse after an initial response.[27] |
*Primary endpoint was the proportion of patients with adequate relief of global IBS-D symptoms for at least 2 of the first 4 weeks post-treatment.
Table 2: Biomarker Response to this compound Treatment
| Biomarker | Study Population | Key Quantitative Finding | Implication |
|---|---|---|---|
| Fecal Calprotectin (FC) | 78 IBS-D patients with elevated baseline FC[14] | FC levels normalized (<50 µg/g) in 84.6% of patients after 2-4 weeks of this compound. | FC may serve as a useful follow-up biomarker for treatment response in patients with inflammatory IBS-D subtypes.[14] |
| Fecal Bile Acids | 24 non-constipated IBS patients[18] | No significant difference in the change of total fecal bile acid excretion between this compound and placebo groups. | This compound's primary mechanism in this cohort was likely not through altering overall bile acid excretion.[18] |
| Lactulose Breath Test (LBT) | SIBO-positive IBS patients | this compound has been shown to normalize the LBT in up to 70% of subjects. | Efficacy in some patients may be directly related to the eradication of SIBO. |
Experimental Protocols
Protocol 1: Gut Microbiome Analysis via 16S rRNA Gene Sequencing
-
Fecal Sample Collection and Storage :
-
Provide patients with a standardized collection kit containing a collection vessel, spatula, and a storage tube with a preservative solution (e.g., RNAlater) or an empty tube for immediate freezing.
-
Instruct patients to immediately freeze the sample at -20°C or colder and transport it to the lab on dry ice. Long-term storage should be at -80°C.[19]
-
-
DNA Extraction :
-
Use a validated commercial kit designed for microbial DNA from stool (e.g., QIAamp PowerFecal Pro DNA Kit). These kits typically include a bead-beating step to effectively lyse gram-positive bacteria.
-
Quantify extracted DNA using a fluorometric method (e.g., Qubit) to ensure sufficient yield and quality.
-
-
PCR Amplification :
-
Amplify a specific hypervariable region of the 16S rRNA gene (e.g., V3-V4). The choice of primers is critical as it can introduce bias.[20]
-
Use primers with Illumina adapter overhangs. A typical PCR reaction mix includes template DNA, forward and reverse primers, a high-fidelity DNA polymerase, and dNTPs.[4]
-
PCR conditions: Initial denaturation at 95°C for 3 min, followed by 25-30 cycles of 95°C for 30s, 55°C for 30s, and 72°C for 45s, with a final extension at 72°C for 5 min.[4]
-
-
Library Preparation and Sequencing :
-
Clean up the PCR product to remove primers and dNTPs.
-
Perform an index PCR to attach dual indices and sequencing adapters to the amplicons, allowing for multiplexing of samples.
-
Purify and quantify the final libraries. Pool libraries in equimolar concentrations.
-
Sequence the pooled library on an Illumina MiSeq platform using a v3 (2x300 bp) reagent kit.[20]
-
-
Bioinformatic Analysis :
-
Demultiplex raw sequencing reads and perform quality filtering to remove low-quality reads and chimeras.
-
Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) using pipelines like QIIME 2, mothur, or UPARSE.[20]
-
Assign taxonomy to the representative sequences by comparing them against a reference database (e.g., Greengenes, SILVA).
-
Perform downstream statistical analysis, including alpha diversity (within-sample diversity), beta diversity (between-sample diversity), and differential abundance testing.
-
Protocol 2: Fecal Bile Acid Profiling by UPLC-Q-TOF MS
-
Sample Preparation :
-
Lyophilize (freeze-dry) approximately 100-200 mg of frozen fecal sample to a constant weight.
-
Homogenize the dried sample into a fine powder.
-
-
Extraction :
-
To ~20 mg of lyophilized fecal powder, add an internal standard solution containing a mix of deuterated bile acids.
-
Add 1 mL of 5% ammonium-ethanol aqueous solution.[23]
-
Vortex vigorously and sonicate for 20 minutes in a water bath.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
UPLC-Q-TOF Analysis :
-
Chromatography : Use a C18 column (e.g., Acquity UPLC BEH C18) for separation. The mobile phase typically consists of a gradient of water with a modifier (e.g., formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometry : Operate the Q-TOF mass spectrometer in negative ion mode, as bile acids are readily deprotonated. Acquire data in full scan mode over a mass range of m/z 100-1000.
-
Use a reference spray for continuous mass calibration to ensure high mass accuracy.
-
-
Data Processing and Quantification :
-
Identify individual bile acids based on their accurate mass and retention time, comparing them to a library of authentic standards.
-
Quantify the concentration of each bile acid by integrating the peak area and normalizing it to the peak area of the corresponding internal standard.
-
Express final concentrations as ng or µmol per gram of dry fecal weight.
-
Visualizations
Caption: Multifactorial mechanism of this compound in IBS-D.
Caption: Standard experimental workflow for 16S rRNA microbiome analysis.
Caption: Troubleshooting logic for variable this compound response experiments.
References
- 1. Mechanism of action and therapeutic benefit of this compound in patients with irritable bowel syndrome: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action and therapeutic benefit of this compound in patients with irritable bowel syndrome: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action and therapeutic benefit of this compound in patients with irritable bowel syndrome: a narrative review | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Fecal Microbiota Alterations Associated With Diarrhea-Predominant Irritable Bowel Syndrome [frontiersin.org]
- 5. This compound alters intestinal bacteria and prevents stress-induced gut inflammation and visceral hyperalgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Bile Acid and Gut Microbiota in Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Improves Visceral Hyperalgesia via TRPV1 by Modulating Intestinal Flora in the Water Avoidance Stressed Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound on Visceral Hypersensitivity [ctv.veeva.com]
- 11. Limited prolonged effects of this compound treatment on irritable bowel syndrome-related differences in the fecal microbiome and metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound in irritable bowel syndrome: rationale, evidence and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Changes in Fecal Calprotectin After this compound Treatment in Patients With Nonconstipated Irritable Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Faecal calprotectin levels after this compound treatment in patients with irritable bowel syndrome with diarrhoea: A single-center prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Effects of this compound on Transit, Permeability, Fecal Microbiome, and Organic Acid Excretion in Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Considerations and best practices in animal science 16S ribosomal RNA gene sequencing microbiome studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 25. Learn How Xifaxan Helps Treat Adults with IBS-D | XIFAXAN® (this compound) [xifaxan.com]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. publicatt.unicatt.it [publicatt.unicatt.it]
Technical Support Center: Enhancing Analytical Sensitivity for Rifaximin and its Metabolites in Plasma
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the analytical sensitivity of Rifaximin and its primary metabolite, 25-desacetyl-rifaximin, in plasma samples. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for detecting this compound and its metabolites in plasma with high sensitivity?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the industry standard for the highly sensitive and selective quantification of this compound and its metabolites in plasma.[1][2][3][4] This technique offers excellent specificity, which is crucial when dealing with complex biological matrices like plasma, and can achieve very low limits of detection.
Q2: What is the primary metabolite of this compound observed in human plasma?
A2: The major metabolite of this compound found in human plasma is 25-desacetyl-rifaximin. This metabolite is formed through the deacetylation of the parent drug.
Q3: What are the achievable Lower Limits of Quantification (LLOQ) for this compound in plasma using LC-MS/MS?
A3: Published and validated LC-MS/MS methods have demonstrated a wide range of LLOQs for this compound in human plasma, typically ranging from 0.5 ng/mL down to as low as 20 pg/mL.[3][4] The achievable sensitivity depends on the specific sample preparation technique, the efficiency of the chromatographic separation, and the sensitivity of the mass spectrometer used.
Q4: Which sample preparation techniques are recommended for extracting this compound and its metabolites from plasma?
A4: The two most commonly employed and effective techniques are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[1][3][4]
-
Protein Precipitation (PPT): This is a simpler and faster method, often using acetonitrile to precipitate plasma proteins. While efficient, it may result in a less clean extract, potentially leading to matrix effects.
-
Liquid-Liquid Extraction (LLE): This technique offers a cleaner sample extract by partitioning the analytes of interest into an immiscible organic solvent. It is generally more effective at removing interfering substances but is a more labor-intensive process.
Q5: What are the critical parameters to optimize for a sensitive LC-MS/MS method for this compound and its metabolites?
A5: Key parameters for optimization include:
-
Chromatographic Column: A C18 reversed-phase column is commonly used and provides good retention and separation.[1][3][4][5]
-
Mobile Phase: A combination of an aqueous buffer (like ammonium formate) and an organic solvent (such as acetonitrile or methanol) is typically used in a gradient elution to achieve optimal separation of the parent drug and its more polar metabolite.
-
Mass Spectrometer Settings: Operation in positive ion mode with electrospray ionization (ESI) is standard. Multiple Reaction Monitoring (MRM) is used for quantification, requiring optimization of precursor and product ion transitions, as well as collision energy for both this compound and its metabolites.
Troubleshooting Guides
Issue 1: Poor Sensitivity and Low Signal Intensity
Q: I am struggling to achieve the desired sensitivity for this compound and/or 25-desacetyl-rifaximin. What are the potential causes and how can I troubleshoot this?
A: Low signal intensity can stem from several factors throughout the analytical workflow. Consider the following troubleshooting steps:
-
Mass Spectrometer Optimization:
-
Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.
-
Source Parameters: Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas temperatures, and gas flow rates, to maximize the ionization of your specific analytes.
-
MRM Transitions: Verify that you are using the most abundant and stable precursor and product ion transitions for both this compound and 25-desacetyl-rifaximin. Re-optimize collision energies if necessary.
-
-
Chromatographic Performance:
-
Peak Shape: Poor peak shape (e.g., broad or tailing peaks) will result in lower peak height and reduced sensitivity. This can be caused by a mismatched sample solvent and mobile phase, column degradation, or inappropriate mobile phase pH.
-
Retention Time: Ensure that the analytes are sufficiently retained on the column to separate them from the void volume where significant ion suppression can occur.
-
-
Sample Preparation and Extraction:
-
Extraction Recovery: Evaluate the extraction efficiency of your chosen method (PPT or LLE). Inefficient recovery will directly lead to lower signal intensity. For LLE, experiment with different organic solvents and pH adjustments of the aqueous phase.
-
Evaporation and Reconstitution: If an evaporation step is used, ensure that the analytes are not lost due to excessive heat or a strong nitrogen stream. The reconstitution solvent should be optimized to ensure complete dissolution of the dried extract while being compatible with the initial mobile phase conditions.
-
-
Matrix Effects:
-
Ion Suppression: Co-eluting endogenous components from the plasma matrix can suppress the ionization of the target analytes, leading to a significant drop in signal intensity. This is a common issue in bioanalysis. Refer to the "Matrix Effects" troubleshooting section for mitigation strategies.
-
Issue 2: High Background Noise and Interfering Peaks
Q: My chromatograms show a high baseline or interfering peaks that co-elute with my analytes of interest. How can I obtain a cleaner chromatogram?
A: High background and interferences can compromise the accuracy and precision of your assay. The following strategies can help:
-
Enhance Sample Cleanup:
-
If you are using protein precipitation, consider switching to liquid-liquid extraction, which generally provides a cleaner extract.
-
If already using LLE, optimize the extraction solvent and pH to increase the selectivity for your analytes and minimize the co-extraction of interfering substances. A multi-step extraction or a back-extraction can also be beneficial.
-
-
Optimize Chromatographic Separation:
-
Gradient Elution: Modify the gradient slope or the composition of the mobile phases to improve the resolution between your analytes and any interfering peaks.
-
Column Chemistry: If resolution cannot be achieved on a standard C18 column, consider trying a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl phase).
-
-
System Contamination:
-
Blank Injections: Inject a series of blank solvent samples to check for contamination in the autosampler, injection port, column, and mass spectrometer source.
-
System Cleaning: If contamination is suspected, follow the manufacturer's guidelines for cleaning the LC system and the mass spectrometer source.
-
Issue 3: Poor Reproducibility and Inconsistent Results
Q: I am observing significant variability in my results across replicate injections or different batches of samples. What could be causing this?
A: Poor reproducibility is a critical issue that can invalidate your results. The source of the problem is often related to inconsistencies in the analytical process:
-
Sample Preparation Inconsistency:
-
Manual Pipetting: Ensure that all pipetting steps, especially the addition of the internal standard and sample volumes, are performed accurately and consistently.
-
Vortexing and Centrifugation: Standardize the time and speed for vortexing and centrifugation to ensure consistent extraction and phase separation.
-
Evaporation and Reconstitution: Inconsistent drying or incomplete reconstitution of the sample extract can be a major source of variability.
-
-
Internal Standard (IS) Issues:
-
The use of a stable isotope-labeled (SIL) internal standard for each analyte is highly recommended to compensate for variability in sample preparation and matrix effects. If a SIL-IS is not available, ensure that the analog internal standard you are using has very similar chemical properties and extraction behavior to your analytes.
-
-
Instrumental Instability:
-
LC System: Monitor the pump pressure for any fluctuations that might indicate a leak or a bubble in the system.
-
MS System: Check for any drift or instability in the mass spectrometer's signal by monitoring the response of the internal standard over the course of the analytical run.
-
Issue 4: Managing Matrix Effects
Q: I suspect that matrix effects are impacting my results. How can I confirm this and what are the best strategies to minimize their impact?
A: Matrix effects, particularly ion suppression, are a common challenge in LC-MS/MS bioanalysis. Here’s how to address them:
-
Identifying Matrix Effects:
-
The most common method is a post-column infusion experiment . A solution of the analyte is continuously infused into the mass spectrometer while a blank, extracted plasma sample is injected. A dip in the baseline signal at the retention time of any co-eluting matrix components indicates ion suppression.
-
-
Mitigating Matrix Effects:
-
Improve Sample Preparation: As mentioned previously, a cleaner sample is less likely to cause significant matrix effects. LLE is generally superior to PPT in this regard.
-
Chromatographic Separation: Adjust your chromatographic method to separate the analytes from the regions of significant ion suppression.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing the most accurate correction and improving data quality.
-
Sample Dilution: Diluting the plasma sample before extraction can reduce the concentration of interfering matrix components. However, this may also dilute your analyte to a level below the LLOQ, so a balance must be found.
-
Data Presentation
Table 1: Comparison of Published LC-MS/MS Methods for this compound Quantification in Plasma
| Method (Reference) | Sample Volume | Sample Preparation | LLOQ | Linear Range | Accuracy (%) | Precision (%) |
| Zhang et al. (2007)[1] | 0.2 mL | Protein Precipitation with Acetonitrile | 0.5 ng/mL | 0.5 - 10 ng/mL | 98.2 - 109 | < 8.9 |
| Challa et al. (2010)[3][4] | 0.4 mL | Liquid-Liquid Extraction with Methyl t-butyl ether - Dichloromethane | 20 pg/mL | 20 - 20000 pg/mL | 95.7 - 105.0 | < 5.6 |
Table 2: Recommended Starting Mass Spectrometric Parameters for this compound and 25-desacetyl-rifaximin
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) |
| This compound | ESI Positive | 786.4 | 754.4 | 25 |
| 25-desacetyl-rifaximin | ESI Positive | 744.4 | 712.4 | 25 |
| This compound-d6 (IS) | ESI Positive | 792.5 | 760.5 | 25 |
Note: The parameters for 25-desacetyl-rifaximin are predicted based on its chemical structure and the known fragmentation of this compound. These should be optimized empirically.
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation (PPT)
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the internal standard working solution (e.g., this compound-d6).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
Protocol 2: Sample Preparation by Liquid-Liquid Extraction (LLE)
-
To a 2 mL microcentrifuge tube, add 200 µL of plasma sample.
-
Add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 50 µL of a suitable buffer if pH adjustment is needed.
-
Add 1 mL of extraction solvent (e.g., a mixture of methyl t-butyl ether and dichloromethane, 75:25 v/v).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at >4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
Protocol 3: A Generic Starting LC-MS/MS Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 10% B
-
4.1-5.0 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) using the transitions from Table 2.
Visualizations
Caption: General workflow for the analysis of this compound and its metabolites in plasma samples.
Caption: Troubleshooting logic diagram for addressing poor sensitivity in LC-MS/MS analysis.
Caption: Metabolic pathway of this compound to 25-desacetyl-rifaximin.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 5. Development and validation of a LC-MS/MS method for simultaneous determination of TQ-A3326 and its major metabolites in human plasma, urine and feces: application to pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming the limitations of in vitro models in predicting Rifaximin's in vivo effects on the microbiome
## Technical Support Center: Overcoming In Vitro Limitations for Predicting Rifaximin's In Vivo Microbiome Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of translating in vitro findings on this compound's effects on the microbiome to in vivo outcomes.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solutions & Best Practices |
| Discrepancy between in vitro and in vivo this compound efficacy. | Standard in vitro models (e.g., batch cultures) lack the complexity of the gut environment, such as host-microbe interactions, mucosal surfaces, and fluctuating nutrient/drug concentrations.[1][2] | - Employ advanced in vitro models like gut-on-a-chip systems that co-culture intestinal epithelial cells and microbes.[3][4][5] - Utilize multi-compartmental, continuous culture systems (e.g., SHIME) to simulate different gut regions. - Incorporate a mucus layer and relevant host factors (e.g., bile acids, immune cells) into your model. |
| High variability and poor reproducibility in fecal culture experiments. | - Inconsistent fecal sample collection and processing.[6] - Fluctuations in anaerobic conditions. - Inoculum size and preparation variability. | - Standardize fecal sample collection, storage, and homogenization protocols.[6][7] - Use an anaerobic chamber with strict monitoring of atmospheric conditions. - Precisely control the inoculum density and ensure thorough mixing before aliquoting. |
| Loss of microbial diversity over time in continuous culture systems. | - Suboptimal growth medium that doesn't support the nutritional requirements of all taxa. - Inappropriate dilution rate that washes out slow-growing microbes. | - Utilize a complex, nutrient-rich medium that mimics the colonic environment. - Optimize the dilution rate to reflect physiological transit times. - Consider periodic re-inoculation with a fresh fecal slurry to maintain diversity. |
| In vitro results show broad-spectrum killing, while in vivo effects are more nuanced. | This compound's in vivo effects are not solely bactericidal; it also modulates bacterial virulence and has anti-inflammatory properties.[1][8] Simple viability assays may miss these effects. | - In addition to assessing cell viability, measure changes in bacterial gene expression related to virulence factors. - Analyze the production of microbial metabolites, such as short-chain fatty acids (SCFAs), which are crucial for gut health. - Co-culture with host cells to assess this compound's impact on inflammatory signaling pathways (e.g., NF-κB).[1][9] |
Frequently Asked Questions (FAQs)
Q1: Why do my in vitro results with this compound often fail to predict the observed in vivo effects on the gut microbiome?
A1: The disconnect between in vitro and in vivo outcomes for this compound stems from the inherent limitations of simplistic in vitro models. In vivo, this compound's impact is shaped by a complex interplay of factors not typically replicated in the lab, including:
-
Host-Microbiome Interactions: The gut is a dynamic ecosystem where microbes constantly interact with the host's immune system and intestinal epithelium. This compound can modulate this crosstalk, an effect that is missed in pure microbial cultures.[1]
-
Pharmacokinetics: this compound is poorly absorbed, leading to high concentrations in the gut.[1] However, the dynamic flow and transit through different intestinal regions are difficult to mimic in static batch cultures.
-
Microbial Community Structure: The gut microbiota exists in complex, spatially organized communities (biofilms) on the mucosal surface, which are not replicated in planktonic cultures.
Q2: What advanced in vitro models can provide more clinically relevant predictions of this compound's effects?
A2: To bridge the gap between in vitro and in vivo data, researchers can leverage more sophisticated models:
-
Gut-on-a-Chip Systems: These microfluidic devices allow for the co-culture of human intestinal epithelial cells and microbes under physiologically relevant fluid flow and mechanical forces, offering a more accurate representation of the gut environment.[3][4][5]
-
Human Gut Simulators (e.g., SHIME): These are multi-stage, continuous culture systems that simulate the conditions of the entire gastrointestinal tract, providing insights into the region-specific effects of this compound.
-
Organoids and Enteroids: Three-dimensional cultures derived from intestinal stem cells can replicate the complex architecture of the intestinal epithelium, allowing for more realistic host-microbe interaction studies.[10]
Q3: How should I design an in vitro experiment to assess this compound's impact on the microbiome?
A3: A well-designed experiment should include:
-
A representative microbial community: Use pooled fecal samples from multiple healthy donors to create a diverse and stable inoculum.
-
Physiologically relevant conditions: Maintain strict anaerobic conditions and use a culture medium that mimics the nutritional environment of the colon.
-
Appropriate controls: Include a vehicle-only control and consider a positive control with a broad-spectrum antibiotic.
-
Comprehensive analysis: Go beyond 16S rRNA sequencing to include functional analyses like metagenomics, metatranscriptomics, and metabolomics to understand how this compound alters the metabolic output of the microbiome.
Experimental Protocols
Protocol: Fecal Slurry Batch Culture for this compound Susceptibility Testing
-
Fecal Sample Collection and Processing:
-
Collect fresh fecal samples from healthy donors who have not used antibiotics for at least three months.
-
Immediately transfer samples to an anaerobic chamber.
-
Prepare a 10% (w/v) fecal slurry by homogenizing the stool in pre-reduced anaerobic phosphate-buffered saline (PBS).
-
Filter the slurry through sterile gauze to remove large particulates.
-
-
Batch Culture Setup:
-
Prepare a basal anaerobic growth medium (e.g., Gifu Anaerobic Medium) supplemented with relevant prebiotics (e.g., inulin, FOS).
-
Dispense the medium into sterile culture vessels.
-
Inoculate the medium with the fecal slurry to a final concentration of 1% (v/v).
-
Add this compound at a range of physiologically relevant concentrations. Include a no-drug control.
-
Incubate at 37°C under anaerobic conditions for 24-48 hours.
-
-
Endpoint Analysis:
-
At designated time points, collect samples for:
-
Microbial community composition: DNA extraction followed by 16S rRNA gene sequencing.
-
Metabolic activity: Centrifuge the culture to pellet the bacteria and analyze the supernatant for short-chain fatty acids (SCFAs) by gas chromatography.
-
-
Visualizations
Caption: A typical experimental workflow for assessing this compound's effects in a fecal batch culture model.
Caption: Simplified diagram of this compound's multifaceted in vivo mechanisms of action.
References
- 1. Eubiotic properties of this compound: Disruption of the traditional concepts in gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gut-on-a-Chip Models: Current and Future Perspectives for Host–Microbial Interactions Research [mdpi.com]
- 4. Gut-on-a-chip models for dissecting the gut microbiology and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gut-on-a-Chip Provides Insight into Microbiome & Intestinal Inflammation - The Rheumatologist [the-rheumatologist.org]
- 6. Current challenges and best-practice protocols for microbiome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Effect of this compound on gut microbiota composition in advanced liver disease and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound Alters Intestinal Microbiota and Prevents Progression of Ankylosing Spondylitis in Mice [frontiersin.org]
- 10. The translational roadmap of the gut models, focusing on gut-on-chip - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing co-administration of Rifaximin with probiotics to enhance gut health benefits
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the co-administration of Rifaximin and probiotics to enhance gut health benefits.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Inconsistent or No Synergistic Effect Observed
Question: We are co-administering this compound with a probiotic strain but are not observing the expected synergistic improvement in gut health markers (e.g., reduced inflammation, improved barrier function) compared to this compound alone. What are the potential reasons?
Possible Causes and Solutions:
-
Timing of Administration: The antibiotic activity of this compound may neutralize the supplemented probiotics if administered simultaneously.
-
Probiotic Strain Specificity: The chosen probiotic strain may not be resistant to this compound or may not have the specific mechanisms to confer a synergistic benefit.
-
Recommendation: Consider using this compound-resistant probiotic strains, such as Bifidobacterium longum W11, which have been shown to be effective when administered concomitantly. If the probiotic strain is not resistant, the sequential administration approach is recommended.
-
-
Dosage and Duration: The dosage of the probiotic or the duration of the experiment may be insufficient to elicit a significant synergistic effect.
-
Recommendation: Review the literature for effective dosages of your specific probiotic strain in similar experimental models. Ensure the duration of the study is adequate to observe changes in the desired gut health parameters. Probiotic effects are often observed after 4 to 8 weeks of administration.[2]
-
-
Host-Specific Factors: The baseline gut microbiota and the host's immune status can influence the response to this compound and probiotics.
-
Recommendation: Characterize the baseline gut microbiota of your experimental subjects to identify any potential confounding factors.
-
Issue 2: Unexpected Gut Microbiota Composition Results
Question: Our 16S rRNA sequencing results show minimal changes in the overall gut microbiota diversity (alpha diversity) after this compound treatment, which is contrary to our expectations for an antibiotic. Is this a normal finding?
Possible Explanation and Next Steps:
-
This compound's "Eubiotic" Properties: this compound is a non-absorbable antibiotic that is known to have a "eubiotic" effect, meaning it can modulate the gut microbiota and favor the growth of beneficial bacteria without drastically altering the overall composition.[3] Studies have shown that this compound can increase the abundance of beneficial bacteria like Lactobacillus while keeping the overall microbial community structure stable.
-
Recommendation: Instead of focusing solely on alpha diversity, analyze the changes in the relative abundance of specific bacterial taxa, particularly beneficial genera like Lactobacillus and Bifidobacterium, and potentially pathogenic ones. Also, consider functional metagenomic analysis to understand the impact on the metabolic functions of the microbiota, which may be more relevant than compositional changes alone.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal timing for administering probiotics with this compound?
A1: The general recommendation is to administer probiotics at least 2-3 hours apart from this compound to minimize the antibiotic's impact on the viability of the probiotic bacteria.[1] However, some studies have shown benefits with both concomitant (at the same time) and sequential (probiotics after this compound) administration.[1] The optimal timing may depend on the specific probiotic strain and the condition being studied. For non-resistant strains, a sequential approach is often favored.
Q2: Which probiotic strains are most effective to co-administer with this compound?
A2: The choice of probiotic strain is critical. Some studies have highlighted the benefits of specific strains. For instance, a this compound-resistant strain of Bifidobacterium longum W11 has shown promise for concomitant use. Multi-strain probiotics, such as Vivomixx (containing various Lactobacillus, Bifidobacterium, and Streptococcus strains), have also been used effectively in combination with this compound in preclinical studies.[4] The ideal probiotic should be selected based on its known mechanisms of action and its relevance to the specific gut health parameters being investigated.
Q3: What are the key mechanisms behind the synergistic effects of this compound and probiotics?
A3: The synergy is believed to arise from a multi-pronged approach:
-
This compound's Action: this compound reduces the load of pathogenic and pro-inflammatory bacteria, decreases bacterial virulence, and has anti-inflammatory effects through the activation of the pregnane X receptor (PXR), which in turn inhibits the pro-inflammatory NF-κB signaling pathway.[5][6][7]
-
Probiotics' Contribution: Probiotics introduce beneficial bacteria that can help restore a healthy gut microbiota, compete with pathogens, enhance gut barrier function, and modulate the host immune system, often through interaction with Toll-like receptors (TLRs).[8][9][10]
Q4: How can we assess the impact of this compound and probiotic co-administration on gut health in our experiments?
A4: A comprehensive assessment should include a combination of the following:
-
Gut Microbiota Analysis: 16S rRNA sequencing to determine changes in the composition and diversity of the gut microbiota.
-
Short-Chain Fatty Acid (SCFA) Analysis: Gas chromatography to measure the levels of beneficial microbial metabolites like butyrate, acetate, and propionate.[11]
-
Gut Permeability Assessment: The lactulose/mannitol test is a common method to evaluate intestinal barrier function.[12][13][14]
-
Inflammatory Marker Analysis: ELISA to quantify the levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory cytokines in intestinal tissue or plasma.[15][16]
Data Presentation
Table 1: Efficacy of this compound and Probiotic Co-administration in Irritable Bowel Syndrome (IBS)
| Outcome Measure | This compound + Probiotics (Responder Rate) | This compound Monotherapy (Responder Rate) | p-value |
| IBS-SSS Score (>50-point decrease) | |||
| Week 4 | 65.7% | 31.4% | 0.004 |
| Week 8 | 65.7% | 31.4% | 0.004 |
| IBS-QOL Score (>10-point decrease) | |||
| Week 4 | 65.7% | 37.1% | 0.017 |
| Week 8 | 65.7% | 34.2% | 0.009 |
| IBS-SSS Abdominal Pain Subscore (>10-point decrease) | |||
| Week 4 | 65.7% | 40.0% | 0.031 |
| Week 8 | 68.6% | 37.1% | 0.017 |
Data summarized from a randomized controlled trial in patients with IBS.[2]
Table 2: Effect of this compound and Probiotics on Brain Glutamine in a Rat Model of Hepatic Encephalopathy
| Brain Region | Treatment Group | Percentage Increase in Glutamine (from baseline to week 8) |
| Hippocampus | This compound + Probiotics | +99% |
| Non-treated | +136% | |
| Cerebellum | This compound + Probiotics | Lower rise at week 4 (+26%) |
| Non-treated | Higher rise at week 4 (+66%) |
Data from a study on bile duct ligated rats, a model of type C hepatic encephalopathy.[4]
Table 3: Efficacy of this compound and Probiotics in Preventing Traveler's Diarrhea
| Comparison | Relative Risk (RR) | 95% Confidence Interval (CI) |
| Probiotics vs. Placebo | 0.85 | 0.76 - 0.95 |
| This compound vs. Placebo | 0.47 | 0.35 - 0.63 |
| This compound vs. Probiotics | 0.56 | 0.4 - 0.78 |
Data from a network meta-analysis of randomized controlled trials.[17][18]
Experimental Protocols
1. 16S rRNA Gene Sequencing for Gut Microbiota Analysis
This protocol provides a general workflow for analyzing the gut microbiota composition from fecal samples.
-
Sample Collection and Storage: Collect fecal samples and immediately store them at -80°C to preserve the microbial DNA.
-
DNA Extraction: Utilize a commercially available fecal DNA extraction kit that includes a bead-beating step to ensure efficient lysis of both Gram-positive and Gram-negative bacteria.
-
Library Preparation:
-
Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers.
-
Perform a two-step PCR process.
-
Purify the amplicons using magnetic beads.
-
-
Sequencing: Sequence the purified amplicons on an Illumina MiSeq platform (2 x 300 bp).
-
Data Analysis:
-
Use bioinformatics pipelines like QIIME or DADA2 for quality filtering, denoising, and clustering of sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) at 97% similarity.
-
Assign taxonomy to the representative sequences using a reference database such as Greengenes or SILVA.
-
Perform downstream analyses including alpha diversity (within-sample diversity), beta diversity (between-sample diversity), and differential abundance testing of specific taxa.
-
2. Gas Chromatography (GC) for Short-Chain Fatty Acid (SCFA) Analysis
This protocol outlines the measurement of SCFAs (e.g., acetate, propionate, butyrate) in fecal samples.
-
Sample Preparation:
-
Homogenize fecal samples in a suitable solvent (e.g., water).
-
Acidify the homogenate to a pH < 3.0 with a strong acid (e.g., HCl) to protonate the SCFAs into their volatile form.
-
Add an internal standard (e.g., 2-ethylbutyric acid) for accurate quantification.
-
Extract the SCFAs with an organic solvent (e.g., a mixture of n-butanol, tetrahydrofuran, and acetonitrile).
-
Centrifuge the samples and transfer the supernatant to a GC vial.
-
-
GC-FID Analysis:
-
Inject the sample into a gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Use a suitable column for SCFA separation (e.g., DB-23).
-
Identify SCFAs based on their retention times compared to analytical standards.
-
Quantify the concentration of each SCFA by generating a standard curve.
-
3. Lactulose/Mannitol Test for Gut Permeability
This non-invasive test assesses intestinal barrier function.
-
Patient Preparation: The subject should fast overnight.
-
Test Administration:
-
The subject voids their bladder (this urine is discarded).
-
The subject ingests a solution containing a known amount of lactulose (e.g., 5g) and mannitol (e.g., 2g) in water.
-
-
Urine Collection: All urine is collected for a specified period, typically 5-6 hours. Some protocols suggest a shorter 2-hour collection may be sufficient.[19]
-
Sample Analysis: The concentration of lactulose and mannitol in the collected urine is measured using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with Mass Spectrometry (LC-MS).
-
Data Interpretation: The results are expressed as the ratio of the percentage of lactulose excretion to the percentage of mannitol excretion. An increased lactulose-to-mannitol ratio indicates increased intestinal permeability.
4. ELISA for Cytokine Quantification in Intestinal Tissue
This protocol describes the measurement of inflammatory cytokines like TNF-α and IL-6.
-
Tissue Homogenization:
-
Harvest intestinal tissue samples and immediately place them in pre-cooled PBS containing protease inhibitors.
-
Homogenize the tissue samples.
-
Centrifuge the homogenate and collect the supernatant.
-
-
ELISA Procedure:
-
Use a commercially available ELISA kit for the specific cytokine of interest (e.g., human TNF-α ELISA kit).
-
Follow the manufacturer's instructions, which typically involve:
-
Coating a microplate with a capture antibody.
-
Adding the tissue supernatant samples and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a biotinylated detection antibody.
-
Adding Streptavidin-HRP enzyme.
-
Adding a substrate (e.g., TMB) to produce a colored product.
-
Stopping the reaction and measuring the absorbance at a specific wavelength.
-
-
Calculate the cytokine concentration in the samples based on the standard curve.
-
Signaling Pathways and Experimental Workflows
Caption: this compound's anti-inflammatory signaling pathway.
References
- 1. droracle.ai [droracle.ai]
- 2. mdpi.com [mdpi.com]
- 3. Eubiotic properties of this compound: Disruption of the traditional concepts in gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probiotics combined with this compound influence the neurometabolic changes in a rat model of type C HE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Role of this compound in Inflammatory Bowel Disease: Clinical Implication of Human Pregnane X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of NF-κB by a PXR-dependent pathway mediates counter-regulatory activities of this compound on innate immunity in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of Intestinal TLR4-Inflammatory Signaling Pathways by Probiotic Microorganisms: Lessons Learned from Lactobacillus jensenii TL2937 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probiotics and gut microbiota: mechanistic insights into gut immune homeostasis through TLR pathway regulation - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Effectiveness of this compound and probiotics for the correction of intestinal permeability in patients with metabolic-associated fatty liver disease in combination with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Standardising the Lactulose Mannitol Test of Gut Permeability to Minimise Error and Promote Comparability | PLOS One [journals.plos.org]
- 13. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ELISA measurement of IL-6 and TNF-α in ileal tissues [bio-protocol.org]
- 16. TNF-α, IL-6, IL-10 and IL-1β levels in the blood plasma and intestine tissue [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Probiotics and this compound for the prevention of travelers’ diarrhea: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of intestinal permeability using lactulose and mannitol with conventional five hours and shortened two hours urine collection by two different methods: HPAE-PAD and LC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Rifaximin and Neomycin for the Treatment of Small Intestinal Bacterial Overgrowth (SIBO)
For Researchers, Scientists, and Drug Development Professionals
Small Intestinal Bacterial Overgrowth (SIBO) is a clinical condition characterized by an excessive bacterial population in the small intestine, leading to symptoms such as bloating, gas, abdominal pain, and diarrhea. The primary treatment for SIBO involves the use of antibiotics to reduce the bacterial load. This guide provides a detailed comparative analysis of two commonly utilized antibiotics for this condition: Rifaximin and Neomycin.
Executive Summary
This compound, a minimally absorbed rifamycin derivative, is the most extensively studied antibiotic for the treatment of SIBO. Clinical data, including multiple systematic reviews and meta-analyses, support its efficacy and favorable safety profile. Neomycin, an aminoglycoside antibiotic, is also employed in SIBO management, particularly in cases of methane-predominant SIBO, often in combination with this compound. Direct head-to-head clinical trials comparing this compound and Neomycin as monotherapies are limited, making a definitive statement on superior efficacy challenging. However, existing evidence suggests this compound may have a broader application and a more favorable side-effect profile for general SIBO treatment.
Data Presentation: Efficacy and Safety
The following tables summarize the quantitative data from clinical studies on the efficacy and safety of this compound and Neomycin in the treatment of SIBO.
Table 1: Efficacy of this compound in SIBO
| Study Type | Patient Population | Diagnostic Method | This compound Regimen | Eradication Rate (%) | Key Findings |
| Systematic Review & Meta-analysis | 1331 SIBO patients | Breath Test | Various doses (600-1600 mg/day) for 7-28 days | 70.8% (Intention-to-treat)[1] | Efficacy is dose-dependent.[1] |
| Systematic Review & Meta-analysis | 874 SIBO patients | Breath Test | Various doses | 59% (Intention-to-treat)[2] | Dose-dependent efficacy observed.[2] |
| Randomized Controlled Trial | Crohn's disease patients with SIBO | Breath Test | 1200 mg/day for 7 days | 100% | Significantly more effective than placebo (28.5%).[1] |
| Randomized Controlled Trial | Rosacea patients with SIBO | Breath Test | 1200 mg/day for 10 days | 87.5% | Significantly more effective than placebo (0%).[1] |
Table 2: Efficacy of Neomycin in SIBO (Primarily in Methane-Predominant SIBO and Combination Therapy)
| Study Type | Patient Population | Diagnostic Method | Treatment Regimen | Clinical Response/Eradication Rate (%) | Key Findings |
| Retrospective Chart Review | Methane-positive IBS patients | Lactulose Breath Test | Neomycin 500 mg b.i.d. for 10 days (monotherapy) | 63% (clinical response)[3] | Combination with this compound showed higher response (85%).[3] |
| Retrospective Chart Review | Methane-positive IBS patients | Lactulose Breath Test | Neomycin 500 mg b.i.d. for 10 days (monotherapy) | 33% (methane eradication)[3] | Combination with this compound showed higher eradication (87%).[3] |
| Systematic Review & Meta-analysis | IBS patients with SIBO | Lactulose Breath Test | Neomycin 500 mg b.i.d. for 10 days vs. Placebo | 45.7% vs. 14.9% (symptom improvement)[4] | Neomycin was superior to placebo for symptom improvement.[4] |
Table 3: Comparative Adverse Effects
| Antibiotic | Common Adverse Effects | Serious (Rare) Adverse Effects |
| This compound | Nausea, Bloating, Flatulence, Abdominal pain, Headache[5][6] | Hypersensitivity reactions, Clostridioides difficile-associated diarrhea[7] |
| Neomycin | Nausea, Vomiting, Diarrhea, Stomach upset[8] | Ototoxicity (hearing loss), Nephrotoxicity (kidney damage), Allergic reactions[8][9][10] |
Experimental Protocols
SIBO Diagnosis: Hydrogen/Methane Breath Test
The most common non-invasive method for diagnosing SIBO is the hydrogen and methane breath test.
Patient Preparation:
-
4 Weeks Prior: Discontinue all antibiotic use.
-
1 Week Prior: Stop prokinetics and laxatives.
-
1-3 Days Prior: Follow a specific preparatory diet, typically avoiding complex carbohydrates, fiber, and fermentable foods.[8]
-
12 Hours Prior: Fasting (only water is permitted).
-
Morning of the Test: Brush teeth thoroughly, avoiding toothpaste with sorbitol. No smoking, chewing gum, or strenuous exercise.
Test Procedure:
-
A baseline breath sample is collected.
-
The patient ingests a sugar substrate, typically lactulose or glucose.
-
Breath samples are collected at regular intervals (e.g., every 15-20 minutes) for 2-3 hours.
-
The concentrations of hydrogen and methane in the breath samples are measured in parts per million (ppm).
Interpretation of Results:
-
A rise in hydrogen of ≥ 20 ppm above baseline within 90 minutes is generally considered positive for SIBO.
-
A methane level of ≥ 10 ppm at any point during the test is considered positive for intestinal methanogen overgrowth (IMO), a subtype of SIBO.
Treatment Protocols from Cited Studies
-
This compound: Dosages in clinical trials have ranged from 600 mg to 1650 mg per day, divided into two or three doses, for a duration of 7 to 14 days.[1][2]
-
Neomycin: A common dosage for SIBO is 500 mg twice daily for 10 to 14 days.[3]
-
Combination Therapy (for Methane-Predominant SIBO): this compound (e.g., 550 mg three times daily) is often combined with Neomycin (500 mg twice daily) for 10-14 days.
Mandatory Visualization
Caption: Workflow for the diagnosis and treatment of SIBO.
Signaling Pathways and Mechanisms of Action
This compound
This compound is a bactericidal antibiotic that inhibits bacterial RNA synthesis by binding to the beta-subunit of bacterial DNA-dependent RNA polymerase.[11] This action prevents the transcription of bacterial DNA into RNA, thereby halting protein synthesis and leading to bacterial cell death. Due to its minimal systemic absorption, this compound's activity is largely confined to the gastrointestinal tract, which contributes to its favorable safety profile.[11]
Caption: Mechanism of action of this compound.
Neomycin
Neomycin is an aminoglycoside antibiotic that also acts as a bactericidal agent.[8] Its primary mechanism of action is the inhibition of bacterial protein synthesis. Neomycin binds to the 30S ribosomal subunit of bacteria, which causes a misreading of the mRNA codon and leads to the production of non-functional proteins.[8] This disruption of protein synthesis is ultimately lethal to the bacterium. Neomycin is poorly absorbed from the gastrointestinal tract, concentrating its effects within the gut.[8]
Caption: Mechanism of action of Neomycin.
Conclusion
Both this compound and Neomycin are effective in reducing the bacterial burden in the small intestine and improving symptoms in patients with SIBO. This compound is a well-studied option with a favorable safety profile, making it a first-line treatment for many clinicians. Neomycin is particularly useful in methane-predominant SIBO, often used in combination with this compound. The choice of antibiotic should be guided by the specific type of SIBO (hydrogen or methane-predominant), clinical presentation, and consideration of the potential adverse effects of each agent. Further head-to-head clinical trials comparing the monotherapy of these two agents are warranted to establish definitive comparative efficacy.
References
- 1. Systematic review with meta‐analysis: this compound is effective and safe for the treatment of small intestine bacterial overgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound in treating with small intestine bacterial overgrowth: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A combination of this compound and neomycin is most effective in treating irritable bowel syndrome patients with methane on lactulose breath test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Symptomatic Response to Antibiotics in Patients With Small Intestinal Bacterial Overgrowth: A Systematic Review and Meta-analysis [jnmjournal.org]
- 5. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. drugs.com [drugs.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. casadesante.com [casadesante.com]
- 9. Neomycin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. drugs.com [drugs.com]
- 11. SIBO Antibiotic Treatment - SIBOINFO [siboinfo.com]
Rifaximin's Therapeutic Efficacy: Unraveling the Critical Role of Pregnane X Receptor (PXR) Activation
A Comparative Guide for Researchers and Drug Development Professionals
Rifaximin, a minimally absorbed antibiotic, has demonstrated significant therapeutic benefits in a range of gastrointestinal disorders, including Inflammatory Bowel Disease (IBD) and Irritable Bowel Syndrome (IBS). While its antimicrobial properties are well-established, a growing body of evidence highlights the activation of the Pregnane X Receptor (PXR) as a key mechanism underpinning its anti-inflammatory and gut-protective effects. This guide provides an objective comparison of this compound's performance, supported by experimental data, to elucidate the pivotal role of PXR activation in its therapeutic action.
PXR-Dependent Attenuation of Intestinal Inflammation
Experimental studies utilizing mouse models of colitis have been instrumental in validating the PXR-dependent mechanism of this compound. In a key study, the effects of this compound were compared in wild-type (WT), PXR-null (Pxr-null), and humanized PXR (hPXR) mice with Dextran Sulfate Sodium (DSS)-induced colitis.
The data unequivocally demonstrates that the protective effects of this compound are contingent on the presence of human PXR.[1] hPXR mice treated with this compound exhibited significant amelioration of colitis symptoms, including reduced body weight loss, improved stool consistency, and decreased rectal bleeding, as compared to untreated DSS-challenged mice.[1][2] In stark contrast, this compound conferred no protection in Pxr-null and wild-type mice, indicating that its therapeutic efficacy in this model is not mediated by its antibiotic activity alone but through the specific activation of human PXR.[1]
Table 1: Comparison of this compound Efficacy in DSS-Induced Colitis in Different Mouse Genotypes [1]
| Parameter | Mouse Genotype | DSS Treatment | DSS + this compound Treatment |
| Body Weight Change (%) | hPXR | Significant Loss | Attenuated Loss |
| Pxr-null | Significant Loss | No Improvement | |
| Wild-Type | Significant Loss | No Improvement | |
| Colon Length (cm) | hPXR | Significantly Shorter | Significantly Longer |
| Pxr-null | Significantly Shorter | No Improvement | |
| Wild-Type | Significantly Shorter | No Improvement | |
| Histological Score | hPXR | Severe Inflammation | Reduced Inflammation |
| Pxr-null | Severe Inflammation | No Improvement | |
| Wild-Type | Severe Inflammation | No Improvement |
This compound vs. Other PXR Agonists: The Gut-Specific Advantage
A comparison with Rifampicin, another potent human PXR agonist, further underscores the unique therapeutic profile of this compound. While both drugs activate human PXR, Rifampicin is systemically absorbed, whereas this compound's absorption is negligible.[3][4] In the DSS-induced colitis model, Rifampicin failed to provide protection and, in some instances, exacerbated the disease.[1] This highlights the importance of this compound's gut-specificity, allowing for high concentrations in the gastrointestinal tract where it can activate PXR locally without systemic side effects.[3][4]
The PXR-NF-κB Signaling Axis: A Mechanistic Insight
The anti-inflammatory effects of this compound are mediated, in large part, through the PXR-dependent inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[1][5] PXR activation by this compound leads to the suppression of NF-κB signaling, resulting in the downregulation of pro-inflammatory cytokines such as TNF-α and IL-1β.[5][6]
Comparison with Other IBD Therapeutics
While direct comparative studies are limited, understanding the mechanistic differences between this compound and other IBD treatments is crucial.
-
Mesalazine (5-ASA): The primary mechanism of mesalazine is thought to involve the inhibition of cyclooxygenase and lipoxygenase pathways, reducing the production of prostaglandins and leukotrienes.[7] Its action is generally not considered to be PXR-dependent.
-
Corticosteroids: These potent anti-inflammatory agents act through the glucocorticoid receptor, leading to widespread suppression of immune responses. Their mechanism is distinct from PXR activation.
-
Biologics (e.g., anti-TNF-α antibodies): These targeted therapies directly neutralize pro-inflammatory cytokines like TNF-α. While this compound also leads to reduced TNF-α, it does so indirectly through the PXR-NF-κB pathway.
Table 2: Mechanistic Comparison of this compound and Other IBD Therapies
| Drug | Primary Mechanism of Action | PXR Activation |
| This compound | PXR Agonist , Antimicrobial | Yes [3] |
| Mesalazine | Inhibition of COX/LOX pathways[7] | No |
| Corticosteroids | Glucocorticoid Receptor Agonist | No |
| Anti-TNF-α Biologics | TNF-α Neutralization | No |
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This widely used model mimics the clinical and histological features of ulcerative colitis.
Detailed Methodology:
-
Animal Model: Male mice (e.g., C57BL/6, hPXR, Pxr-null) aged 8-12 weeks are used.[1]
-
Induction of Colitis: Acute colitis is induced by administering 2.5% to 5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water for 5 to 7 consecutive days.[1][8][9]
-
This compound Administration: this compound is provided in the diet at a concentration calculated to deliver a daily dose of approximately 1 mg/kg.[1] Treatment can be initiated before or after the onset of colitis, depending on the study design (preventive or therapeutic).
-
Assessment of Colitis Severity:
-
Daily Monitoring: Body weight, stool consistency, and the presence of rectal bleeding are recorded daily. A Disease Activity Index (DAI) can be calculated based on these parameters.
-
Macroscopic Evaluation: At the end of the experiment, the entire colon is excised, and its length is measured from the cecum to the anus.
-
Histological Analysis: Colon tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Histological scoring is performed to assess the degree of inflammation, crypt damage, and cellular infiltration.[1]
-
Gene Expression Analysis: RNA is extracted from colon tissue, and quantitative real-time PCR (qPCR) is performed to measure the expression of PXR target genes (e.g., CYP3A4) and inflammatory markers.[3][10]
-
NF-κB Reporter Assay
This in vitro assay is used to quantify the effect of this compound on NF-κB transcriptional activity.
Detailed Methodology:
-
Cell Line: A human colon-derived cell line (e.g., LS174T) stably transfected with a plasmid containing the human PXR gene and an NF-κB-responsive luciferase reporter gene is used.[1]
-
Cell Culture and Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with this compound (e.g., 10 µM) in the presence or absence of an NF-κB activator, such as TNF-α.[6]
-
Luciferase Assay: After a defined incubation period (e.g., 24 hours), the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.[11][12]
-
Data Analysis: The luminescence signal from this compound-treated cells is compared to that of control cells to determine the extent of NF-κB inhibition.
Conclusion
The evidence strongly supports that the therapeutic effects of this compound in inflammatory gut disorders extend beyond its antibiotic properties. The activation of the Pregnane X Receptor is a central mechanism through which this compound exerts its potent anti-inflammatory and gut-protective effects. Its gut-specific action allows for targeted PXR activation in the intestine, leading to the inhibition of the pro-inflammatory NF-κB pathway without the systemic side effects associated with other PXR agonists like Rifampicin. This unique mode of action distinguishes this compound from other IBD therapies and provides a solid rationale for its use in clinical practice. Further research into gut-specific PXR agonists may open new avenues for the development of novel therapies for IBD and other inflammatory gastrointestinal diseases.
References
- 1. Therapeutic Role of this compound in Inflammatory Bowel Disease: Clinical Implication of Human Pregnane X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a gut-specific human pregnane X receptor activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pregnane X receptor as a target for treatment of inflammatory bowel disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-κB by a PXR-dependent pathway mediates counter-regulatory activities of this compound on innate immunity in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmatutor.org [pharmatutor.org]
- 8. socmucimm.org [socmucimm.org]
- 9. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. indigobiosciences.com [indigobiosciences.com]
A Researcher's Guide to Rifaximin Quantification: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Rifaximin is paramount for ensuring product quality, conducting pharmacokinetic studies, and carrying out various research endeavors. This guide provides an objective comparison of different analytical methods for this compound quantification, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
Comparative Analysis of Key Performance Parameters
The choice of an analytical method hinges on a variety of factors, including the required sensitivity, the nature of the sample matrix, and the intended application. Here, we compare the performance of four commonly employed methods for this compound quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.
| Method | Linearity Range | Correlation Coefficient (r²) | Accuracy/Recovery (%) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | 0.03 - 60 µg/mL | >0.999 | 89.59 - 101.4% | Intra-day: 0.41 - 6.84%Inter-day: 1.83 - 5.71% | 0.009 µg/mL | 0.03 µg/mL |
| LC-MS/MS | 0.5 - 10 ng/mL & 20 - 20000 pg/mL | >0.999 | 95.7 - 109% | Intra-day: <3.9%Inter-day: <8.9% | - | 0.5 ng/mL & 20 pg/mL |
| HPTLC | 400 - 3200 ng/band | >0.99 | <2% RSD for repeatability | Intra-day & Inter-day: <2% | - | - |
| UV-Vis Spectrophotometry | 2 - 30 µg/mL | >0.998 | ~100.17% | <2% | 1.39 µg/mL | 4.22 µg/mL |
High-Performance Liquid Chromatography (HPLC) with UV Detection stands out as a robust and widely used method for routine quality control of this compound in bulk and pharmaceutical dosage forms.[1] It offers a good balance of sensitivity, accuracy, and precision over a practical concentration range.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most sensitive method, capable of quantifying this compound at very low concentrations (pg/mL to ng/mL) in complex biological matrices like human plasma.[2][3][4] This high sensitivity makes it the gold standard for pharmacokinetic and bioequivalence studies.
High-Performance Thin-Layer Chromatography (HPTLC) provides a simpler and more cost-effective alternative for the quantification of this compound. It is particularly useful for stability-indicating assays, effectively separating the drug from its degradation products.[5][6]
UV-Visible Spectrophotometry offers the simplest and most rapid method for this compound estimation.[7][8] While it is less sensitive and specific compared to chromatographic methods, its ease of use and low cost make it suitable for preliminary analyses and in-process quality control where high sample throughput is required.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are summaries of typical experimental protocols for the discussed techniques.
HPLC-UV Method
A common approach involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer, such as phosphate buffer (pH 4.0) or 0.1% acetic acid, in varying ratios (e.g., 60:40 v/v).[9] The flow rate is typically maintained around 1.0 mL/min, and detection is performed at a wavelength of approximately 292 nm.
LC-MS/MS Method
For high-sensitivity analysis in biological fluids, a C18 column is often used with a mobile phase composed of acetonitrile and an aqueous solution containing a modifier like ammonium acetate or formic acid.[3] Gradient elution is frequently employed. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity.
HPTLC Method
The stationary phase for HPTLC analysis of this compound is typically silica gel 60 F254 plates.[5][6] A mixture of solvents such as n-hexane, 2-propanol, acetone, and ammonia in specific ratios (e.g., 5:4.1:1 v/v/v) can be used as the mobile phase.[5] Densitometric analysis is then carried out at a wavelength where this compound shows maximum absorbance, for instance, 443 nm.[5]
UV-Visible Spectrophotometry Method
This method involves preparing a solution of this compound in a suitable solvent, such as a mixture of ethanol and purified water.[7] The absorbance of the solution is then measured at the wavelength of maximum absorption (λmax), which is around 290 nm.[7] Quantification is achieved by comparing the absorbance of the sample solution to a standard calibration curve.
Visualizing the Workflow: Analytical Method Validation
The following diagram illustrates a generalized workflow for the validation of an analytical method, a critical process to ensure the reliability and accuracy of the obtained results.
References
- 1. pharmascholars.com [pharmascholars.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Quantification of this compound in Tablets by Spectrophotometric Method Ecofriendly in Ultraviolet Region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. ijpsonline.com [ijpsonline.com]
A Comparative Guide to the Transcriptomic Response of Gut Microbiota to Rifaximin and Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Rifaximin and other common antibiotics on the gut microbiota, with a focus on transcriptomic and compositional changes. The information is intended to inform research and development in the fields of gastroenterology, microbiology, and pharmacology.
Introduction: The Eubiotic Potential of this compound
Antibiotic treatment is a cornerstone of modern medicine, yet it can significantly disrupt the delicate balance of the gut microbiome, leading to dysbiosis, reduced microbial diversity, and an increased risk of opportunistic infections.[1][2] this compound, a minimally absorbed, broad-spectrum antibiotic, has garnered attention for its unique "eubiotic" properties.[3][4] Unlike many systemic antibiotics that can cause widespread disruption, this compound appears to modulate the gut microbiota, preserving overall diversity while selectively targeting pathogenic bacteria and their virulence mechanisms.[3][4] This guide compares the known effects of this compound on gut microbiota composition and function with those of other frequently used antibiotics, highlighting the differences in their impact at the transcriptomic level.
Comparative Analysis of Gut Microbiota Response
The following tables summarize the differential effects of this compound and other antibiotics on the gut microbiota, based on available experimental data from 16S rRNA sequencing and metatranscriptomic studies.
Impact on Gut Microbiota Composition
This table contrasts the effects of this compound with other antibiotics on the overall structure and composition of the gut microbiota.
| Feature | This compound | Other Antibiotics (e.g., Ciprofloxacin, Neomycin, Amoxicillin) | References |
| Overall Diversity | Minimal to no significant change in microbial diversity. | Significant reduction in microbial diversity. | [4][5],[1][6] |
| Key Taxa Changes | - Increases: Lactobacillus, Bifidobacterium, Faecalibacterium prausnitzii- Decreases: Peptostreptococcaceae, Clostridium | - Neomycin: Increases Proteobacteria- Ciprofloxacin: Profoundly reduces diversity- Amoxicillin: Can lead to blooms of specific taxa like Bacteroides thetaiotaomicron | [3][7][8][9][10],[6] |
| Beneficial Bacteria | Tends to promote the growth of beneficial bacteria. | Often leads to a reduction in beneficial bacteria. | [3][4],[1] |
| Pathobionts | Can reduce the abundance of potential pathobionts. | Can create an environment for opportunistic pathogens to thrive. | [9],[2] |
Comparative Transcriptomic Response
Direct comparative transcriptomic data for this compound is limited. This table compares the known functional impacts of this compound with the observed transcriptomic changes induced by other antibiotics from a metatranscriptomic study in a murine model.
| Functional Impact | This compound (Inferred from functional studies) | Other Antibiotics (Observed Transcriptomic Changes - Amoxicillin, Doxycycline) | References |
| Antibiotic Resistance Genes (ARGs) | Does not appear to significantly increase the abundance of ARGs. | - Amoxicillin: Significantly increases the expression of beta-lactam resistance genes.- Doxycycline: Significantly increases the expression of tetracycline resistance genes. | [11],[6] |
| Bacterial Virulence | Inhibits bacterial virulence factors. | Not a primary reported effect; the focus is on bactericidal/bacteriostatic action. | [3][12] |
| Host-Microbe Interaction | Modulates host inflammatory responses via the pregnane X receptor (PXR). | Primarily direct antimicrobial action. | [3] |
| Metabolic Pathways | Modulates bacterial metabolic pathways, including those related to neurotransmitter precursors. | Can alter core metabolic functions due to broad-spectrum activity. | [10] |
Experimental Protocols
This section details a hypothetical experimental protocol for a comparative transcriptomic analysis of the gut microbiota in response to this compound and a systemic antibiotic, such as Ciprofloxacin.
Objective: To compare the effects of this compound and Ciprofloxacin on the gene expression of the murine gut microbiota.
Animal Model: C57BL/6 mice, 8-10 weeks old, housed in a controlled environment.
Experimental Groups:
-
Control Group: Vehicle administration (e.g., sterile water).
-
This compound Group: this compound administered orally at a clinically relevant dose.
-
Ciprofloxacin Group: Ciprofloxacin administered orally at a clinically relevant dose.
Treatment Duration: 7 days.
Sample Collection: Fecal samples to be collected at baseline (Day 0), mid-treatment (Day 4), and end of treatment (Day 7).
Metatranscriptomic Analysis:
-
RNA Extraction: Total RNA will be extracted from fecal samples using a commercially available kit optimized for microbial RNA from stool.
-
Ribosomal RNA (rRNA) Depletion: Extracted RNA will be subjected to rRNA depletion to enrich for messenger RNA (mRNA).
-
cDNA Library Preparation: The enriched mRNA will be used to construct cDNA libraries for sequencing.
-
Sequencing: Libraries will be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads will be quality-filtered.
-
Taxonomic Profiling: Reads will be mapped to a reference genome database for taxonomic classification.
-
Functional Annotation: Reads will be mapped to functional databases (e.g., KEGG, COG) to identify differentially expressed genes and pathways.
-
Statistical Analysis: Differential gene expression analysis will be performed to identify significant changes between the treatment groups and the control group.
-
Visualizations
The following diagrams illustrate the experimental workflow and the conceptual differences in the mechanisms of action of this compound and other antibiotics.
Caption: A flowchart of the experimental design for comparing the transcriptomic effects of this compound and Ciprofloxacin on the gut microbiota.
Caption: A diagram illustrating the distinct proposed mechanisms of this compound versus traditional systemic antibiotics on the gut microbiota.
Conclusion
The available evidence suggests that this compound exerts a distinct effect on the gut microbiota compared to many systemic antibiotics. Its ability to modulate the microbiome while preserving diversity and promoting beneficial bacteria underscores its potential as a "eubiotic" agent. While direct comparative transcriptomic studies are needed to fully elucidate the functional consequences of this compound treatment on the gut microbiota's gene expression, the current body of research indicates a mechanism of action that extends beyond simple antimicrobial activity to include the modulation of bacterial virulence and host-inflammatory pathways. This differentiated profile makes this compound a compelling subject for further investigation and a promising therapeutic option for a variety of gastrointestinal disorders.
References
- 1. This compound is associated with modest, transient decreases in multiple taxa in the gut microbiota of patients with diarrhoea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Eubiotic properties of this compound: Disruption of the traditional concepts in gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Metatranscriptomic Analysis of the Chicken Gut Resistome Response to In-Feed Antibiotics and Natural Feed Additives [frontiersin.org]
- 6. Metatranscriptomics Reveals Antibiotic-Induced Resistance Gene Expression in the Murine Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of the gut microbiota composition by this compound in non-constipated irritable bowel syndrome patients: a molecular approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, gut microbes and mucosal inflammation: unraveling a complex relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metatranscriptomic approach to analyze the functional human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-induced changes in the gut microbiome associated to improvement of neurotransmission alterations and learning in rats with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Modulates the Gut Microbiota to Prevent Hepatic Encephalopathy in Liver Cirrhosis Without Impacting the Resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - this compound (RFX) treatment alters the gut microbiome. - Public Library of Science - Figshare [plos.figshare.com]
Rifaximin's Dichotomous Impact on the Gut Microbiome: A Comparative Analysis in Health and Disease
A comprehensive examination of the gut microbiome's response to Rifaximin reveals a nuanced interplay between the drug and the host's physiological state. In healthy individuals, this compound induces minimal and transient shifts in the microbial community. Conversely, in diseased states such as Irritable Bowel Syndrome with Diarrhea (IBS-D), Hepatic Encephalopathy (HE), and Inflammatory Bowel Disease (IBD), this compound elicits more pronounced and therapeutically relevant alterations, modulating the gut microbiota to ameliorate disease-specific pathologies.
This comparison guide synthesizes findings from multiple clinical studies to provide a detailed overview of this compound's effects on the gut microbiome. Quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key methodologies.
Quantitative Impact of this compound on Gut Microbiota
The following tables summarize the observed changes in the gut microbiome following this compound treatment in healthy individuals and in patients with IBS-D, HE, and IBD.
Table 1: Impact of this compound on Gut Microbiota in Healthy Individuals
| Microbial Parameter | Observation | Citation |
| Alpha Diversity | No significant changes in microbial diversity. | [1] |
| Beta Diversity | Minimal and transient shifts in the overall microbial community structure. | [2] |
| Key Taxa Changes | Limited disruption of bacterial populations. Declines in Enterococcus spp. and Bacteroides spp. were observed in a chemostat model, with populations recovering during or after dosing. | [3] |
Table 2: Impact of this compound on Gut Microbiota in Irritable Bowel Syndrome with Diarrhea (IBS-D)
| Microbial Parameter | Observation | Citation |
| Alpha Diversity | Slight decrease in Shannon diversity and richness, suggesting a less complex microbial community post-treatment. These effects were largely reversed after treatment cessation. | [4] |
| Beta Diversity | Modest and transient shifts in the overall microbial community structure. | [5] |
| Key Taxa Changes | - Significant decrease in the relative abundance of Peptostreptococcaceae, Verrucomicrobiaceae, and Enterobacteriaceae after a 2-week treatment. - Inhibition of potential enteropathogens such as Haemophilus, Escherichia, and Veillonella. | [5] |
Table 3: Impact of this compound on Gut Microbiota in Hepatic Encephalopathy (HE)
| Microbial Parameter | Observation | Citation |
| Alpha Diversity | No significant change in the overall diversity of the gut microbiota. | [6][7] |
| Beta Diversity | No significant changes in the overall composition of the gut microbiota. | [6][7] |
| Key Taxa Changes | - Reduction in the abundance of Streptococcus, Veillonella, and Lactobacillus. - May reduce the abundance of harmful bacteria like Klebsiella and Clostridium while increasing beneficial bacteria such as Bifidobacterium and Bacteroides. | [7][8][9] |
| Metabolic Function | Clinical benefits are likely attributed to effects on the metabolic function of the gut microbiota, including reduced production of ammonia and other toxins, rather than major compositional changes. | [10] |
Table 4: Impact of this compound on Gut Microbiota in Inflammatory Bowel Disease (IBD)
| Microbial Parameter | Observation | Citation |
| Alpha Diversity | Does not appear to significantly alter the overall composition of the gut microbiota. | [3] |
| Beta Diversity | May modulate the relationship between different species by altering their abundance. | [3] |
| Key Taxa Changes | - In Crohn's Disease, has been shown to increase the concentration of beneficial bacteria such as Bifidobacterium and Faecalibacterium prausnitzii. - In Ulcerative Colitis, an increase in Bifidobacterium spp. has been observed. | [3][11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies reviewed.
16S rRNA Gene Sequencing for Microbiome Analysis
This method is used to profile the taxonomic composition of the gut microbiota.
-
Fecal Sample Collection and DNA Extraction:
-
Fecal samples are collected from subjects and immediately frozen at -80°C.
-
Microbial DNA is extracted from the fecal samples using a commercially available kit, such as the QIAamp DNA Stool Mini Kit (QIAGEN), following the manufacturer's instructions.
-
-
PCR Amplification of the 16S rRNA Gene:
-
The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers.
-
The PCR products are purified using magnetic beads.
-
-
Library Preparation and Sequencing:
-
The purified PCR products are used to construct a sequencing library.
-
The library is sequenced on an Illumina MiSeq platform (2 x 300 bp).[12]
-
-
Data Analysis:
-
Raw sequencing reads are processed to remove low-quality reads and adapters.[13]
-
The processed sequences are clustered into Operational Taxonomic Units (OTUs) at a 97% similarity threshold.[13]
-
Taxonomic assignment is performed using a reference database such as Greengenes or SILVA.
-
Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated.
-
Statistical analyses are performed to identify significant differences in microbial composition between groups.
-
Shotgun Metagenomic Sequencing
This method provides a more comprehensive view of the microbiome, including functional potential.
-
Fecal Sample Collection and DNA Extraction:
-
Similar to 16S rRNA sequencing, fecal samples are collected and stored at -80°C.
-
Total microbial DNA is extracted from the samples.
-
-
Library Preparation and Sequencing:
-
The extracted DNA is randomly fragmented.
-
Sequencing adapters are ligated to the DNA fragments to create a sequencing library.
-
The library is sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq.
-
-
Data Analysis:
-
Raw sequencing reads undergo quality control to remove low-quality reads and human host DNA.[13]
-
The remaining microbial reads are used for taxonomic and functional profiling.
-
Taxonomic Profiling: Reads are mapped to a reference genome database to identify the microbial species present and their relative abundances.[13]
-
Functional Profiling: Genes are predicted from the microbial DNA sequences and annotated against functional databases like KEGG to understand the metabolic potential of the microbiome.[13]
-
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Microbiome Analysis
Caption: A generalized workflow for gut microbiome analysis using sequencing technologies.
Proposed Signaling Pathway of this compound's Action in Hepatic Encephalopathy
Caption: this compound's proposed mechanism in HE involves modulating gut bacteria to reduce toxins.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Modulates the Gut Microbiota to Prevent Hepatic Encephalopathy in Liver Cirrhosis Without Impacting the Resistome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Modulates the Gut Microbiota to Prevent Hepatic Encephalopathy in Liver Cirrhosis Without Impacting the Resistome [frontiersin.org]
- 8. This compound‐altered gut microbiota components associated with liver/neuropsychological functions in patients with hepatic encephalopathy: An exploratory data analysis of phase II/III clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-altered gut microbiota components associated with liver/neuropsychological functions in patients with hepatic encephalopathy: An exploratory data analysis of phase II/III clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on gut microbiota composition in advanced liver disease and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound in the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Navigating Treatment-Resistant Hepatic Encephalopathy: A Comparative Analysis of Rifaximin and Lactulose Combination Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Rifaximin in combination with lactulose for treatment-resistant hepatic encephalopathy (HE), supported by experimental data and detailed methodologies. We also explore alternative therapeutic strategies to provide a comprehensive overview of the current treatment landscape.
Hepatic encephalopathy, a neuropsychiatric complication of liver cirrhosis, poses a significant clinical challenge, particularly in patients who do not respond adequately to first-line therapies like lactulose. The emergence of this compound as an adjunct to lactulose has offered a promising avenue for managing treatment-resistant HE. This guide delves into the synergistic effects of this combination therapy, its performance against other treatments, and the scientific evidence that underpins its use.
This compound with Lactulose: A Synergistic Approach
Lactulose, a non-absorbable disaccharide, has long been the cornerstone of HE treatment.[1][2] Its primary mechanisms of action include reducing the production and absorption of ammonia in the gut.[1][2] this compound, a minimally absorbed antibiotic, complements this by inhibiting ammonia-producing bacteria within the gut microbiome.[1] The combination of these two agents targets gut-derived toxins, primarily ammonia, through different yet complementary pathways, forming the basis of their synergistic efficacy in patients with an inadequate response to lactulose alone.[1][3]
Alternative Therapeutic Avenues
While the combination of this compound and lactulose is a significant advancement, several other treatments are employed for refractory HE. These include:
-
Branched-Chain Amino Acids (BCAAs): These have been explored to improve nitrogen metabolism and have shown some beneficial effects, often used in conjunction with lactulose or this compound.[2][4]
-
L-ornithine L-aspartate (LOLA): This agent works by enhancing ammonia detoxification through the stimulation of urea synthesis.[2][5]
-
Other Antibiotics: Neomycin and metronidazole have been used but are limited by toxicity concerns with long-term use.[4][6]
-
Emerging Therapies: Fecal microbiota transplantation and glycerol phenylbutyrate are newer options being investigated for their potential to modulate the gut microbiome and ammonia metabolism.[2][4][5]
Comparative Efficacy: A Data-Driven Overview
Clinical studies have consistently demonstrated the superiority of this compound and lactulose combination therapy over lactulose monotherapy in managing treatment-resistant HE. A meta-analysis of five randomized and five observational studies involving 2,276 patients showed that the combination therapy significantly increased clinical efficacy and reduced mortality.[7][8]
Table 1: Clinical Efficacy of this compound + Lactulose vs. Lactulose Alone
| Outcome | This compound + Lactulose | Lactulose Alone | Risk Difference (95% CI) | Number Needed to Treat (NNT) | Source(s) |
| Clinical Efficacy Improvement (Overall) | Varies by study | Varies by study | 0.26 (0.19–0.32) | 5 | [8] |
| Clinical Efficacy Improvement (RCTs) | Varies by study | Varies by study | 0.25 (0.16–0.35) | 4 | [7][8] |
| Overt HE Recurrence | 22.1% | 45.9% | - | 4 | [3] |
| Breakthrough HE Event Risk Reduction | 67.8% reduction | - | HR: 0.32 (0.22-0.47) | - | [9] |
Table 2: Impact on Hospitalization and Mortality
| Outcome | This compound + Lactulose | Lactulose Alone | Risk Difference (95% CI) / Hazard Ratio (HR) | Number Needed to Treat (NNT) | Source(s) |
| Mortality Reduction (Overall) | Varies by study | Varies by study | -0.16 (-0.20– -0.11) | 9 | [8] |
| Mortality Reduction (RCTs) | Varies by study | Varies by study | -0.22 (-0.33– -0.12) | 5 | [7][8] |
| HE-Related Hospitalization | 13.6% | 22.6% | - | 9 | [3] |
| HE-Related Hospitalization Risk Reduction | 59.2% reduction | - | HR: 0.41 (0.25-0.67) | - | [9] |
Recent research presented at the American College of Gastroenterology (ACG) 2024 Annual Meeting further supports the efficacy of this compound, showing that this compound monotherapy significantly reduces the risk of recurring overt HE and all-cause mortality compared to lactulose monotherapy.[10] In a study of 270 patients, only 23.2% of those on this compound experienced an OHE recurrence compared to 49.0% on lactulose, representing a 60% reduction in risk.[10] The mortality rate was also significantly lower in the this compound group (1.6%) compared to the lactulose group (4.8%).[10]
Experimental Protocols
The evidence supporting the use of this compound with lactulose is derived from rigorous clinical trials. A common methodology involves a randomized, double-blind, placebo-controlled design.
A Representative Experimental Protocol:
-
Patient Population: Adults with a history of recurrent overt HE who are in remission at the start of the trial.[9][11]
-
Randomization: Patients are randomly assigned to receive either this compound (typically 550 mg twice daily) in combination with lactulose or a placebo with lactulose.[9][11] Lactulose dosage is often titrated to achieve 2-3 soft bowel movements per day.[9]
-
Treatment Duration: The treatment period is typically 6 months.[9][11]
-
Primary Endpoint: The primary outcome measured is the time to the first breakthrough overt HE episode.[11]
-
Secondary Endpoints: These often include the incidence of HE-related hospitalizations, changes in blood ammonia levels, and overall mortality.[3][9][11]
-
Data Analysis: Statistical methods such as hazard ratios and risk differences are used to compare the outcomes between the treatment and placebo groups.[7][8][9]
Mechanisms of Action and Synergistic Effects
The combined therapeutic effect of this compound and lactulose stems from their distinct but complementary mechanisms of action targeting the gut-liver axis.
References
- 1. Add-on Therapeutic Effects of this compound on Treatment-resistant Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatic Encephalopathy Treatment: Beyond Lactulose and this compound - Practical Gastro [practicalgastro.com]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. Novel Drugs for the Management of Hepatic Encephalopathy: Still a Long Journey to Travel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Combination of this compound and lactulose improves clinical efficacy and mortality in patients with hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. shmabstracts.org [shmabstracts.org]
- 10. emjreviews.com [emjreviews.com]
- 11. This compound plus lactulose versus lactulose alone for reducing the risk of HE recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Rifaximin
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Rifaximin is paramount. This guide provides comprehensive, step-by-step procedures for personal protective equipment (PPE), handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Occupational Exposure
This compound may cause irritation to the skin, eyes, and respiratory tract.[1] While comprehensive toxicological properties have not been fully investigated, it is prudent to handle it as a hazardous material.[1][2]
Occupational Exposure Limits:
Currently, there are no established occupational exposure limit values for this compound, such as the OSHA PEL, NIOSH REL, or ACGIH TLV.[1][2][3][4][5] Therefore, it is crucial to minimize exposure through engineering controls and appropriate personal protective equipment.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the necessary level of PPE for the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound powder.[3][4][6][7]
| Protection Type | Recommended Equipment | Standards and Specifications |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles.[3][4][6][7] | Conforming to EN166 (EU) or NIOSH (US) approved standards.[3][4][6][7] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile).[6][7] Fire/flame resistant and impervious clothing should be worn.[6][7] | Gloves must be inspected prior to use and proper removal technique should be followed.[3][7] |
| Respiratory Protection | A full-face particle respirator is recommended if a risk assessment shows it is necessary, particularly where dust formation is possible.[3][6][7] | Use a full-face particle respirator type N100 (US) or type P3 (EN 143).[3] For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask may be sufficient.[1] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Safe Handling Procedures:
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood to avoid dust formation and inhalation.[4][6][7]
-
Avoid Contact: Take precautions to avoid contact with skin and eyes.[4][6][7] Do not breathe dust, fumes, gas, or vapors.[4][6][7]
-
Tools: Use non-sparking tools to prevent fire caused by electrostatic discharge.[6][7]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks.[4][5] Do not eat, drink, or smoke in the handling area.[4]
Storage Conditions:
-
Recommended storage temperature is between 15 and 30 degrees Celsius (59 and 86 degrees Fahrenheit).[8] Some sources may recommend long-term storage at 2-8°C.[3][4]
-
Keep away from incompatible materials and sources of ignition.[4][7]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek medical attention.[3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing.[2] Seek medical attention if irritation persists.[2] |
| Inhalation | Move the person to fresh air.[3][4] If not breathing, give artificial respiration.[3] Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[3][4][7] Seek immediate medical attention.[4] |
| Fire | Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.[3][6][7] Wear a self-contained breathing apparatus and full protective gear.[3][4][6][7] |
Spill Response Workflow
A clear and logical workflow is essential for responding to a this compound spill safely and effectively.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads, paper towels) in a designated, sealed, and properly labeled hazardous waste container.[7][9] Do not crush tablets or capsules.[9]
-
Inactivation (if applicable): For trace amounts on surfaces, decontamination may be necessary. The specific method should be determined in consultation with safety data sheets and institutional guidelines.
-
Storage of Waste: Store the sealed waste container in a secure, designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through a licensed and approved waste disposal contractor.[7] All disposal activities must be in accordance with local, state, and federal regulations.[7] Do not dispose of this compound down the drain or in the regular trash unless specifically instructed by your institution's environmental health and safety department.[7][10]
For unused or expired medication in a clinical or household setting, medication take-back programs are the preferred method of disposal.[8][10][11] If such programs are not available, mix the medication with an undesirable substance like coffee grounds or cat litter, place it in a sealed bag, and dispose of it in the household trash.[9][10]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. goldbio.com [goldbio.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. epa.gov [epa.gov]
- 11. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
